800CW NHS ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
956579-01-4 |
|---|---|
Molecular Formula |
C50H54N3Na3O17S4 |
Molecular Weight |
1166.2 g/mol |
IUPAC Name |
trisodium;(2Z)-2-[(2Z)-2-[3-[(Z)-2-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]ethenyl]-2-(4-sulfonatophenoxy)cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate |
InChI |
InChI=1S/C50H57N3O17S4.3Na/c1-49(2)39-31-37(73(63,64)65)20-22-41(39)51(28-7-5-6-13-47(56)70-53-45(54)26-27-46(53)55)43(49)24-14-33-11-10-12-34(48(33)69-35-16-18-36(19-17-35)72(60,61)62)15-25-44-50(3,4)40-32-38(74(66,67)68)21-23-42(40)52(44)29-8-9-30-71(57,58)59;;;/h14-25,31-32H,5-13,26-30H2,1-4H3,(H3-,57,58,59,60,61,62,63,64,65,66,67,68);;;/q;3*+1/p-3 |
InChI Key |
PBPMREYPAOZRBU-UHFFFAOYSA-K |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C\C3=C(/C(=C\C=C\4/C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)S(=O)(=O)[O-])(C)C)/CCC3)OC6=CC=C(C=C6)S(=O)(=O)[O-])CCCCCC(=O)ON7C(=O)CCC7=O)C.[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=C(C(=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)OC6=CC=C(C=C6)S(=O)(=O)[O-])CCCCCC(=O)ON7C(=O)CCC7=O)C.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 800CW NHS Ester for Researchers and Drug Development Professionals
Introduction: 800CW NHS ester is a near-infrared (NIR) fluorescent dye that has become an invaluable tool in various life science research and drug development applications. Its exceptional brightness, high water solubility, and amine-reactive N-hydroxysuccinimide (NHS) ester functional group make it ideal for the stable labeling of biomolecules. This guide provides a comprehensive overview of this compound, including its physicochemical and spectral properties, detailed experimental protocols for biomolecule conjugation, and its applications in key research areas.
Core Properties of this compound
This compound is characterized by its strong absorbance and fluorescence in the 800 nm region of the electromagnetic spectrum, a window where biological tissues exhibit minimal autofluorescence, allowing for deep tissue imaging with high signal-to-noise ratios. The NHS ester moiety enables covalent conjugation to primary and secondary amines, such as the lysine residues found in proteins and antibodies, forming a stable amide bond.
Physicochemical and Spectral Data
The key quantitative properties of this compound are summarized in the tables below for easy reference and comparison.
| Physicochemical Properties | Value | Reference |
| Molecular Formula | C₅₀H₅₄N₃Na₃O₁₇S₄ | [1][2] |
| Molecular Weight | ~1166.20 g/mol | [1][2] |
| Purity | ≥80% (HPLC) | [2] |
| Storage | Store at -20°C, protected from light and moisture | |
| Solubility | Water, DMSO, DMF |
| Spectral Properties | Value | Reference |
| Excitation Maximum (λex) in PBS | ~774 nm | |
| Emission Maximum (λem) in PBS | ~789 nm | |
| Molar Absorptivity in PBS | ~240,000 L mol⁻¹ cm⁻¹ |
Biomolecule Conjugation with this compound
The conjugation of this compound to biomolecules is a straightforward yet critical process that requires careful attention to reaction conditions to ensure optimal labeling and preservation of biomolecule function.
Chemical Reaction Mechanism
The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl group of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Experimental Protocol: Antibody Labeling
This protocol provides a general guideline for labeling immunoglobulin G (IgG) antibodies. Optimization may be required for other proteins.
Materials:
-
This compound
-
IgG antibody (in an amine-free buffer, e.g., PBS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Antibody Solution: Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris are incompatible with this reaction.
-
Prepare Dye Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mg/mL.
-
Reaction Setup: Add the reaction buffer to the antibody solution. Then, add the dissolved this compound to the antibody solution. A typical molar ratio of dye to antibody is 2:1 to 10:1. For an IgG antibody (~160 kDa), approximately 0.03 mg of dye is required for every 1 mg of protein for a 2:1 dye-to-protein ratio.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching (Optional): To stop the reaction, add the quenching buffer.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column or dialysis.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~774 nm (for the dye).
Applications in Research and Drug Development
The unique properties of this compound have led to its widespread adoption in a variety of applications.
In Vivo Imaging
The low autofluorescence of tissues in the NIR spectrum makes 800CW-labeled molecules highly suitable for deep-tissue in vivo imaging. This is particularly valuable in preclinical drug development for tracking the biodistribution and target engagement of therapeutic antibodies and other biomolecules.
Western Blotting and In-Cell Western Assays
In Western blotting, 800CW-conjugated secondary antibodies provide a highly sensitive and quantitative method for protein detection. The linear dynamic range of fluorescence detection is often wider than that of traditional chemiluminescent methods. In-Cell Western assays utilize 800CW-labeled antibodies for the quantitative analysis of proteins in fixed cells, enabling the study of signaling pathways and drug effects in a high-throughput format. For instance, the phosphorylation of ERK, a key protein in the MAPK signaling pathway, can be detected using a primary antibody against phospho-ERK, followed by an 800CW-labeled secondary antibody.
Other Applications
-
Flow Cytometry: 800CW-conjugated antibodies are used for the identification and sorting of specific cell populations.
-
Microscopy and Immunofluorescence: Labeled antibodies enable the visualization of protein localization within cells and tissues.
-
Protein Arrays: Used for the high-throughput screening of protein-protein interactions.
References
A Technical Guide to IRDye 800CW NHS Ester: Spectral Properties and Applications
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals utilizing IRDye 800CW NHS ester. This near-infrared (NIR) fluorescent dye is a powerful tool for labeling proteins, antibodies, and other molecules for a variety of applications, including Western blotting, in-cell Western assays, immunofluorescence microscopy, and in vivo imaging.[1][2] This guide details its core spectral properties, provides step-by-step experimental protocols, and visualizes key workflows.
Core Spectral and Physical Properties
IRDye this compound is characterized by its strong absorption and emission in the near-infrared spectrum, a region where biological tissues exhibit minimal autofluorescence, leading to high signal-to-noise ratios.[3] The N-hydroxysuccinimide (NHS) ester reactive group facilitates the covalent labeling of primary and secondary amino groups, such as those found on lysine residues in proteins.[1][3]
The key spectral and physical properties of IRDye this compound are summarized in the table below. It is important to note that the absorption and emission maxima can shift slightly depending on the solvent environment.
| Property | Value | Solvent/Conditions | Reference(s) |
| Maximum Absorption (λabs) | 778 nm | Methanol | |
| 774 nm | 1X PBS | ||
| 777 nm | 1:1 PBS:Methanol | ||
| Maximum Emission (λem) | 794 nm | Methanol | |
| 789 nm | 1X PBS | ||
| 791 nm | 1:1 PBS:Methanol | ||
| Molar Extinction Coefficient (ε) | 300,000 M-1cm-1 | Methanol | |
| 240,000 M-1cm-1 | 1X PBS | ||
| 270,000 M-1cm-1 | 1:1 PBS:Methanol | ||
| Molecular Weight | 1166.20 g/mol | - | |
| Chemical Formula | C50H54N3Na3O17S4 | - | |
| Quantum Yield | ~8.0 ± 0.2% | TCB Buffer |
Experimental Protocols
This section provides detailed methodologies for common applications of IRDye this compound.
Antibody and Protein Labeling Protocol
This protocol outlines the general steps for covalently conjugating IRDye this compound to antibodies or other proteins.
Materials:
-
IRDye this compound
-
Antibody or protein of interest (in an azide-free buffer)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate (NaHCO3), pH 8.5
-
Phosphate-Buffered Saline (PBS)
-
Purification column (e.g., size-exclusion chromatography column)
Procedure:
-
Antibody Preparation:
-
Prepare the antibody or protein in a buffer free of ammonia and primary amines (e.g., PBS). The presence of these can compete with the labeling reaction.
-
Adjust the pH of the antibody solution to 8.0-8.5 using 1 M NaHCO3. This alkaline pH is optimal for the reaction between the NHS ester and primary amines.
-
-
Dye Preparation:
-
Allow the vial of IRDye this compound to warm to room temperature before opening.
-
Dissolve the dye in a small amount of anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).
-
Note: The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions. The DMSO stock solution should be used promptly or stored at -20°C for a limited time.
-
-
Conjugation Reaction:
-
The optimal molar ratio of dye to protein for labeling will vary depending on the protein and desired degree of labeling. A common starting point for IgG antibodies is a 10:1 to 20:1 molar excess of dye.
-
Add the calculated amount of the IRDye this compound stock solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., a PD-10 desalting column).
-
Elute the column with PBS and collect the fractions containing the labeled antibody. The labeled antibody will typically elute first due to its larger size.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 774 nm (for the dye).
-
The DOL can be calculated using the following formula: DOL = (A774 / εdye) / ((A280 - (A774 * CF)) / εprotein) Where:
-
A774 is the absorbance at 774 nm.
-
εdye is the molar extinction coefficient of IRDye 800CW at 774 nm (240,000 M-1cm-1 in PBS).
-
A280 is the absorbance at 280 nm.
-
CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.03).
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
Caption: Workflow for labeling antibodies with IRDye this compound.
Western Blotting with IRDye 800CW-Labeled Secondary Antibodies
This protocol describes the use of an IRDye 800CW-conjugated secondary antibody for fluorescent Western blotting.
Materials:
-
Membrane with transferred proteins (PVDF or nitrocellulose)
-
Blocking buffer (e.g., LI-COR Intercept® Blocking Buffer)
-
Primary antibody
-
IRDye 800CW-conjugated secondary antibody
-
Wash buffer (e.g., PBS with 0.1% Tween-20, PBS-T)
-
Fluorescent imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Blocking:
-
After protein transfer, block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer or an appropriate antibody diluent.
-
Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the membrane three times for 5 minutes each with PBS-T to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the IRDye 800CW-conjugated secondary antibody in blocking buffer. Protect the antibody solution from light. A common starting dilution is 1:10,000 to 1:20,000.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Final Washes:
-
Wash the membrane three times for 5 minutes each with PBS-T, followed by a final rinse with PBS to remove residual detergent.
-
-
Imaging:
-
Scan the membrane on a fluorescent imaging system capable of detecting in the 800 nm channel.
-
Caption: Workflow for fluorescent Western blotting with an IRDye 800CW conjugate.
In Vivo Imaging with IRDye 800CW-Labeled Probes
The high signal-to-noise ratio and deep tissue penetration of near-infrared light make IRDye 800CW an excellent choice for in vivo imaging applications. This protocol provides a general overview of in vivo imaging using a targeted probe labeled with IRDye 800CW.
Materials:
-
Animal model (e.g., mouse with a tumor xenograft)
-
IRDye 800CW-labeled targeting probe (e.g., antibody, peptide)
-
Anesthesia
-
In vivo imaging system capable of NIR fluorescence detection
Procedure:
-
Probe Administration:
-
Administer the IRDye 800CW-labeled probe to the animal, typically via intravenous (tail vein) injection. The optimal dose and timing will depend on the specific probe and target.
-
-
Imaging:
-
At various time points post-injection, anesthetize the animal and place it in the in vivo imaging system.
-
Acquire fluorescent images using the appropriate excitation and emission filters for IRDye 800CW.
-
The imaging time points should be optimized to allow for clearance of the probe from non-target tissues and accumulation at the site of interest.
-
-
Data Analysis:
-
Quantify the fluorescent signal in the region of interest (e.g., the tumor) and compare it to background fluorescence in other tissues. This can provide information on the biodistribution and targeting efficiency of the probe.
-
Caption: General workflow for in vivo imaging with an IRDye 800CW-labeled probe.
Conclusion
IRDye this compound is a versatile and robust near-infrared dye that offers significant advantages for a wide range of biological research and drug development applications. Its favorable spectral properties, coupled with straightforward and reliable labeling protocols, make it an invaluable tool for sensitive and specific detection of proteins and other biomolecules in both in vitro and in vivo settings. By following the detailed protocols and understanding the core principles outlined in this guide, researchers can effectively harness the power of IRDye 800CW for their specific experimental needs.
References
The Versatility of 800CW NHS Ester in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The near-infrared (NIR) fluorescent dye, 800CW N-hydroxysuccinimidyl (NHS) ester, has emerged as a powerful tool in a wide array of research applications, from fundamental cellular analysis to preclinical in-vivo imaging. Its exceptional optical properties in the NIR spectrum, including high molar absorptivity and good quantum yield, offer significant advantages over traditional visible light fluorophores, primarily due to reduced tissue autofluorescence and deeper tissue penetration. This technical guide provides an in-depth overview of the core applications of 800CW NHS ester, complete with detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.
Core Properties and Conjugation Chemistry
This compound is an amine-reactive dye that readily forms stable covalent amide bonds with primary and secondary amines, such as those found on lysine residues of proteins.[1] This straightforward conjugation chemistry makes it a versatile label for a variety of biomolecules, including antibodies, peptides, and other proteins.[2]
Key Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C45H44N3NaO16S4 | [3] |
| Molecular Weight | ~1019.1 g/mol | [3] |
| Excitation Maximum (in PBS) | 774 nm | [4] |
| Emission Maximum (in PBS) | 789 nm | |
| Molar Absorptivity (in PBS) | 240,000 L mol⁻¹ cm⁻¹ | |
| Quantum Yield (in TCB) | 8.0 ± 0.2% |
NHS Ester Conjugation Workflow
The following diagram illustrates the fundamental principle of NHS ester chemistry for labeling biomolecules.
References
- 1. Near infrared fluorescence imaging of EGFR expression in vivo using IRDye800CW-nimotuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Multimodal Tumor Necrosis Imaging with IRDye800CW-DOTA Conjugated to an Albumin-Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | AxisPharm [axispharm.com]
- 4. licorbio.com [licorbio.com]
Navigating the Core of Bioconjugation: An In-depth Technical Guide to 800CW NHS Ester Solubility and Stability
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the solubility and stability of 800CW N-hydroxysuccinimidyl (NHS) ester. Understanding these core characteristics is paramount for the successful design and execution of bioconjugation protocols, ensuring the integrity and efficacy of the resulting labeled molecules for applications ranging from in vivo imaging to quantitative assays.
Introduction to 800CW NHS Ester
IRDye® this compound is a near-infrared (NIR) fluorescent dye widely utilized for labeling primary and secondary amines in biomolecules such as proteins, antibodies, and peptides.[1] Its NHS ester functional group reacts with amine groups to form stable amide bonds.[1] The resulting conjugates are instrumental in a variety of applications, including Western blotting, immunofluorescence microscopy, and in vivo imaging, with several 800CW dye-conjugated agents advancing to clinical trials.[2][3] The dye's spectral properties in the NIR region offer significant advantages, including low autofluorescence from biological tissues, leading to high signal-to-noise ratios.
Solubility Profile
The solubility of this compound is a critical factor in the preparation of stock solutions and the execution of labeling reactions. The choice of solvent can impact the stability of both the dye and the target biomolecule.
Table 1: Solubility of this compound
| Solvent | Recommended Concentration | Notes |
| Dimethyl sulfoxide (DMSO) | 10 - 20 mg/mL | Anhydrous, amine-free DMSO is recommended to prevent hydrolysis of the NHS ester. |
| Dimethylformamide (DMF) | 10 - 20 mg/mL | High-quality, amine-free DMF should be used to avoid reaction with the NHS ester. |
| Water | 10 - 20 mg/mL | Solutions in water are highly susceptible to hydrolysis and should be used immediately after preparation. |
| Phosphate-Buffered Saline (PBS) | Not recommended for stock solutions | While the final reaction is often performed in PBS, preparing a concentrated stock in aqueous buffers is not advised due to rapid hydrolysis. |
Stability Characteristics
The stability of the this compound is influenced by several factors, primarily storage conditions, solvent, pH, and temperature. The NHS ester moiety is susceptible to hydrolysis, which competes with the desired conjugation reaction.
Storage Stability
Proper storage is essential to maintain the reactivity of the this compound.
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C | Up to 1 year | Protect from light and moisture. |
| In DMSO | -20°C | Up to 2 weeks | Store in small aliquots to avoid repeated freeze-thaw cycles. Protect from light and moisture. |
| In Water/Aqueous Buffer | Not Recommended | Immediate use only | The NHS ester hydrolyzes rapidly in aqueous solutions. Discard any unused portion. |
pH-Dependent Stability in Aqueous Solutions
The rate of hydrolysis of the NHS ester is highly dependent on the pH of the aqueous environment. Higher pH increases the rate of hydrolysis, which can significantly reduce the yield of the desired conjugate.
Table 3: Half-life of NHS Ester Hydrolysis at Various pH Values
| pH | Half-life |
| 7.0 | 4-5 hours |
| 8.0 | 1 hour |
| 8.6 | 10 minutes |
This data represents the general stability of NHS esters and serves as a crucial guideline for this compound.
Experimental Protocols
Adherence to detailed experimental protocols is critical for successful and reproducible bioconjugation.
Preparation of this compound Stock Solution
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add the appropriate volume of anhydrous, amine-free DMSO to the vial to achieve a concentration of 10 mg/mL.
-
Vortex briefly to ensure the dye is fully dissolved.
-
If not for immediate use, aliquot the stock solution into smaller volumes in low-protein-binding tubes and store at -20°C, protected from light and moisture.
General Protocol for Antibody Labeling
-
Buffer Preparation : Prepare the antibody in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 8.3-8.5. This pH range is a compromise between efficient amine reactivity and NHS ester hydrolysis. Common buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate buffer.
-
Reaction Setup : The optimal antibody concentration for labeling is typically 1-10 mg/mL. A common starting point for the molar excess of this compound is 8 to 20-fold over the antibody.
-
Labeling Reaction : Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.
-
Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching : Add a quenching reagent, such as Tris or glycine, to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for an additional 15-30 minutes.
-
Purification : Remove the unreacted dye and byproducts from the labeled antibody using size-exclusion chromatography (e.g., a desalting column) or dialysis.
Visualizing Key Processes
Chemical Reaction and Competing Hydrolysis
The following diagram illustrates the intended reaction of this compound with a primary amine on a biomolecule and the competing hydrolysis pathway.
Experimental Workflow for Antibody Conjugation
This diagram outlines a typical workflow for labeling an antibody with this compound.
Conclusion
A thorough understanding and careful management of the solubility and stability of this compound are fundamental to achieving optimal and reproducible results in bioconjugation. By selecting appropriate solvents, controlling pH, and adhering to proper storage and handling protocols, researchers can maximize the efficiency of their labeling reactions and ensure the quality of their fluorescently labeled biomolecules for downstream applications. This guide provides the essential data and methodologies to empower scientists in their research and development endeavors.
References
An In-depth Technical Guide to the Storage and Handling of 800CW NHS Ester
This guide provides comprehensive details on the optimal storage and handling conditions for 800CW NHS ester, a near-infrared fluorescent dye crucial for labeling primary amines in various research and drug development applications. Adherence to these guidelines is critical to ensure the stability and reactivity of the dye, thereby guaranteeing reproducible and reliable experimental outcomes.
Core Storage Conditions
Proper storage is paramount to maintain the integrity of this compound. The N-hydroxysuccinimide (NHS) ester functional group is susceptible to hydrolysis, and the fluorophore itself can be sensitive to light. Therefore, stringent control of temperature, moisture, and light is necessary.
The following table summarizes the recommended storage conditions for this compound in its solid (lyophilized) and solubilized forms.
| Formulation | Storage Temperature | Duration | Key Considerations |
| Undissolved (Lyophilized) Solid | -20°C | Up to 1 year[1] | Protect from light and moisture.[1][2] May be stored under nitrogen.[3] |
| Dissolved in Anhydrous DMSO | -20°C | Up to 2 weeks[1] | Protect from light and moisture. |
| Dissolved in Anhydrous DMSO | -80°C | Up to 6 months | Protect from light, stored under nitrogen. |
| Dissolved in Water or Aqueous Buffer | -20°C | Immediate use only | Discard after one use due to rapid hydrolysis of the NHS ester. |
Experimental Protocols
The following protocols detail the recommended procedures for the receipt, handling, and storage of this compound.
-
Inspection: Upon receipt, inspect the vial for any damage to the packaging or seal. The product is typically shipped at ambient temperature.
-
Initial Storage: Immediately transfer the lyophilized product to a -20°C freezer for long-term storage.
-
Environment: Ensure the storage environment is dry and protected from light.
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent condensation of moisture, which can hydrolyze the NHS ester.
-
Solvent Selection: Use anhydrous dimethyl sulfoxide (DMSO) for reconstitution to create a stock solution. Water or aqueous buffers are not recommended for storage as they will rapidly hydrolyze the NHS ester, rendering it non-reactive.
-
Reconstitution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10-20 mg/mL).
-
Mixing: Gently vortex or pipette the solution to ensure the dye is fully dissolved.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the DMSO stock solution into smaller, single-use volumes.
-
Storage of Stock Solution: Store the aliquots at -20°C for up to two weeks or at -80°C for extended periods (up to 6 months). Ensure the storage vials are tightly sealed and protected from light.
-
Thawing: When ready to use, thaw a single aliquot of the this compound DMSO stock solution.
-
Reaction Buffer: Prepare the protein or other molecule to be labeled in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 8.5 for optimal labeling.
-
Labeling Reaction: Add the appropriate volume of the this compound stock solution to the protein solution. The amount of dye required will depend on the concentration and size of the protein.
-
Incubation: Carry out the labeling reaction for the recommended time and temperature (e.g., 2 hours at 20°C).
-
Purification: After the reaction, purify the labeled conjugate from the unreacted free dye using methods such as size exclusion chromatography or dialysis.
Workflow for Storage and Handling
The following diagram illustrates the decision-making process and recommended workflow for the proper storage and handling of this compound.
Caption: Workflow for proper storage and handling of this compound.
References
An In-depth Technical Guide to the Safe Handling and Application of 800CW NHS Ester
For researchers, scientists, and drug development professionals, the use of near-infrared (NIR) fluorescent dyes is integral to advancing biological imaging and diagnostic capabilities. Among these, 800CW NHS ester has emerged as a prominent tool for labeling biomolecules due to its favorable spectral properties and water solubility.[1][2] This guide provides a comprehensive overview of the safety, handling, and application of this compound, with a focus on presenting clear, actionable information for laboratory use.
Core Properties and Safety Data
This compound is an amine-reactive, near-infrared fluorescent dye.[1] It is widely used for labeling proteins, antibodies, and peptides for applications such as in vivo imaging, western blotting, flow cytometry, and microscopy.[1][2] The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent attachment of the dye to primary and secondary amine groups, commonly found on lysine residues of proteins.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. Note that there are slight variations in reported molecular weight and formula across different suppliers.
| Property | Value | Source |
| Molecular Formula | C₅₀H₅₄N₃Na₃O₁₇S₄ | |
| Molecular Weight | ~1166.2 g/mol | |
| Excitation Maximum (λex) | 773-774 nm (in PBS) | |
| Emission Maximum (λem) | 789-792 nm (in PBS) | |
| Purity | ≥80% | |
| Molar Absorptivity (in PBS) | 240,000 L mol⁻¹ cm⁻¹ |
Safety and Hazard Information
According to available safety data sheets, this compound is not classified as a hazardous substance or mixture. However, standard laboratory safety precautions should always be observed.
| Hazard Information | Precautionary Measures | Source |
| GHS Classification | Not a hazardous substance | |
| Potential Hazards | May cause eye, skin, or respiratory tract irritation upon contact or inhalation. | |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, and a lab coat should be worn. | |
| Handling | Avoid inhalation of dust and contact with eyes and skin. Use in a well-ventilated area. | |
| First Aid (Eyes) | Immediately flush with large amounts of water, removing contact lenses if present. Seek medical attention. | |
| First Aid (Skin) | Rinse skin thoroughly with water and remove contaminated clothing. | |
| First Aid (Inhalation) | Move to fresh air. If breathing is difficult, provide respiratory support. | |
| First Aid (Ingestion) | Rinse mouth with water. Do not induce vomiting. Seek medical attention. |
Storage and Stability
Proper storage and handling are critical to maintaining the reactivity of the NHS ester. The primary concern is hydrolysis of the NHS ester group, which renders the dye incapable of reacting with amines.
Storage Conditions
| Form | Storage Temperature | Conditions | Duration | Source |
| Solid (Lyophilized) | -20°C | Protect from light and moisture. A desiccator is recommended. | Up to 1 year | |
| Stock Solution in Anhydrous DMSO or DMF | -20°C | Protect from light and moisture. Aliquot to avoid freeze-thaw cycles. | 2 weeks to 2 months | |
| Aqueous Solution | N/A | Must be used immediately. | Not recommended for storage |
To prevent condensation, which can lead to hydrolysis, always allow the vial of solid dye to equilibrate to room temperature before opening. For preparing stock solutions, use high-quality, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). DMF should be free of a "fishy" odor, which indicates degradation to dimethylamine, a competing nucleophile.
Experimental Protocols
The following protocols provide detailed methodologies for common applications of this compound.
Protocol 1: Preparation of this compound Stock Solution
-
Equilibration: Allow the vial of lyophilized this compound to warm to room temperature before opening.
-
Solvent Addition: Add anhydrous DMSO or DMF to the vial to create a stock solution, typically at a concentration of 10-20 mg/mL. For example, add 100 µL of anhydrous DMSO to 1 mg of the dye.
-
Dissolution: Gently vortex or pipette the solution to ensure the dye is fully dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C, protected from light and moisture.
Protocol 2: Antibody Labeling with this compound
This protocol describes the labeling of an IgG antibody. Optimization may be required for other proteins.
-
Antibody Preparation:
-
The antibody solution should be free of primary amines (e.g., Tris buffer) and stabilizers like bovine serum albumin (BSA) or sodium azide.
-
If necessary, perform a buffer exchange into a suitable labeling buffer, such as 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, with a pH of 8.3-8.5. Dialysis or gel filtration can be used for this purpose.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Reaction Setup:
-
Calculate the required amount of this compound. A 5- to 20-fold molar excess of the dye to the antibody is a common starting point.
-
Add the calculated volume of the this compound stock solution to the antibody solution.
-
Mix gently but thoroughly.
-
-
Incubation:
-
Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight on ice, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25).
-
Elute with an appropriate buffer, such as phosphate-buffered saline (PBS).
-
Collect the fractions containing the labeled antibody, which can be identified by their color.
-
-
Storage of the Conjugate:
-
Store the purified conjugate at 4°C for short-term storage or at -20°C to -80°C for long-term storage. It is advisable to store in aliquots to avoid repeated freeze-thaw cycles.
-
Visualizations
Chemical Reaction Pathway
The following diagram illustrates the reaction of this compound with a primary amine on a biomolecule, resulting in a stable amide bond.
Caption: Reaction of this compound with a primary amine.
Experimental Workflow for Antibody Labeling
This diagram outlines the key steps in the antibody labeling process.
Caption: Workflow for labeling antibodies with this compound.
Factors Affecting NHS Ester Stability
This diagram illustrates the competing reactions that affect the stability and conjugation efficiency of NHS esters.
Caption: Competing aminolysis and hydrolysis reactions of NHS esters.
References
A Technical Guide to IRDye 800CW NHS Ester: From Supplier Specifications to Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of IRDye 800CW N-hydroxysuccinimide (NHS) ester, a near-infrared (NIR) fluorescent dye widely utilized in biological research and preclinical studies. This document covers the offerings of major suppliers, detailed technical specifications, experimental protocols for labeling and purification, and its application in studying critical signaling pathways.
IRDye 800CW NHS Ester: Supplier and Technical Specifications
IRDye this compound is a water-soluble, amine-reactive fluorescent dye. Its NHS ester functional group readily couples with primary and secondary amines on proteins, peptides, antibodies, and other biomolecules to form stable amide bonds.[1][2] This dye is a popular choice for a variety of applications, including Western blotting, immunofluorescence microscopy, flow cytometry, and in vivo imaging, due to its high water solubility and the low autofluorescence of biological tissues in the 800 nm window.[2][3]
Several companies supply IRDye this compound. The primary manufacturer is LI-COR Biosciences, with the product also distributed through other vendors like Fisher Scientific and Biocompare. Other notable suppliers include Tocris Bioscience (part of R&D Systems) and AxisPharm. Below is a comparative summary of their technical specifications.
| Parameter | LI-COR Biosciences | Tocris Bioscience (R&D Systems) | AxisPharm |
| Molecular Weight | 1166.20 g/mol [4] | 1166.2 g/mol | 1019.1 g/mol * |
| Excitation Maxima (nm) | 774 (in PBS) | 773 | 774 |
| Emission Maxima (nm) | 789 (in PBS) | 792 | 789 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 240,000 (in PBS) | Not specified | Not specified |
| Purity | >98% by HPLC | ≥80% (HPLC) | ≥90% |
| Storage | -20°C, protected from light and moisture | -20°C | -20°C, protected from light and moisture |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Reactivity | Primary and secondary amines | Primary amines | Primary and secondary amines |
*Note: AxisPharm lists a different molecular weight and formula. Researchers should confirm the specifications for their specific application.
Experimental Protocols
General Antibody Labeling with IRDye this compound
This protocol provides a general guideline for conjugating IRDye this compound to an antibody. The optimal dye-to-antibody ratio should be determined empirically for each specific antibody and application.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 8.5)
-
IRDye this compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Purification column (e.g., desalting spin column or size-exclusion chromatography column)
-
Reaction tubes
-
Spectrophotometer
Methodology:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in a buffer free of amines (e.g., Tris) and sodium azide, at pH 8.5.
-
Dye Preparation: Immediately before use, dissolve the lyophilized IRDye this compound in a small amount of anhydrous DMSO to create a stock solution (e.g., 10-20 mg/mL). Vortex briefly to ensure complete dissolution. Dye dissolved in DMSO is stable for up to two weeks when stored at -20°C, protected from light and moisture.
-
Labeling Reaction: Add the appropriate volume of the dye stock solution to the antibody solution. A general starting point is a 1:1 to 2:1 molar ratio of dye to antibody for an IgG (~160 kDa). For 1 mg of an IgG antibody, approximately 0.03 mg of dye is required for a 2:1 molar ratio.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
Purification: Remove the unconjugated dye from the labeled antibody using a desalting spin column or size-exclusion chromatography (e.g., PD-10 column).
-
Characterization (Optional but Recommended):
-
Degree of Labeling (DOL): Determine the DOL by measuring the absorbance of the conjugate at 280 nm (for the protein) and 778 nm (for the dye). The dye's contribution to the 280 nm absorbance (typically around 3%) should be accounted for in the calculation.
-
Purity: Assess the purity of the conjugate and the presence of free dye using size-exclusion chromatography (SEC-HPLC).
-
General workflow for antibody labeling with IRDye this compound.
In-Cell Western™ Assay for Phospho-ERK Detection
This protocol outlines the use of IRDye 800CW-labeled secondary antibodies in an In-Cell Western™ Assay to detect the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway.
Materials:
-
Cells cultured in microplates
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer
-
Primary antibody against phospho-ERK
-
IRDye 800CW-labeled secondary antibody
-
Wash buffer (e.g., PBS with 0.1% Tween 20)
-
Near-infrared imaging system
Methodology:
-
Cell Culture and Treatment: Plate and culture cells to the desired confluency. Treat the cells with appropriate stimuli to induce ERK phosphorylation.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash the cells with wash buffer.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
-
Blocking: Block non-specific binding sites by incubating the cells with blocking buffer for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against phospho-ERK, diluted in antibody dilution buffer, overnight at 4°C.
-
Secondary Antibody Incubation:
-
Wash the cells extensively with wash buffer.
-
Incubate the cells with the IRDye 800CW-labeled secondary antibody, diluted in antibody dilution buffer, for 1 hour at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells with wash buffer to remove unbound secondary antibody.
-
Image the plate using a near-infrared imaging system in the 800 nm channel.
-
Applications in Signaling Pathway Research
IRDye this compound is instrumental in visualizing and quantifying key players in cellular signaling pathways, particularly in cancer research. By conjugating the dye to antibodies or other targeting moieties, researchers can track the expression and localization of specific proteins involved in these pathways.
Targeting the HER2 Signaling Pathway in Breast Cancer
The Human Epidermal Growth Factor Receptor 2 (HER2) is overexpressed in a significant portion of breast cancers and is a critical driver of tumor growth and proliferation. Trastuzumab, a monoclonal antibody that targets HER2, can be labeled with IRDye 800CW for in vivo imaging of HER2-positive tumors. This allows for the non-invasive monitoring of tumor progression and response to therapy.
HER2 signaling pathway and its visualization with IRDye 800CW-trastuzumab.
Visualizing EGFR Signaling in Head and Neck Cancers
The Epidermal Growth Factor Receptor (EGFR) is another key receptor tyrosine kinase implicated in the development and progression of various cancers, including head and neck squamous cell carcinoma (HNSCC). Cetuximab, an anti-EGFR monoclonal antibody, labeled with IRDye 800CW has been used in preclinical and clinical studies for fluorescence-guided surgery to improve the complete resection of tumors.
References
- 1. Fluorescently-Labeled Cetuximab-IRDye800 for Guided Surgical Excision of Ameloblastoma: A Proof of Principle Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shop.licorbio.com [shop.licorbio.com]
- 3. This compound | AxisPharm [axispharm.com]
- 4. HPLC Method for Analysis of IRDye® this compound on BIST A Column | SIELC Technologies [sielc.com]
Methodological & Application
Application Notes and Protocols for Protein Conjugation with 800CW NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the covalent labeling of proteins with the near-infrared fluorescent dye, IRDye® 800CW N-hydroxysuccinimide (NHS) ester. The protocols outlined below cover the conjugation reaction, purification of the resulting conjugate, and methods for characterization.
Introduction
IRDye® 800CW NHS ester is a widely used reagent for labeling proteins and other biomolecules containing primary or secondary amine groups, such as the ε-amino group of lysine residues.[1][2] The NHS ester reacts with these amines under mild conditions to form a stable amide bond, covalently attaching the highly fluorescent 800CW dye to the protein of interest.[2][3] This near-infrared dye is particularly valuable for a range of applications, including Western blotting, in-cell Western assays, immunofluorescence microscopy, and in vivo imaging, due to its high molar absorptivity and low background autofluorescence in biological samples.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters for IRDye® this compound and recommended starting conditions for protein conjugation.
Table 1: Physicochemical Properties of IRDye® this compound
| Property | Value | Reference |
| Molecular Weight | ~1166 g/mol | |
| Excitation Maximum (PBS) | 774 nm | |
| Emission Maximum (PBS) | 789 nm | |
| Molar Absorptivity (PBS) | 240,000 L mol⁻¹ cm⁻¹ | |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | |
| Reactivity | Primary and secondary amines |
Table 2: Recommended Reaction Parameters for Protein Conjugation
| Parameter | Recommended Value | Notes |
| Protein Preparation | ||
| Protein Concentration | 2-10 mg/mL | Lower concentrations can reduce labeling efficiency. |
| Buffer Composition | Azide-free phosphate buffer (e.g., PBS) or bicarbonate buffer | Amine-containing buffers (e.g., Tris, glycine) will compete with the protein for the NHS ester and must be avoided. |
| Buffer pH | 8.0 - 9.0 (Optimal: 8.5) | The reaction is pH-dependent; higher pH increases the reactivity of amines but also the rate of NHS ester hydrolysis. |
| Dye Preparation | ||
| Dye Solvent | Anhydrous DMSO or DMF | High-quality, amine-free solvent is crucial. |
| Dye Stock Concentration | 10-20 mg/mL | |
| Reaction Conditions | ||
| Molar Excess of Dye | 1:1 to 2:1 (Dye:Protein) for IgG (~160 kDa) | Optimal ratio varies with protein size and number of available amines. |
| Reaction Temperature | 20°C (Room Temperature) | |
| Reaction Time | 1 - 2 hours |
Experimental Protocols
Materials and Reagents
-
Protein of interest (in an amine-free buffer)
-
IRDye® this compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5, or 1 M Phosphate Buffer, pH 8.5
-
Purification/Desalting column (e.g., Sephadex G-25) or dialysis cassette
-
Phosphate Buffered Saline (PBS), pH 7.2 - 7.4
Experimental Workflow
Caption: Experimental workflow for protein conjugation with this compound.
Detailed Protocol
Step 1: Preparation of Protein Solution
-
Dissolve the protein in an amine-free buffer such as PBS. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against an appropriate buffer like PBS before proceeding.
-
Adjust the protein concentration to 2-10 mg/mL.
-
Add the reaction buffer (e.g., 1 M Sodium Bicarbonate, pH 8.5) to the protein solution to achieve a final pH of 8.5 ± 0.5. A common approach is to add 1/10th volume of 1 M sodium bicarbonate to the protein solution.
Step 2: Preparation of IRDye® this compound Stock Solution
-
Allow the vial of IRDye® this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the dye by dissolving it in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
-
Note: The dye solution in DMSO is stable for up to two weeks when stored at -20°C, protected from light and moisture. Dye dissolved in water should be used immediately.
-
Step 3: Conjugation Reaction
-
Calculate the required volume of the dye stock solution to add to the protein solution. The optimal molar ratio of dye to protein will vary depending on the protein's molecular weight and the number of available lysine residues. For an IgG antibody (~160 kDa), a starting point of a 1:1 to 2:1 dye-to-protein molar ratio is recommended.
-
Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
Step 4: Purification of the Protein-Dye Conjugate
-
Prepare a size exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.
-
Load the reaction mixture onto the column.
-
Elute the protein-dye conjugate with PBS (pH 7.2-7.4). The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.
-
Alternatively, purify the conjugate by extensive dialysis against PBS to remove free dye.
Characterization of the Conjugate
Determination of Degree of Labeling (DOL) The DOL, which is the average number of dye molecules per protein molecule, can be estimated using UV-Vis spectrophotometry.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 778 nm (A₇₇₈).
-
Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A₇₇₈ × 0.03)] / ε_protein
-
Where 0.03 is the correction factor for IRDye® 800CW at 280 nm, and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = A₇₇₈ / ε_dye
-
Where ε_dye is the molar extinction coefficient of IRDye® 800CW at 778 nm in PBS (240,000 M⁻¹cm⁻¹).
-
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Assessment of Purity
-
Size Exclusion Chromatography (SEC): Analyze the purified conjugate by SEC to ensure the absence of free dye.
-
SDS-PAGE: Run the conjugate on an SDS-PAGE gel and visualize the gel using a near-infrared imaging system to confirm that the dye is covalently attached to the protein.
Signaling Pathways and Mechanisms
The fundamental reaction in this protocol is the acylation of a primary amine by the NHS ester of the dye.
Caption: Reaction of this compound with a primary amine on a protein.
This reaction proceeds via a nucleophilic attack of the unprotonated amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. The alkaline pH of the reaction buffer is crucial for deprotonating the amine, thereby increasing its nucleophilicity.
Conclusion
This protocol provides a comprehensive framework for the successful conjugation of proteins with IRDye® this compound. By carefully controlling the reaction conditions and implementing appropriate purification and characterization methods, researchers can generate high-quality fluorescently labeled proteins for a wide array of downstream applications. It is important to note that the optimal conditions may vary depending on the specific protein being labeled, and some empirical optimization may be required.
References
Peptide Labeling with IRDye 800CW NHS Ester: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the precise and efficient labeling of peptides is paramount for a variety of applications, from in vitro assays to in vivo imaging. This document provides detailed application notes and protocols for the covalent labeling of peptides using IRDye 800CW N-hydroxysuccinimide (NHS) ester, a near-infrared (NIR) fluorescent dye. The use of NIR dyes like IRDye 800CW offers significant advantages, including low autofluorescence in biological tissues, leading to high signal-to-noise ratios in imaging applications.
This guide covers the essential aspects of the labeling procedure, including optimal reaction conditions, purification of the labeled peptide, and quality control measures. Furthermore, it presents examples of applications in cellular imaging and highlights the investigation of specific signaling pathways using IRDye 800CW-labeled peptides.
Overview of IRDye 800CW NHS Ester Chemistry
IRDye this compound is a reactive dye that forms a stable, covalent amide bond with primary amino groups (-NH2) present on peptides.[1] These primary amines are found at the N-terminus of a peptide and on the side chain of lysine residues. The reaction is most efficient under slightly basic conditions (pH 8.0-9.0), where the primary amines are deprotonated and thus more nucleophilic.
dot
Caption: Reaction scheme for peptide labeling with IRDye this compound.
Experimental Protocols
This section provides detailed protocols for the labeling of peptides with IRDye this compound, including reagent preparation, the labeling reaction, and purification of the final conjugate.
Reagent Preparation
-
Peptide Solution: Dissolve the peptide in a buffer that is free of primary amines, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer.[2] Buffers containing Tris or glycine should be avoided as they will compete for reaction with the NHS ester.[3] The peptide concentration should be as high as practically possible to maximize labeling efficiency.[2]
-
IRDye this compound Solution: Immediately before use, dissolve the lyophilized IRDye this compound in anhydrous dimethyl sulfoxide (DMSO).[4] The dye solution in DMSO is stable for up to two weeks when stored at -20°C, protected from light and moisture. Dye dissolved in aqueous solutions should be used immediately and any unused portion discarded.
-
Reaction Buffer: A 0.1 M sodium bicarbonate buffer with a pH of 8.3-8.5 is recommended for optimal labeling.
Peptide Labeling Protocol
-
Dissolve the peptide in the reaction buffer to the desired concentration.
-
Add the calculated volume of the IRDye this compound solution in DMSO to the peptide solution. The optimal molar ratio of dye to peptide should be determined empirically but a starting point of a 5- to 20-fold molar excess of the NHS ester to the peptide is recommended.
-
Incubate the reaction mixture for 1 to 4 hours at room temperature, protected from light. Alternatively, the reaction can be carried out overnight at 4°C.
-
(Optional) Quench the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM and incubate for 15-30 minutes.
dot
Caption: Experimental workflow for peptide labeling with IRDye this compound.
Purification of the Labeled Peptide
Purification is a critical step to remove unconjugated dye and any reaction byproducts. The choice of purification method depends on the properties of the peptide and the scale of the reaction.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the most effective method for achieving high-purity labeled peptides. A C18 column is commonly used with a gradient of acetonitrile in water, often with 0.1% trifluoroacetic acid (TFA).
-
Size-Exclusion Chromatography (SEC): Spin columns or gravity-flow columns packed with a resin like Sephadex G-25 can be used for rapid purification, especially for larger peptides.
-
Dialysis: For larger peptides, extensive dialysis against a suitable buffer can be used to remove free dye.
Quality Control and Data Presentation
After purification, it is essential to characterize the labeled peptide to determine the concentration and the degree of labeling (DOL), which is the average number of dye molecules per peptide.
Determining Concentration and Degree of Labeling
The concentration of the labeled peptide and the DOL can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the peptide) and at the absorbance maximum of IRDye 800CW (~778 nm in methanol or ~774 nm in PBS).
The following equations can be used:
-
Peptide Concentration (mg/mL) = [A280 - (A778 x CF)] / ε_peptide x dilution factor
-
Where:
-
A280 is the absorbance at 280 nm.
-
A778 is the absorbance at the maximum for IRDye 800CW.
-
CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.03 for IRDye 800CW).
-
ε_peptide is the molar extinction coefficient of the peptide at 280 nm.
-
-
-
Dye Concentration (M) = A778 / ε_dye
-
Where ε_dye is the molar extinction coefficient of IRDye 800CW (e.g., 240,000 M-1cm-1 in PBS).
-
-
Degree of Labeling (DOL) = Molar concentration of dye / Molar concentration of peptide
Quantitative Data Summary
The following tables summarize key quantitative parameters for peptide labeling with IRDye this compound.
| Parameter | Recommended Value/Range | Reference(s) |
| Reaction pH | 8.0 - 9.0 (optimal 8.3-8.5) | |
| Reaction Temperature | Room Temperature or 4°C | |
| Reaction Time | 1 - 4 hours (RT) or overnight (4°C) | |
| Dye to Peptide Molar Ratio | 5:1 to 20:1 (empirical optimization recommended) | |
| IRDye 800CW Extinction Coefficient (PBS) | 240,000 M-1cm-1 | |
| IRDye 800CW Absorbance Max (PBS) | ~774 nm | |
| IRDye 800CW Emission Max (PBS) | ~789 nm |
| Application Example | Peptide/Target | Key Quantitative Finding | Reference(s) |
| Glioblastoma Imaging | IRDye800CW-AE344 / uPAR | Tumor-to-background ratio (TBR) > 4.5 between 1 to 12 h post-injection. | |
| Insulinoma Imaging | Exendin-4-IRDye 800CW / GLP-1R | Half-maximal inhibitory concentration (IC50) of 3.96 nM. | |
| Brain Malignancy Imaging | IRDye800-RM26 / GRPR | High signal-to-background ratio for NIR-II imaging guided surgery. |
Applications and Signaling Pathway Visualization
IRDye 800CW-labeled peptides are powerful tools for a range of applications, particularly in fluorescence imaging to study biological processes and disease states.
In Vivo and Ex Vivo Imaging
The high sensitivity and low tissue autofluorescence in the NIR spectrum make IRDye 800CW-labeled peptides ideal for in vivo imaging in small animal models and for ex vivo analysis of tissues. For example, peptides targeting receptors overexpressed on cancer cells, such as the urokinase-type plasminogen activator receptor (uPAR), have been successfully labeled with IRDye 800CW for fluorescence-guided surgery in preclinical models of glioblastoma.
Cellular Imaging and Receptor Targeting
At the cellular level, IRDye 800CW-labeled peptides can be used to visualize and quantify receptor expression and localization. For instance, peptides targeting the glucagon-like peptide-1 receptor (GLP-1R) have been used to image insulinomas.
Signaling Pathway Visualization: uPAR Signaling
The urokinase-type plasminogen activator receptor (uPAR) is a key player in cancer cell invasion and metastasis. Its signaling cascade involves multiple downstream effectors that regulate cell migration, proliferation, and survival. The following diagram illustrates a simplified overview of the uPAR signaling pathway.
dot
Caption: Simplified uPAR signaling pathway.
Troubleshooting
This section addresses common issues encountered during peptide labeling with IRDye this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - pH of the reaction buffer is too low. - Presence of primary amines in the buffer. - Hydrolysis of the NHS ester. - Insufficient dye-to-peptide ratio. | - Ensure the pH of the reaction buffer is between 8.0 and 9.0. - Use amine-free buffers like PBS or sodium bicarbonate. - Use freshly prepared dye solution; avoid moisture. - Empirically optimize the molar excess of the dye. |
| Precipitation of Peptide | - High concentration of organic solvent (DMSO). - The labeled peptide is less soluble than the unlabeled peptide. | - Minimize the volume of DMSO added to the reaction. - If precipitation occurs after labeling, try to redissolve in a small amount of organic solvent before purification. |
| Poor Separation during HPLC Purification | - Inappropriate gradient or column. - Broad peaks due to peptide aggregation. | - Optimize the HPLC gradient and consider using a different column chemistry. - Add a small amount of organic solvent or detergent to the sample to disrupt aggregates. |
| High Background in Imaging | - Incomplete removal of free dye. - Non-specific binding of the labeled peptide. | - Ensure thorough purification of the labeled peptide. - Include appropriate blocking steps in the imaging protocol. |
References
- 1. Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 800CW NHS Ester in In Vivo Imaging of Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
IRDye® 800CW NHS Ester is a near-infrared (NIR) fluorescent dye commonly utilized for in vivo imaging studies in small animals, particularly mice.[1] Its N-hydroxysuccinimide (NHS) ester reactive group facilitates the covalent labeling of primary and secondary amines on proteins, such as antibodies and other targeting ligands.[2][3] The dye's spectral properties, with an excitation maximum around 774 nm and an emission maximum around 789 nm in aqueous environments, fall within the NIR window (700-900 nm).[2][4] This region is advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper light penetration, resulting in a high signal-to-noise ratio. This document provides detailed application notes and protocols for the use of this compound in preclinical mouse imaging studies.
Key Applications
-
Tumor Targeting and Biodistribution: Labeled antibodies or other ligands can be used to visualize and quantify tumor accumulation and assess off-target effects.
-
Pharmacokinetics: The biodistribution and clearance of dye-labeled therapeutics can be tracked over time.
-
Lymphatic Imaging: Intradermal injection of 800CW-labeled agents allows for the visualization of lymphatic drainage and sentinel lymph nodes.
-
Vascular Imaging: Non-specific contrast agents labeled with 800CW can highlight vasculature.
-
Necrosis Imaging: 800CW has shown avidity for necrotic tissue, enabling the visualization of cell death.
Data Presentation
Table 1: Recommended Parameters for Antibody Labeling with this compound
| Parameter | Recommendation | Reference |
| Dye/Protein Molar Ratio | 1:1 to 2:1 for IgG (~150 kDa) | |
| Reaction Buffer | Azide-free phosphate buffer (e.g., 1X PBS), pH 8.5 | |
| Reaction Time | 2 hours | |
| Reaction Temperature | 20°C (Room Temperature) | |
| Purification Method | Spin/desalting columns or dialysis |
Table 2: Typical Parameters for In Vivo Imaging in Mice
| Parameter | Example Value | Reference |
| Animal Model | Nude mice with subcutaneous xenografts | |
| Injection Route | Intravenous (tail vein) | |
| Injected Dose (Antibody Conjugate) | 0.5 nmoles (approximately 75 µg) | |
| Imaging Time Points | 1, 6, 24, 48, 72, 96, 168 hours post-injection | |
| Imaging System | Pearl Trilogy Small Animal Imaging System or similar |
Experimental Protocols
Protocol 1: Labeling an Antibody with this compound
This protocol outlines the general procedure for conjugating this compound to an IgG antibody.
Materials:
-
IRDye® this compound
-
Antibody (in azide-free buffer)
-
Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 8.5
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., spin or desalting column)
-
Spectrophotometer
Procedure:
-
Prepare the Antibody: Ensure the antibody is in an azide-free buffer, as azide can interfere with the NHS ester reaction. The recommended pH is 8.5.
-
Reconstitute the Dye: Dissolve the lyophilized this compound in DMSO to a concentration of 10-20 mg/mL. Dye prepared in DMSO can be stored at -20°C for up to two weeks, protected from light and moisture.
-
Labeling Reaction:
-
Add the reconstituted this compound solution to the antibody solution. For an IgG antibody, a dye-to-protein molar ratio of 1:1 to 2:1 is recommended to avoid altering the biodistribution of the antibody. To achieve this, approximately 0.03 mg of dye is required for every 1 mg of protein.
-
Incubate the reaction mixture for 2 hours at room temperature (20°C), protected from light.
-
-
Purification:
-
Remove unconjugated dye from the labeled antibody using a spin or desalting column according to the manufacturer's instructions.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 778 nm (for the dye).
-
The following formula can be used to calculate the DOL:
Where:
-
A_dye = Absorbance at 778 nm
-
ε_dye = Molar extinction coefficient of the dye (240,000 L mol⁻¹ cm⁻¹ in PBS)
-
A_prot = Absorbance at 280 nm
-
CF = Correction factor for dye absorbance at 280 nm (3% or 0.03)
-
ε_prot = Molar extinction coefficient of the protein
-
-
Protocol 2: In Vivo Imaging of Tumor-Bearing Mice
This protocol describes a typical workflow for imaging tumor xenografts in mice using an 800CW-labeled antibody.
Materials:
-
Tumor-bearing mice (e.g., nude mice with A-431 xenografts)
-
800CW-labeled antibody conjugate
-
Sterile saline or PBS for injection
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system capable of NIR fluorescence detection
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using a suitable anesthetic agent.
-
-
Injection:
-
Intravenously inject the 800CW-labeled antibody conjugate via the tail vein. A typical dose is 0.5 nmoles per mouse.
-
-
Imaging:
-
Place the anesthetized mouse in the imaging system.
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 6, 24, 48, 72, 96, and 168 hours). This allows for the assessment of probe distribution, tumor targeting, and clearance.
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) around the tumor and a contralateral non-tumor area.
-
Quantify the average fluorescence intensity within these ROIs.
-
Calculate the tumor-to-background ratio to assess targeting specificity.
-
-
Ex Vivo Analysis (Optional but Recommended):
-
At the final time point, euthanize the mouse.
-
Excise the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).
-
Image the excised tissues to confirm the in vivo signal distribution and perform more sensitive quantification.
-
Visualizations
Caption: Experimental workflow for in vivo imaging with this compound.
Caption: Reaction of this compound with a primary amine on a protein.
Caption: Logical relationships in the application of 800CW for in vivo imaging.
References
Application Notes: IRDye® 800CW NHS Ester for Quantitative Western Blotting
Introduction
IRDye® 800CW NHS Ester is a near-infrared (NIR) fluorescent dye that provides a highly sensitive and quantitative method for Western blotting.[1][2][3] Its N-hydroxysuccinimide (NHS) ester reactive group efficiently couples to primary and secondary amino groups, such as lysine residues, on proteins and antibodies.[4][5] The resulting dye-protein conjugate is stable and allows for direct fluorescence detection in the 800 nm channel of compatible imaging systems. This technology offers significant advantages over traditional chemiluminescent methods, including a wider linear dynamic range, higher signal-to-noise ratios due to reduced autofluorescence in the NIR spectrum, and the ability to perform multiplex analysis. These characteristics make IRDye® 800CW an excellent choice for researchers, scientists, and drug development professionals seeking to obtain precise and reproducible quantitative protein analysis.
Key Features and Advantages
-
High Sensitivity: The low background autofluorescence in the near-infrared spectrum results in high signal-to-noise ratios, enabling the detection of low-abundance proteins.
-
Quantitative Accuracy: The fluorescent signal generated is directly proportional to the amount of target protein, allowing for accurate quantification over a broad linear dynamic range.
-
Multiplexing Capability: Can be used in combination with other spectrally distinct fluorophores, such as IRDye® 680RD, for the simultaneous detection of multiple proteins on the same blot. This eliminates the need for stripping and reprobing, saving time and preserving sample integrity.
-
Photostability: IRDye® 800CW exhibits exceptional photostability, allowing for blots to be archived and re-imaged months later with minimal signal loss.
-
Versatility: Suitable for labeling both primary and secondary antibodies for various applications, including Western blotting, In-Cell Western™ assays, immunofluorescence microscopy, and in vivo imaging.
Quantitative Data Summary
The following tables summarize the key spectral and physicochemical properties of IRDye® this compound and provide a comparison with another common near-infrared dye, Cy7.
Table 1: Spectral and Physicochemical Properties of IRDye® this compound
| Property | Value |
| Molecular Weight | ~1166 g/mol |
| Excitation Maximum (λex) | ~774 nm (in PBS) |
| Emission Maximum (λem) | ~789 nm (in PBS) |
| Molar Extinction Coefficient (ε) | ~240,000 M⁻¹cm⁻¹ (in PBS) |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester |
| Reactivity | Primary and secondary amines |
| Solubility | High water solubility |
Table 2: Comparative Properties of NIR Dyes for Western Blotting
| Property | IRDye® 800CW | Cy7 |
| Excitation Maximum (λex) | ~774-783 nm | ~750 nm |
| Emission Maximum (λem) | ~792-802 nm | ~764-773 nm |
| Molar Extinction Coefficient (ε) | ~240,000 M⁻¹cm⁻¹ | ~199,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.08-0.12 | ~0.3 |
| Photostability | High | Lower |
Experimental Protocols
Protocol 1: Antibody Labeling with IRDye® this compound
This protocol provides a general guideline for labeling antibodies with IRDye® this compound. Optimization may be required based on the specific antibody and its concentration.
Materials:
-
IRDye® this compound
-
Antibody to be labeled (in an azide-free buffer)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 8.5, azide-free
-
Purification column (e.g., spin desalting column)
-
Spectrophotometer
Procedure:
-
Antibody Preparation: Prepare the antibody in an azide-free phosphate buffer at a pH of 8.5. A recommended concentration is 2 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the lyophilized IRDye® this compound in DMSO to a concentration of 10-20 mg/mL.
-
Labeling Reaction:
-
For labeling IgG antibodies (~160 kDa), a final dye-to-protein molar ratio of 1:1 to 2:1 is recommended. Approximately 0.03 mg of dye is required for every 1 mg of protein.
-
Add the calculated volume of the dissolved dye solution to the antibody solution.
-
Incubate the reaction for 2 hours at room temperature (20°C), protected from light.
-
-
Purification:
-
Remove unreacted dye by using a commercially available spin desalting column or by extensive dialysis against 1x PBS.
-
-
Characterization (Optional but Recommended):
-
Estimate the degree of labeling by measuring the absorbance of the conjugate at 778 nm (for the dye) and 280 nm (for the protein). The dye contributes to the 280 nm signal by approximately 3%.
-
-
Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and storing at -20°C.
Protocol 2: Quantitative Western Blotting with IRDye® 800CW-Labeled Antibodies
This protocol outlines the general workflow for performing a quantitative Western blot using an antibody labeled with IRDye® 800CW.
Materials:
-
Protein samples
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
Nitrocellulose or low-fluorescence PVDF membrane
-
Blocking buffer (e.g., Intercept® Blocking Buffer)
-
Primary antibody (either labeled with IRDye® 800CW or an unlabeled primary to be used with a labeled secondary)
-
IRDye® 800CW-labeled secondary antibody (if using an unlabeled primary)
-
Wash buffer (e.g., PBS or TBS with 0.1% Tween® 20)
-
NIR fluorescence imaging system (e.g., Odyssey® Imaging System)
Procedure:
-
Sample Preparation and SDS-PAGE:
-
Prepare protein lysates and determine the protein concentration.
-
Denature the protein samples by heating with loading buffer.
-
Separate the proteins by electrophoresis on a polyacrylamide gel. A standard protein load for neuronal isolates is 15 µg.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or low-fluorescence PVDF membrane.
-
After transfer, the membrane can be dried to maximize protein retention.
-
-
Blocking:
-
Block the membrane with an appropriate blocking buffer for 1 hour at room temperature with gentle shaking to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (either IRDye® 800CW-labeled or unlabeled) in the blocking buffer.
-
Incubate the blot with the primary antibody solution for 1-4 hours at room temperature or overnight at 4°C with gentle shaking.
-
-
Washing:
-
Wash the membrane four times for 5 minutes each with the wash buffer to remove unbound primary antibody.
-
-
Secondary Antibody Incubation (if applicable):
-
If an unlabeled primary antibody was used, dilute the IRDye® 800CW-labeled secondary antibody in the blocking buffer. A recommended starting dilution is 1:20,000.
-
Incubate the blot with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Final Washes:
-
Repeat the washing step (Step 5) to remove unbound secondary antibody.
-
-
Imaging and Data Analysis:
-
Image the blot using a digital imaging system equipped with a ~785 nm excitation source and an ~800 nm emission filter.
-
Quantify the band intensities using appropriate image analysis software. Normalize the signal to a loading control to account for variations in protein loading.
-
Visualizations
Experimental Workflow
Caption: Western Blotting Workflow with IRDye® 800CW.
Signaling Pathway Example: MAPK/ERK Pathway
Caption: Simplified MAPK/ERK Signaling Pathway.
References
Application Notes and Protocols for 800CW NHS Ester in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 800CW N-hydroxysuccinimide (NHS) ester for labeling antibodies and subsequent application in flow cytometry. Detailed protocols for antibody conjugation, cell staining, and data analysis are included to facilitate the integration of this near-infrared (NIR) fluorochrome into your research workflows.
Introduction to 800CW NHS Ester
IRDye® this compound is a bright and photostable near-infrared fluorescent dye that has become a valuable tool in a variety of biological applications, including flow cytometry.[1] Its emission in the near-infrared spectrum (excitation/emission maxima ~774/789 nm) offers significant advantages, primarily due to the low autofluorescence of biological samples in this region.[2] This results in higher signal-to-noise ratios, enabling the detection of low-abundance targets with greater sensitivity.[2] The NHS ester reactive group allows for straightforward and efficient covalent conjugation to primary amines on antibodies and other proteins.[3]
Key Advantages of 800CW in Flow Cytometry
-
High Signal-to-Noise Ratio: The NIR spectrum is characterized by minimal autofluorescence from cells and tissues, leading to clearer signals and improved resolution of dimly stained populations.[2]
-
Multiplexing Capabilities: The distinct spectral properties of 800CW allow for its inclusion in complex multicolor flow cytometry panels with minimal spectral overlap with fluorochromes in the visible range.
-
Photostability: 800CW exhibits high photostability, which is crucial for experiments requiring extended data acquisition times or cell sorting.
-
Versatility: Beyond flow cytometry, 800CW-conjugated antibodies can be utilized in a range of applications, including Western blotting, immunofluorescence microscopy, and in vivo imaging.
Data Presentation
The following tables provide illustrative quantitative data to demonstrate the expected performance of 800CW-conjugated antibodies in comparison to other commonly used fluorochromes in flow cytometry. This data is intended for comparative purposes to aid in experimental design. Actual results may vary depending on the antibody, cell type, and instrument configuration.
Table 1: Illustrative Performance Comparison of Fluorochrome-Conjugated Antibodies
| Fluorochrome | Excitation Max (nm) | Emission Max (nm) | Illustrative Stain Index* | Illustrative Signal-to-Noise Ratio (SNR)** |
| FITC | 495 | 519 | 80 | 30 |
| PE | 565 | 578 | 350 | 150 |
| APC | 650 | 660 | 250 | 100 |
| 800CW | 774 | 789 | 200 | 180 |
*Stain Index is a measure of the separation between the positive and negative populations. It is calculated as the difference in the median fluorescence intensities of the positive and negative populations divided by twice the standard deviation of the negative population.
**Signal-to-Noise Ratio is the ratio of the mean fluorescence intensity of the positive signal to the mean fluorescence intensity of the background.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | ~1166 g/mol |
| Excitation Maximum (λex) | ~774 nm |
| Emission Maximum (λem) | ~789 nm |
| Molar Extinction Coefficient (ε) | ~240,000 M⁻¹cm⁻¹ |
| Reactive Group | N-hydroxysuccinimide (NHS) Ester |
| Reactivity | Primary amines |
| Solubility | High water solubility |
Experimental Protocols
Protocol 1: Antibody Conjugation with this compound
This protocol describes the conjugation of this compound to a primary antibody.
Materials:
-
Primary antibody (free of amine-containing buffers like Tris and preservatives like sodium azide)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Purification column (e.g., desalting column)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
If necessary, buffer exchange the antibody into the Reaction Buffer.
-
Adjust the antibody concentration to 1-2 mg/mL.
-
-
Dye Preparation:
-
Allow the vial of this compound to warm to room temperature.
-
Dissolve the this compound in anhydrous DMSO to a final concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add the dissolved this compound to the antibody solution at a molar ratio of approximately 10:1 (dye:antibody). The optimal ratio may need to be determined empirically.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove unconjugated dye by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the fractions containing the labeled antibody.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and 774 nm (for 800CW).
-
-
Storage:
-
Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a preservative like sodium azide and a protein stabilizer like BSA.
-
Protocol 2: Immunofluorescent Staining of Cells for Flow Cytometry
This protocol outlines the steps for staining suspended cells with an 800CW-conjugated antibody for flow cytometric analysis.
Materials:
-
Cells in suspension
-
800CW-conjugated primary antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.05% sodium azide)
-
(Optional) Fc block to prevent non-specific binding
-
(Optional) Viability dye
-
(Optional) Fixation and permeabilization buffers for intracellular staining
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them with cold Flow Cytometry Staining Buffer.
-
Adjust the cell concentration to 1 x 10^7 cells/mL.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
-
(Optional) Fc Receptor Blocking:
-
If your cells express Fc receptors, incubate them with an Fc block for 10-15 minutes at 4°C to minimize non-specific antibody binding.
-
-
Staining:
-
Add the predetermined optimal concentration of the 800CW-conjugated primary antibody to the cells.
-
Gently vortex and incubate for 20-30 minutes at 4°C, protected from light.
-
-
Washing:
-
Add 2-3 mL of cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant.
-
Repeat the wash step twice.
-
-
(Optional) Viability Staining:
-
If a viability dye is to be used, follow the manufacturer's protocol for staining.
-
-
Resuspension and Data Acquisition:
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer equipped with a laser and detector suitable for the near-infrared spectrum (e.g., a 685 nm or 785 nm laser and an appropriate emission filter).
-
Visualizations
Antibody Conjugation Workflow
References
Application Notes and Protocols for the Purification of IRDye 800CW NHS Ester Labeled Antibodies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of antibodies labeled with IRDye 800CW NHS ester. The aim is to achieve a high-purity conjugate, free of unconjugated dye and aggregates, which is crucial for reliable and reproducible results in various applications such as Western blots, in-cell Western assays, immunofluorescence microscopy, and in vivo imaging.[1][2]
Introduction
Near-infrared (NIR) fluorescent dyes, such as IRDye 800CW, offer significant advantages for biological imaging due to lower background autofluorescence in biological tissues, leading to higher signal-to-noise ratios.[2] The N-hydroxysuccinimide (NHS) ester reactive group of IRDye 800CW allows for its covalent conjugation to primary amines on antibodies.[1][3] Following the labeling reaction, a critical purification step is required to remove unconjugated dye, which can lead to high background and non-specific signals, and to eliminate protein aggregates that may have formed during the conjugation process. The choice of purification method depends on factors such as the scale of the experiment, the required purity, and the available equipment.
Key Purification Methods
Several methods can be employed to purify IRDye 800CW labeled antibodies. The most common and effective techniques include size-exclusion chromatography (SEC) and the use of desalting columns.
-
Size-Exclusion Chromatography (SEC): This technique, also known as gel filtration, separates molecules based on their size. The labeled antibody, being larger, will elute first, while the smaller, unconjugated dye molecules are retained in the pores of the chromatography resin and elute later. SEC is a crucial step for removing aggregates and impurities.
-
Desalting Columns: These are a convenient and rapid method for buffer exchange and removal of low-molecular-weight contaminants like unconjugated dye. They are often used for smaller-scale purifications and are available in various formats, including spin columns.
Quantitative Data Summary
The following tables summarize key quantitative data related to the labeling and purification process.
Table 1: Recommended Dye-to-Antibody Molar Ratios for Different Applications
| Application | Recommended Dye/Protein (D/P) Ratio for IgG | Reference |
| Western Blot & In-Cell Western | 1:1 to 2:1 | |
| In Vivo Imaging | May require lower D/P ratios (e.g., 0.3:1 to 1:1) to maintain biological activity | |
| General Use | 2:1 to 6:1 (optimization may be required) |
Table 2: Typical Performance of Purification Methods
| Purification Method | Typical Antibody Recovery | Key Advantages | Key Disadvantages |
| Size-Exclusion Chromatography (SEC) | >90% | High resolution, effective removal of aggregates and free dye | Can be time-consuming, may lead to sample dilution |
| Desalting Spin Columns | 70% to >90% | Fast, convenient for small volumes, minimal sample dilution | Lower resolution than SEC, may not remove all aggregates |
| Dialysis | >90% | Gentle, suitable for large volumes | Very slow, requires large buffer volumes |
Experimental Protocols
Protocol 1: Antibody Preparation Prior to Labeling
It is critical to ensure the antibody is in an amine-free buffer before conjugation, as primary amines will compete with the antibody for reaction with the NHS ester.
Materials:
-
Antibody solution
-
Amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.5)
-
Centrifugal filter unit (e.g., Amicon® Ultra with a molecular weight cut-off of 10 kDa or 30 kDa)
Procedure:
-
Pre-wet the centrifugal filter unit membrane with the amine-free buffer and centrifuge according to the manufacturer's instructions. Discard the flow-through.
-
Add the antibody solution to the filter unit and add amine-free buffer to a final volume of approximately 450 µL.
-
Centrifuge at the recommended speed (e.g., 14,000 x g) for 5-10 minutes to concentrate the antibody.
-
Discard the flow-through.
-
Repeat the washing step (adding buffer and centrifuging) at least four more times to ensure complete removal of any interfering substances.
-
After the final wash, recover the purified antibody by inverting the filter unit into a clean collection tube and centrifuging at a low speed (e.g., 1,000 x g) for 2 minutes.
-
Determine the concentration of the purified antibody using a spectrophotometer at 280 nm (A280).
Protocol 2: IRDye this compound Labeling of Antibodies
Materials:
-
Purified antibody in amine-free buffer (pH 8.5)
-
IRDye this compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction tubes
Procedure:
-
Allow the vial of IRDye this compound to warm to room temperature before opening to prevent moisture condensation.
-
Dissolve the IRDye this compound in DMSO to a stock concentration of 10 mg/mL. This stock solution can be stored at -20°C for up to two weeks, protected from light and moisture.
-
Adjust the antibody concentration to 1-2 mg/mL in the amine-free buffer (pH 8.5).
-
Calculate the required volume of the dye stock solution to achieve the desired dye-to-antibody molar ratio (see Table 1). For a typical IgG antibody (~150 kDa), a starting point is a 10-fold molar excess of the dye.
-
Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 2 hours at room temperature (20-25°C), protected from light.
Protocol 3: Purification of Labeled Antibody using a Desalting Spin Column
This protocol is suitable for rapid purification of small-scale labeling reactions.
Materials:
-
Labeled antibody solution
-
Desalting spin column (e.g., Zeba™ Spin Desalting Columns)
-
Phosphate-buffered saline (PBS) or other desired storage buffer
-
Collection tubes
Procedure:
-
Equilibrate the desalting spin column by removing the storage solution and washing it with PBS according to the manufacturer's instructions. This typically involves centrifugation steps.
-
Apply the entire volume of the labeling reaction mixture to the center of the packed resin in the column.
-
Place the column in a clean collection tube and centrifuge at the recommended speed (e.g., 1,500 x g) for 2 minutes to collect the purified labeled antibody. The larger labeled antibody will pass through the column, while the smaller unconjugated dye molecules will be retained.
-
The purified antibody is now in the collection tube, ready for characterization and use.
Protocol 4: Purification of Labeled Antibody using Size-Exclusion Chromatography (SEC)
This protocol is recommended for higher purity and for removing aggregates.
Materials:
-
Labeled antibody solution
-
SEC column (e.g., Sephadex™ G-25)
-
Chromatography system (e.g., FPLC or HPLC) or manual setup
-
PBS or other suitable elution buffer
-
Fraction collector or collection tubes
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the elution buffer.
-
Load the labeled antibody solution onto the column.
-
Begin the elution with the chosen buffer at a flow rate appropriate for the column.
-
Monitor the eluate using a UV detector at 280 nm (for protein) and ~780 nm (for IRDye 800CW).
-
Collect the fractions corresponding to the first peak, which contains the high molecular weight labeled antibody. The second, smaller peak will contain the unconjugated dye.
-
Pool the fractions containing the purified labeled antibody.
Quality Control
After purification, it is essential to characterize the labeled antibody to ensure its quality and suitability for downstream applications.
1. Determination of Dye-to-Antibody Ratio (Degree of Labeling - DOL): The DOL can be estimated by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and at the maximum absorbance of the dye (~778 nm in PBS for IRDye 800CW).
-
Protein Concentration (M) = [A280 - (A778 x CF)] / ε_protein
-
A280 = Absorbance of the conjugate at 280 nm
-
A778 = Absorbance of the conjugate at 778 nm
-
CF = Correction factor for the dye's absorbance at 280 nm (typically around 0.03 for IRDye 800CW)
-
ε_protein = Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG)
-
-
Dye Concentration (M) = A778 / ε_dye
-
ε_dye = Molar extinction coefficient of IRDye 800CW at 778 nm (e.g., ~240,000 M⁻¹cm⁻¹ in PBS)
-
-
DOL = Dye Concentration / Protein Concentration
2. Assessment of Free Dye: The presence of unconjugated dye can be assessed by methods such as SDS-PAGE followed by fluorescence imaging or by analytical SEC. In SDS-PAGE, free dye will migrate as a low molecular weight band.
3. Functional Analysis: It is important to confirm that the labeling process has not compromised the antibody's binding affinity. This can be evaluated using techniques like ELISA or flow cytometry, comparing the performance of the labeled antibody to the unlabeled antibody.
Visualization of Workflows
Caption: Experimental workflow for labeling and purification.
Caption: Decision tree for selecting a purification method.
References
Application Notes and Protocols for Determining the Degree of Labeling (DOL) of IRDye 800CW NHS Ester Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for determining the Degree of Labeling (DOL) of proteins and other molecules conjugated with IRDye 800CW NHS Ester. The DOL, which represents the average number of dye molecules attached to each target molecule, is a critical quality control parameter that influences the performance of the conjugate in various applications, including in vivo imaging, western blotting, and immunofluorescence microscopy.[1][2] An optimal DOL ensures a strong fluorescent signal without causing issues like self-quenching or altering the biological activity of the labeled molecule.[1][2]
Principle of DOL Determination
The determination of the DOL for IRDye this compound conjugates is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration.[3] By measuring the absorbance of the purified conjugate at two specific wavelengths, it is possible to calculate the molar concentrations of both the protein and the dye, and subsequently their molar ratio (the DOL).
The two key absorbance measurements are:
-
Absorbance at ~774 nm (Amax): This is the maximum absorbance wavelength of the IRDye 800CW dye in an aqueous buffer like PBS.
-
Absorbance at 280 nm (A280): This wavelength is characteristic of proteins, primarily due to the presence of aromatic amino acids (tryptophan and tyrosine).
A critical step in the calculation is to correct the absorbance at 280 nm, as the IRDye 800CW dye also exhibits some absorbance at this wavelength. This is achieved by using a correction factor (CF).
Chemical Reaction of this compound with a Protein
The N-hydroxysuccinimide (NHS) ester of IRDye 800CW is an amine-reactive reagent. It readily reacts with primary amino groups (-NH₂), such as the ε-amino group of lysine residues on a protein, to form a stable and covalent amide bond. This reaction is typically performed in a buffer with a slightly basic pH of 8.0-9.0 to ensure the amino groups are deprotonated and thus more reactive.
Figure 1: Reaction of this compound with a protein's primary amine.
Required Materials and Data
Accurate DOL determination requires precise values for the molar extinction coefficients and correction factors. The following table summarizes the necessary quantitative data for IRDye 800CW and a common protein, Immunoglobulin G (IgG).
| Parameter | IRDye this compound | Immunoglobulin G (IgG) |
| Molar Extinction Coefficient (ε) | 240,000 M⁻¹cm⁻¹ (in PBS) | ~210,000 M⁻¹cm⁻¹ |
| Maximum Absorbance (λmax) | ~774 nm (in PBS) | 280 nm |
| Correction Factor (CF) at 280 nm | 0.03 | N/A |
| Molecular Weight (MW) | ~1166 g/mol | ~150,000 g/mol |
Materials:
-
Purified IRDye 800CW-labeled conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
-
Quartz cuvettes with a 1 cm pathlength
Experimental Protocol for DOL Determination
This protocol outlines the step-by-step procedure for calculating the DOL of an IRDye 800CW-labeled protein.
Experimental Workflow
Figure 2: Workflow for determining the Degree of Labeling (DOL).
Step-by-Step Methodology
-
Purification of the Conjugate: It is imperative to remove all unconjugated IRDye this compound from the labeled protein. The presence of free dye will lead to an overestimation of the DOL. Common purification methods include size-exclusion chromatography (e.g., desalting columns) or extensive dialysis.
-
Sample Preparation:
-
Turn on the spectrophotometer and allow the lamp to warm up according to the manufacturer's instructions.
-
Dilute the purified conjugate in PBS to a concentration that results in an absorbance reading at the dye's λmax (~774 nm) within the linear range of the spectrophotometer (typically between 0.1 and 1.0). Record the dilution factor if one is used.
-
-
Spectrophotometric Measurement:
-
Using a 1 cm pathlength quartz cuvette, measure the absorbance of the diluted conjugate at 280 nm (A280) and at the maximum absorbance wavelength for IRDye 800CW, which is approximately 774 nm in PBS (Amax).
-
-
Calculations:
a. Calculate the Corrected Protein Absorbance (Aprotein): The IRDye 800CW dye contributes to the absorbance at 280 nm. This contribution must be subtracted from the total A280 measurement to obtain the true absorbance of the protein.
-
Formula: A_protein = A₂₈₀ - (Aₘₐₓ × CF₂₈₀)
-
Where:
-
A₂₈₀ is the measured absorbance of the conjugate at 280 nm.
-
Aₘₐₓ is the measured maximum absorbance of the IRDye 800CW dye (~774 nm).
-
CF₂₈₀ is the correction factor for IRDye 800CW at 280 nm (0.03).
-
b. Calculate the Molar Concentration of the Protein ([Protein]): Use the Beer-Lambert law to calculate the concentration of the protein using its corrected absorbance at 280 nm.
-
Formula: [Protein] (M) = A_protein / (ε_protein × path length)
-
Where:
-
ε_protein is the molar extinction coefficient of the protein in M⁻¹cm⁻¹ (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
path length is typically 1 cm.
-
c. Calculate the Molar Concentration of the Dye ([Dye]): Calculate the concentration of the IRDye 800CW dye using its absorbance at its λmax.
-
Formula: [Dye] (M) = Aₘₐₓ / (ε_dye × path length)
-
Where:
-
ε_dye is the molar extinction coefficient of IRDye 800CW in M⁻¹cm⁻¹ (240,000 M⁻¹cm⁻¹ in PBS).
-
path length is typically 1 cm.
-
d. Calculate the Degree of Labeling (DOL): The DOL is the molar ratio of the dye to the protein.
-
Formula: DOL = [Dye] / [Protein]
-
Troubleshooting and Considerations
-
Inaccurate Spectrophotometer Readings: Ensure the spectrophotometer is properly calibrated and that absorbance readings are within the instrument's linear range. If the absorbance is too high, dilute the sample and re-measure.
-
Presence of Free Dye: Incomplete removal of unconjugated dye is a common source of error, leading to an artificially high DOL. Ensure the purification method is effective.
-
Protein Concentration: A protein concentration of less than 2.5 mg/mL during the labeling reaction may result in lower labeling efficiency.
-
Optimal DOL: The ideal DOL often falls between 2 and 10 for antibodies. However, the optimal ratio is application-dependent and may require empirical determination. Over-labeling can lead to fluorescence quenching and protein precipitation, while under-labeling can result in a poor signal-to-noise ratio.
-
Storage: Store the lyophilized IRDye this compound at -20°C, protected from light and moisture. Once reconstituted in DMSO, it is stable for up to two weeks at -20°C. Dye solubilized in water should be used immediately.
References
Application Notes and Protocols for 800CW NHS Ester Conjugation to Small Molecules
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the conjugation of the near-infrared (NIR) fluorescent dye, IRDye® 800CW NHS Ester, to small molecules. It is intended to guide researchers in the successful labeling of small molecules for various applications, including in vitro and in vivo imaging.
Introduction to this compound
IRDye® this compound is a near-infrared fluorescent dye that is activated with an N-hydroxysuccinimide (NHS) ester functional group.[1][2][3][4] This reactive group readily couples with primary and secondary amines on target molecules, such as the lysine residues in proteins or primary amine groups on small molecules, to form a stable amide bond.[2] With an absorption maximum around 774 nm and an emission maximum around 789 nm in aqueous solutions, IRDye 800CW is well-suited for applications requiring deep tissue penetration and low background autofluorescence.
Applications of 800CW-Conjugated Small Molecules
The conjugation of 800CW to small molecules enables the development of targeted fluorescent probes for a wide range of research and drug development applications. These include:
-
In vivo Imaging: Visualizing the biodistribution and target engagement of small molecule drugs in preclinical animal models.
-
Cellular Imaging: Studying the uptake and subcellular localization of small molecules in live or fixed cells.
-
Targeted Cancer Imaging: Developing probes that specifically bind to biomarkers overexpressed on cancer cells, such as growth factor receptors.
-
Microbial Infection Imaging: Creating agents for the specific detection of bacterial or fungal infections.
Key Experimental Considerations
Successful conjugation of this compound to small molecules requires careful consideration of several experimental parameters:
-
Purity of the Small Molecule: The small molecule to be labeled should be of high purity and free of any amine-containing contaminants that could compete with the labeling reaction.
-
Reaction Buffer: The reaction should be performed in an amine-free buffer at a slightly basic pH (typically 8.0-9.0) to ensure the primary amine on the small molecule is deprotonated and nucleophilic. Common buffers include sodium bicarbonate or sodium borate.
-
Solvent for this compound: The dye is typically dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.
-
Dye-to-Molecule Ratio: The optimal molar ratio of dye to the small molecule needs to be determined empirically to achieve the desired degree of labeling without causing precipitation or altering the biological activity of the small molecule.
-
Purification: Removal of unconjugated dye is crucial for accurate downstream applications. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying small molecule conjugates.
-
Characterization: The final conjugate should be thoroughly characterized to confirm its identity, purity, and dye-to-molecule ratio.
Data Presentation
Table 1: Physicochemical Properties of IRDye® this compound
| Property | Value | Reference |
| Molecular Weight | 1166.20 g/mol | |
| Excitation Maximum (in PBS) | 774 nm | |
| Emission Maximum (in PBS) | 789 nm | |
| Molar Extinction Coefficient (in PBS) | 240,000 M⁻¹cm⁻¹ | |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | |
| Reactivity | Primary and secondary amines |
Table 2: Quantitative Data for 800CW Conjugates (Primarily Protein/Antibody Data as a Reference)
| Conjugate | Dye:Molecule Ratio | Conjugation Efficiency (%) | Stability | Reference |
| Cetuximab-IRDye800CW | 1.98:1 | Not Reported | Stable for at least 96 hours in PBS. | |
| Panitumumab-IRDye800CW | Not specified | Not Reported | Stable for up to 42 months under GMP conditions. | |
| Nimotuzumab-IRDye800CW | 1.29 ± 0.03 | Not Reported | Stable for 270 days at -80°C and one week at 4°C. | |
| IRDye 800CW-EGF | Not Reported | Not Reported | Not Reported | |
| Cetuximab-IRDye800CW (High Payload) | 11:1 | Not Reported | Characterized for photodynamic therapy applications. |
Note: Quantitative data for small molecule conjugations with this compound is less commonly reported in the literature compared to protein conjugations. The principles of characterization remain the same, and researchers should aim to determine these parameters for their specific small molecule conjugates.
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to an Amine-Containing Small Molecule
This protocol provides a general guideline for the conjugation reaction. The optimal conditions, particularly the dye-to-molecule ratio, may need to be optimized for each specific small molecule.
Materials:
-
Small molecule with a primary amine group
-
IRDye® this compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 (optional)
-
Purification supplies (e.g., RP-HPLC system and column)
Procedure:
-
Prepare the Small Molecule Solution: Dissolve the small molecule in the Reaction Buffer at a known concentration (e.g., 1-5 mg/mL).
-
Prepare the Dye Solution: Immediately before use, dissolve the IRDye® this compound in anhydrous DMSO to create a stock solution (e.g., 10 mg/mL). Protect the solution from light.
-
Conjugation Reaction:
-
Add the desired molar excess of the dye solution to the small molecule solution while gently vortexing. A starting point is often a 2 to 5-fold molar excess of the dye.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. The reaction can also be performed overnight at 4°C.
-
-
Quench the Reaction (Optional): To stop the reaction, add a small amount of the Quenching Solution to react with any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Purify the conjugate from unreacted dye and other reaction components using RP-HPLC.
Protocol 2: Purification of 800CW-Small Molecule Conjugate by RP-HPLC
Materials:
-
Crude conjugation reaction mixture
-
RP-HPLC system with a UV-Vis or fluorescence detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Equilibrate the Column: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject the Sample: Inject the crude reaction mixture onto the column.
-
Gradient Elution: Elute the components using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% Mobile Phase B over 30-40 minutes.
-
Monitor Elution: Monitor the elution profile at both 280 nm (for the small molecule, if it has a chromophore) and ~780 nm (for the 800CW dye). The conjugated product should have absorbance at both wavelengths.
-
Collect Fractions: Collect the fractions corresponding to the peak of the conjugated product.
-
Analyze Fractions: Analyze the collected fractions by analytical HPLC to assess purity.
-
Lyophilize: Lyophilize the pure fractions to obtain the final product as a solid.
Protocol 3: Characterization of the 800CW-Small Molecule Conjugate
1. UV-Vis Spectroscopy for Dye-to-Molecule Ratio (D/M) Determination:
-
Dissolve a known concentration of the purified conjugate in a suitable solvent (e.g., PBS).
-
Measure the absorbance at the maximum absorbance of the small molecule (A_sm) and at 774 nm (A_dye).
-
Calculate the concentration of the dye using its molar extinction coefficient in PBS (240,000 M⁻¹cm⁻¹).
-
Calculate the concentration of the small molecule using its molar extinction coefficient. A correction factor may be needed to account for the dye's absorbance at the small molecule's A_max.
-
The D/M ratio is the molar concentration of the dye divided by the molar concentration of the small molecule.
2. Mass Spectrometry:
-
Use mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the molecular weight of the conjugate. The observed mass should correspond to the mass of the small molecule plus the mass of the attached 800CW dye(s).
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound conjugation to a small molecule.
Signaling Pathways
Small molecules targeting the EGFR signaling pathway can be labeled with 800CW to visualize their interaction with cancer cells that overexpress EGFR.
Caption: Simplified EGFR signaling pathway.
800CW-labeled small molecules can be designed to inhibit angiogenesis by targeting components of the VEGF signaling pathway.
Caption: Simplified VEGF signaling pathway.
References
Application Notes and Protocols for Cell Labeling with 800CW NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent labeling of cells with IRDye® 800CW N-hydroxysuccinimidyl (NHS) ester, a near-infrared fluorescent dye. This procedure is applicable for various research applications, including in vitro and in vivo cell tracking, flow cytometry, and high-content screening assays.
Introduction
IRDye® 800CW NHS ester is a bright and photostable fluorescent dye that reacts with primary amines (e.g., lysine residues) on cell surface proteins to form stable amide bonds.[1][2] This covalent labeling strategy offers robust and long-term tracking of cell populations. The near-infrared emission of IRDye 800CW minimizes autofluorescence from biological samples, leading to high signal-to-noise ratios.[3][4] This protocol outlines the materials, reagents, and step-by-step procedures for efficient and reproducible cell labeling.
Materials and Reagents
-
Cells of interest: Suspension or adherent cells in culture.
-
IRDye® this compound: Lyophilized powder.
-
Anhydrous Dimethyl Sulfoxide (DMSO): For reconstituting the dye.[5]
-
Phosphate-Buffered Saline (PBS): pH 7.2-7.4, sterile.
-
Labeling Buffer: Amine-free buffer, such as PBS or HEPES-buffered saline, pH 8.0-8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 100 mM glycine.
-
Cell Culture Medium: Appropriate for the cell line being used.
-
Microcentrifuge tubes
-
Pipettes and tips
-
Centrifuge
-
Incubator
-
Hemocytometer or automated cell counter
-
Fluorescence microscope or imaging system with appropriate filters for IRDye 800CW (Excitation/Emission: ~774/789 nm).
Experimental Protocols
Reagent Preparation
3.1.1. IRDye® this compound Stock Solution (1 mg/mL)
-
Bring the vial of lyophilized IRDye this compound to room temperature before opening to prevent moisture condensation.
-
Add anhydrous DMSO to the vial to create a 1 mg/mL stock solution. For example, add 100 µL of DMSO to a 100 µg vial.
-
Vortex briefly to ensure the dye is fully dissolved.
-
Store the stock solution at -20°C, protected from light and moisture. The dye in DMSO is stable for up to two weeks. Note: The NHS ester is highly susceptible to hydrolysis in aqueous solutions; therefore, do not use aqueous buffers to reconstitute the dye.
3.1.2. Labeling Buffer (PBS, pH 8.3)
Prepare 1x PBS and adjust the pH to 8.3 using 1 M NaHCO3. The optimal pH for the NHS ester reaction with primary amines is between 8.0 and 8.5.
3.1.3. Quenching Buffer (1 M Tris-HCl, pH 8.0)
Prepare a 1 M solution of Tris-HCl and adjust the pH to 8.0. This solution will be used to stop the labeling reaction by providing an excess of primary amines to react with any unbound dye.
Cell Preparation
-
Harvest cells and wash them twice with 1x PBS to remove any residual serum proteins that could compete with the labeling reaction.
-
Count the cells and determine the cell viability.
-
Resuspend the cells in pre-warmed Labeling Buffer at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.
Cell Labeling Procedure
-
Dilute the 1 mg/mL IRDye this compound stock solution in Labeling Buffer to the desired final concentration. A starting concentration of 10-20 µg/mL is recommended, but this may need to be optimized for your specific cell type and application.
-
Add the diluted dye solution to the cell suspension.
-
Incubate the cells with the dye for 15-30 minutes at room temperature or 37°C, protected from light. The optimal incubation time may vary depending on the cell type.
-
Gently mix the cells every 5-10 minutes during incubation to ensure uniform labeling.
Quenching and Washing
-
To stop the labeling reaction, add Quenching Buffer to a final concentration of 100 mM (e.g., add 1/10th volume of 1 M Tris-HCl).
-
Incubate for 5-10 minutes at room temperature.
-
Centrifuge the labeled cells at 300 x g for 5 minutes.
-
Aspirate the supernatant and wash the cells three times with 1x PBS to remove any unbound dye.
-
After the final wash, resuspend the cells in the appropriate buffer or cell culture medium for downstream applications.
Data Presentation
The following table summarizes key quantitative parameters for the cell labeling protocol.
| Parameter | Recommended Range | Notes |
| Dye Stock Solution | 1 mg/mL in anhydrous DMSO | Prepare fresh and store at -20°C for up to two weeks. |
| Labeling Buffer pH | 8.0 - 8.5 | Crucial for efficient reaction of NHS ester with primary amines. |
| Cell Density | 1 x 10^6 - 1 x 10^7 cells/mL | Higher densities can improve labeling efficiency. |
| Final Dye Concentration | 1 - 50 µg/mL | Optimization is required for each cell type and application. |
| Incubation Time | 15 - 60 minutes | Longer times may increase signal but could affect cell viability. |
| Incubation Temperature | Room Temperature or 37°C | 37°C may increase labeling speed but also endocytosis. |
| Quenching Agent | 100 mM Tris-HCl or Glycine | Effectively stops the labeling reaction. |
| Excitation Maximum | ~774 nm | In PBS. |
| Emission Maximum | ~789 nm | In PBS. |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Caption: Workflow for labeling cells with this compound.
Signaling Pathway Diagram
Caption: Reaction of this compound with a cell surface protein.
References
Troubleshooting & Optimization
how to reduce background fluorescence with 800CW NHS ester
Welcome to the technical support center for IRDye 800CW NHS Ester. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on mitigating high background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is IRDye this compound and what is it used for?
A1: IRDye this compound is a near-infrared (NIR) fluorescent dye that is activated with an N-hydroxysuccinimide (NHS) ester functional group.[1][2] This reactive group allows the dye to be covalently conjugated to primary and secondary amine groups on proteins, antibodies, peptides, and other biomolecules.[1][2] Its application is widespread in various fluorescence-based assays, including Western blotting, immunofluorescence microscopy, in-cell Western assays, and in vivo imaging.[1] The near-infrared properties of the dye provide advantages such as deep tissue penetration and reduced autofluorescence from biological samples, leading to a better signal-to-noise ratio.
Q2: What are the main causes of high background fluorescence when using IRDye this compound?
A2: High background fluorescence can originate from several sources:
-
Unbound or Excess Dye: Residual, unconjugated dye that was not adequately removed after the labeling reaction is a primary cause of high background.
-
Non-Specific Binding: The dye-conjugated molecule may bind non-specifically to other proteins or to the surface of the assay vessel (e.g., microplate wells or blotting membranes).
-
Suboptimal Reagent Concentrations: Using too high a concentration of the labeled antibody or protein can lead to increased non-specific binding and background signal.
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on membranes or in wells allows for the adherence of the fluorescent conjugate, contributing to background noise.
-
Insufficient Washing: Inadequate washing steps after incubation with the fluorescent conjugate fail to remove all unbound molecules.
-
Autofluorescence: Some biological tissues and materials can naturally fluoresce, although this is less of an issue in the near-infrared spectrum compared to the visible spectrum.
Q3: How should IRDye this compound be stored and handled to ensure optimal performance?
A3: Proper storage and handling are critical for maintaining the reactivity of the NHS ester.
-
Storage of Lyophilized Dye: Store the lyophilized dye at -20°C, protected from light and moisture.
-
Reconstitution: Reconstitute the dye in anhydrous dimethyl sulfoxide (DMSO). It is crucial to avoid aqueous buffers for reconstitution as the NHS ester group is susceptible to hydrolysis, which will inactivate the dye.
-
Storage of Reconstituted Dye: Dye reconstituted in DMSO can be stored at -20°C for up to two weeks, protected from light and moisture. If the dye is accidentally reconstituted in an aqueous solution, it must be used immediately and any remaining solution should be discarded.
Troubleshooting Guide: Reducing Background Fluorescence
This guide provides solutions to common problems encountered when using IRDye this compound.
| Problem | Potential Cause | Recommended Solution |
| High Uniform Background | 1. Excess unbound dye: The purification step after conjugation was not sufficient to remove all unconjugated dye. | - Purify the labeled conjugate using size-exclusion chromatography (e.g., spin or desalting columns) or extensive dialysis to effectively separate the labeled protein from free dye. |
| 2. Antibody concentration too high: The concentration of the dye-labeled antibody is excessive, leading to non-specific binding. | - Perform a titration to determine the optimal antibody concentration that provides a strong signal with minimal background. A good starting dilution for secondary antibodies is often 1:20,000. | |
| 3. Inadequate blocking: The blocking buffer is not effectively preventing non-specific binding. | - Increase the blocking incubation time. - Consider switching to a different blocking agent. Protein-free blocking buffers are often recommended for near-infrared applications to minimize cross-reactivity. - Crucially, do not include detergents like Tween® 20 in the blocking buffer itself , as this can increase background fluorescence. | |
| 4. Insufficient washing: Unbound antibodies are not being washed away effectively. | - Increase the number and duration of wash steps. For example, perform six 5-minute washes with agitation. - Ensure an adequate volume of wash buffer is used to fully immerse the membrane or fill the wells. - Use a wash buffer containing a mild detergent, such as 0.1% - 0.2% Tween® 20. | |
| Speckled or Splotchy Background | 1. Aggregates in antibody solution: The dye-conjugated antibody may have formed aggregates. | - Centrifuge the antibody solution before use to pellet any aggregates and use the supernatant. |
| 2. Particulates in buffers: Buffers may contain precipitates or other particulate matter. | - Filter all buffers to remove any particulates that could settle on the membrane or plate. | |
| 3. Contaminated scanning surface: The surface of the imaging instrument is dirty. | - Clean the scanning surface with methanol or ethanol, followed by ultrapure water, and wipe with a lint-free cloth before imaging. | |
| High Background in In-Cell Western Assays | 1. Cell-specific issues: Cell type and density can influence background. | - Optimize cell seeding density to achieve a confluent monolayer without overcrowding. - Ensure proper fixation and permeabilization to allow antibody access without causing excessive cell damage. |
| 2. Dye concentration for normalization: If using the dye for total protein normalization, the concentration may be too high. | - A starting dilution of 1:50,000 is recommended for IRDye this compound in this application. |
Experimental Protocols
Protocol 1: General Antibody Labeling with IRDye this compound
-
Prepare the Antibody:
-
Dissolve the antibody in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 8.5.
-
Ensure the antibody solution is free of any amine-containing substances like Tris or glycine, as these will compete with the antibody for reaction with the NHS ester.
-
-
Prepare the Dye:
-
Allow the vial of lyophilized IRDye this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Reconstitute the dye in anhydrous DMSO to a concentration of 10-20 mg/mL.
-
-
Conjugation Reaction:
-
Add the appropriate amount of the reconstituted dye to the antibody solution. A common starting point for IgG antibodies is a dye-to-protein molar ratio of 1:1 to 2:1.
-
Incubate the reaction for 2 hours at room temperature, protected from light.
-
-
Purification of the Labeled Antibody:
-
Remove the unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., a desalting or spin column).
-
Alternatively, perform extensive dialysis against PBS.
-
-
Characterization and Storage:
-
Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and 778 nm (for the dye).
-
Store the purified, labeled antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C.
-
Protocol 2: Fluorescent Western Blotting with an IRDye 800CW-Conjugated Secondary Antibody
-
Protein Transfer:
-
Following SDS-PAGE, transfer the proteins to a low-fluorescence PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Wash the membrane with deionized water after transfer.
-
Incubate the membrane in a suitable blocking buffer (e.g., a commercially available protein-free blocking buffer for fluorescent Western blotting) for 1 hour at room temperature with gentle agitation. Do not add Tween® 20 to the blocking buffer.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer.
-
Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with wash buffer (e.g., PBS or TBS with 0.1% Tween® 20).
-
-
Secondary Antibody Incubation:
-
Dilute the IRDye 800CW-conjugated secondary antibody in the blocking buffer (with 0.1-0.2% Tween® 20 and, for PVDF membranes, optionally 0.01-0.02% SDS).
-
Incubate the membrane in the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Final Washes:
-
Wash the membrane six times for 5 minutes each with the wash buffer, protected from light.
-
-
Imaging:
-
Image the dry membrane on a compatible near-infrared imaging system.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| Dye Reconstitution Concentration (in DMSO) | 10-20 mg/mL | |
| Optimal pH for Labeling Reaction | 8.5 | |
| Recommended Dye:Protein Molar Ratio (for IgG) | 1:1 to 2:1 | |
| Secondary Antibody Starting Dilution (Western Blotting) | 1:20,000 | |
| Tween® 20 Concentration in Wash Buffers | 0.1% - 0.2% | |
| SDS Concentration in Secondary Antibody Diluent (for PVDF) | 0.01% - 0.02% |
Visualizations
References
Optimizing Antibody Concentration for IRDye® 800CW NHS Ester Labeling: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing antibody concentration for labeling with IRDye® 800CW NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for an antibody solution during this compound labeling?
A1: For efficient labeling, the recommended final antibody concentration is between 1-10 mg/mL.[1][2] Higher antibody concentrations generally lead to greater labeling efficiency.[1] A protein concentration of at least 2 mg/mL is often recommended to minimize the competing hydrolysis of the NHS ester.[3]
Q2: What should I do if my antibody is too dilute?
A2: If your antibody solution is below the optimal concentration range, it can be concentrated using ultrafiltration devices with an appropriate molecular weight cut-off (MWCO), such as 10 kDa for IgG antibodies.[4]
Q3: How does the dye-to-antibody molar ratio affect the labeling reaction?
A3: The molar ratio of IRDye® this compound to the antibody is a critical parameter that directly influences the degree of labeling (DOL). A higher molar excess of the dye will generally result in a higher DOL. However, excessive labeling can lead to antibody precipitation and potential loss of biological activity. It is crucial to optimize this ratio for each specific antibody.
Q4: What is the Degree of Labeling (DOL) and why is it important?
A4: The Degree of Labeling (DOL), also known as the dye-to-protein ratio, represents the average number of dye molecules conjugated to a single antibody molecule. Determining the DOL is essential for ensuring experimental reproducibility and optimizing the fluorescence signal. An optimal DOL for antibodies typically falls between 2 and 10.
Q5: How do I calculate the Degree of Labeling (DOL)?
A5: The DOL is calculated using spectrophotometric measurements of the absorbance of the labeled antibody at 280 nm (for the protein) and at the maximum absorbance of the dye (approximately 773 nm for IRDye® 800CW). The following formula is used:
Where:
-
A_max = Absorbance of the conjugate at the dye's maximum absorption wavelength.
-
ε_prot = Molar extinction coefficient of the protein at 280 nm.
-
A_280 = Absorbance of the conjugate at 280 nm.
-
CF = Correction factor (A_280 of the free dye / A_max of the free dye).
-
ε_dye = Molar extinction coefficient of the dye at its maximum absorption wavelength.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Labeling | Presence of primary amines in the buffer: Buffers like Tris or glycine contain primary amines that compete with the antibody for reaction with the NHS ester. | Perform buffer exchange into an amine-free buffer such as phosphate-buffered saline (PBS) at a pH of 7.2-8.5. |
| Low antibody concentration: Dilute antibody solutions can lead to inefficient labeling. | Concentrate the antibody to at least 2 mg/mL using an appropriate ultrafiltration device. | |
| Hydrolysis of the NHS ester: The NHS ester is moisture-sensitive and can hydrolyze, rendering it non-reactive. | Use anhydrous DMSO to reconstitute the dye immediately before use. Avoid storing the dye in solution. | |
| Suboptimal pH: The reaction is pH-dependent, with an optimal range of 7.2-8.5. | Ensure the reaction buffer is within the optimal pH range. A common choice is 0.1 M sodium bicarbonate, pH 8.3. | |
| Protein Precipitation after Labeling | Over-labeling: A high degree of labeling can increase the hydrophobicity of the antibody, leading to aggregation and precipitation. | Reduce the molar excess of the IRDye® this compound in the labeling reaction. |
| High concentration of organic solvent: If the dye is dissolved in a large volume of DMSO, it can cause the protein to precipitate. | Dissolve the NHS ester in a minimal amount of anhydrous DMSO. | |
| Inconsistent Labeling Results | Inaccurate quantification of antibody or dye: Errors in concentration measurements will lead to variability in the molar ratios. | Accurately measure the antibody concentration using A280 and the dye concentration after reconstitution. |
| Batch-to-batch variation in dye reactivity: The reactivity of the NHS ester can vary between batches. | Test each new lot of dye with a small-scale labeling reaction to determine the optimal conditions. |
Experimental Protocols
Protocol 1: General Antibody Labeling with IRDye® this compound
This protocol provides a general guideline for labeling an IgG antibody. Optimization of the dye-to-antibody molar ratio is recommended for each specific antibody.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
IRDye® this compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Antibody Solution:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.
-
-
Prepare the IRDye® this compound Solution:
-
Allow the vial of IRDye® this compound to warm to room temperature before opening to prevent moisture condensation.
-
Dissolve the lyophilized dye in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be used immediately.
-
-
Labeling Reaction:
-
Add the calculated volume of the IRDye® this compound solution to the antibody solution. The volume of DMSO added should not exceed 10% of the total reaction volume.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
-
-
Quench the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.
-
-
Purify the Labeled Antibody:
-
Remove the unreacted dye and other small molecules using a desalting column or dialysis against an appropriate storage buffer (e.g., PBS).
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-
Characterize the Conjugate:
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Measure the absorbance of the purified conjugate at 280 nm and ~773 nm to determine the protein concentration and the Degree of Labeling (DOL).
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Quantitative Data Summary
The following table provides a general guideline for the starting molar excess of IRDye® this compound to achieve different degrees of labeling for a typical IgG antibody at a concentration of 5 mg/mL. Note that these are starting points and optimal ratios may vary.
| Target DOL | Starting Molar Excess (Dye:Antibody) | Expected Outcome |
| 2 - 4 | 5:1 to 10:1 | Low to moderate labeling, suitable for most applications. |
| 4 - 6 | 10:1 to 15:1 | Moderate to high labeling, may provide a brighter signal. |
| > 6 | > 15:1 | High labeling, increased risk of antibody precipitation and reduced activity. |
Visualizing the Workflow and Key Relationships
References
preventing precipitation of 800CW NHS ester during conjugation
Welcome to the technical support center for IRDye 800CW NHS Ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the precipitation of this compound during conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: Why did the this compound precipitate immediately after I added it to my reaction buffer?
A1: IRDye this compound, while the dye itself is water-soluble, the NHS ester functional group is highly susceptible to hydrolysis in aqueous environments.[1] Direct addition of the lyophilized powder to an aqueous buffer can cause immediate hydrolysis and precipitation. It is crucial to first dissolve the NHS ester in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before introducing it to the reaction mixture.[1][2]
Q2: I dissolved the this compound in DMSO, but it precipitated when I added it to my protein solution. What happened?
A2: This can occur for a few reasons:
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Solvent Percentage: The final concentration of the organic solvent in your reaction mixture may be too high, causing the protein to denature and precipitate, bringing the dye with it. It is recommended that the volume of the organic solvent not exceed 10% of the total reaction volume.[3]
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Protein Concentration and Stability: If your protein is not stable under the reaction conditions (e.g., pH, buffer components), it can aggregate and precipitate upon addition of the dye solution. Ensure your protein is stable and soluble in the chosen conjugation buffer.[4]
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Localized High Concentration: Adding the dye solution too quickly without proper mixing can create localized high concentrations of the dye and organic solvent, leading to precipitation. Add the dye solution dropwise while gently vortexing the protein solution.
Q3: What is the optimal pH for my conjugation reaction to avoid precipitation and ensure efficient labeling?
A3: The optimal pH for NHS ester conjugation is a balance between maximizing the reactivity of the primary amines on your biomolecule and minimizing the hydrolysis of the NHS ester. The recommended pH range is typically between 7.2 and 8.5. A common starting point is a pH of 8.3-8.5. At lower pH values, the primary amines are protonated and less reactive, while at higher pH values, the rate of NHS ester hydrolysis increases significantly.
Q4: Can the type of buffer I use contribute to precipitation?
A4: Yes. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), should be avoided as they will compete with your target molecule for reaction with the NHS ester, leading to reduced labeling efficiency and potentially contributing to unwanted side reactions and precipitation. It is recommended to use amine-free buffers like phosphate, bicarbonate, HEPES, or borate buffers.
Q5: How can I prevent my protein from aggregating and precipitating after labeling?
A5: Protein aggregation post-labeling can be caused by over-labeling or the hydrophobic nature of the dye.
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Reduce Molar Excess: Decrease the molar ratio of the this compound to your protein to reduce the degree of labeling.
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Optimize Reaction Time: Shorten the incubation time to limit the extent of the reaction.
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Protein Purity: Ensure you are using a highly purified protein solution, as impurities can sometimes promote aggregation.
Troubleshooting Guide
This guide provides a systematic approach to resolving issues with this compound precipitation during conjugation.
Issue: Precipitation Upon Addition of this compound
| Potential Cause | Recommended Solution |
| Improper initial dissolution of the dye | Always dissolve the lyophilized this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mg/mL before adding it to the reaction mixture. |
| High percentage of organic solvent in the final reaction mixture | Ensure the final concentration of DMSO or DMF in the reaction does not exceed 10% (v/v) to maintain protein stability. |
| Suboptimal pH of the reaction buffer | Use a buffer with a pH in the range of 7.2-8.5. A pH of 8.3-8.5 is often a good starting point. |
| Presence of primary amines in the buffer | Use amine-free buffers such as PBS, bicarbonate, or borate buffers. Perform a buffer exchange if your protein is in a Tris-containing buffer. |
| Protein instability or aggregation | Confirm the stability of your protein in the chosen reaction buffer and concentration. Consider reducing the molar excess of the dye. |
| Rapid addition of the dye solution | Add the dissolved dye solution slowly and dropwise to the protein solution while gently vortexing to ensure rapid and uniform mixing. |
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| Reaction pH | 7.2 - 8.5 | |
| Optimal Starting pH | 8.3 - 8.5 | |
| Organic Solvent (DMSO/DMF) Concentration | ≤ 10% of total reaction volume | |
| Dye Stock Solution Concentration | 10-20 mg/mL in anhydrous DMSO/DMF | |
| Protein Concentration | 1-10 mg/mL | |
| Reaction Temperature | Room temperature (20-25°C) or 4°C | |
| Reaction Time | 30-60 minutes at room temperature; 2 hours to overnight at 4°C |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
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Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.
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Add the appropriate volume of anhydrous DMSO to the vial to achieve a stock concentration of 10 mg/mL.
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Vortex gently until the dye is completely dissolved.
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Store the stock solution at -20°C, protected from light and moisture. The solution is stable for up to two weeks.
Protocol: General Protein Conjugation
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Prepare the Protein Solution: Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). The recommended protein concentration is 1-10 mg/mL. If necessary, perform a buffer exchange.
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Reaction Setup: Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. Ensure the final DMSO concentration is below 10%.
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Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. Protect the reaction from light.
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Quenching (Optional but Recommended): To stop the reaction, add a quenching buffer, such as 1 M Tris-HCl or glycine, to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.
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Purification: Remove unreacted dye and byproducts by using a desalting column, dialysis, or size-exclusion chromatography.
Visualizations
Caption: Workflow for preventing this compound precipitation during conjugation.
Caption: Troubleshooting decision tree for this compound precipitation.
Caption: Competing reactions in this compound conjugation.
References
Technical Support Center: Optimizing IRDye 800CW Signal-to-Noise Ratio
Welcome to the technical support center for IRDye 800CW. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and optimize their experimental protocols to achieve a high signal-to-noise ratio (SNR).
Frequently Asked Questions (FAQs)
Q1: What is IRDye 800CW and for what applications is it used? A1: IRDye 800CW is a near-infrared (NIR) fluorescent dye with an excitation maximum around 778 nm and an emission maximum around 795 nm in PBS.[1] Its properties make it ideal for applications requiring high sensitivity and low background autofluorescence from biological tissues.[2] Common applications include Western blots, In-Cell Western™ assays, microscopy, tissue section imaging, and in vivo imaging.[2][3]
Q2: What are the best practices for storing and handling IRDye 800CW? A2: Lyophilized IRDye 800CW NHS Ester should be stored at -20°C, protected from light and moisture, for up to one year.[4] Once reconstituted in an organic solvent like DMSO, it is stable for up to two weeks at -20°C. It is critical to avoid resuspending the NHS ester dye in aqueous solutions or buffers for storage, as the reactive group will quickly hydrolyze and become non-reactive. Reconstituted secondary antibodies conjugated with IRDye 800CW are stable for up to 3 months at 4°C when stored undiluted and protected from light.
Q3: What factors can influence the fluorescence intensity of IRDye 800CW? A3: Several factors can affect the fluorescence signal. In a study involving panitumumab-IRDye800CW, a moderate-to-strong correlation was observed between the mean fluorescence intensity (MFI) and the administered dose. The timing between infusion and surgery also significantly impacted MFI, with a window of less than 2 days showing increased intensity compared to 3 or more days. Additionally, environmental factors like buffer and pH can influence the dye's fluorescence lifetime and intensity.
Q4: What is the recommended dye-to-protein ratio for antibody conjugation? A4: The optimal dye-to-protein ratio can vary. However, for clinical imaging studies, it is recommended to conjugate not more than one dye molecule per monoclonal antibody (mAb) to ensure the coupling remains inert and does not alter the biodistribution of the antibody. Studies have shown that when 2 or more equivalents of IRDye 800CW were coupled to mAbs, it resulted in enhanced blood clearance and increased liver uptake. For applications like Western blotting, a final dye-to-protein ratio of 1:1 to 2:1 is a common target for IgG antibodies.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
High Background and Non-Specific Signal
High background fluorescence is a common problem that can obscure specific signals and lower the signal-to-noise ratio.
Q: I am observing high background on my Western blots. What are the common causes and how can I fix this? A: High background on near-infrared Western blots can stem from several factors. Here is a systematic approach to troubleshooting this issue.
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Caption: Troubleshooting workflow for high background noise.
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Excess Antibody: Using too much primary or secondary antibody is a frequent cause of high background.
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Solution: Optimize the concentration of your antibodies. For IRDye 800CW conjugated secondary antibodies, a starting dilution range of 1:5,000 to 1:25,000 is recommended. Perform a titration to find the dilution that provides the best signal with the lowest background for your specific primary antibody.
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Insufficient Washing: Inadequate washing fails to remove unbound antibodies.
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Solution: Increase the number and/or duration of your wash steps after antibody incubations. Using a mild detergent like Tween® 20 at a concentration of 0.1-0.2% in your wash buffer and antibody diluents can significantly reduce background. For PVDF membranes, adding a very small amount of SDS (0.01-0.02%) to the secondary antibody incubation can also help.
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Improper Blocking: Incomplete blocking of the membrane allows for non-specific antibody binding.
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Solution: Ensure you are using a suitable blocking buffer. The choice of blocking buffer can have a dramatic effect on non-specific banding. You may need to test different blocking agents (e.g., Odyssey Blocking Buffer, BSA, non-fat dry milk) to find the optimal one for your primary antibody.
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Contamination: Contaminated buffers, equipment, or scanning surfaces can introduce fluorescent artifacts.
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Solution: Always use fresh, high-purity reagents. Before scanning, clean the imaging surface with methanol or ethanol, followed by ultrapure water, and wipe with a lint-free cloth to remove any residual dye or dust.
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Weak or No Signal
A faint or absent signal can be equally frustrating. This often points to issues with reagents, protocol steps, or imaging settings.
Q: My signal is very weak. What steps should I take to improve it? A: A weak signal can be caused by several factors, from antibody concentration to photobleaching.
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Suboptimal Antibody Concentration: Using too little primary or secondary antibody will result in a weak signal.
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Solution: Perform a concentration titration to determine the optimal amount of antibody. If you have already optimized to reduce background, you may need to find a balance between signal strength and noise.
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Inefficient Antibody Labeling: If you are conjugating your own antibodies, an inefficient reaction can lead to a low degree of labeling.
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Solution: Ensure the labeling reaction is performed at the correct pH (typically 8.5 for NHS esters) and that the buffer is free of primary amines (e.g., Tris) that can compete with the reaction. Purify the labeled antibody properly to remove unconjugated dye.
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Photobleaching: Excessive exposure to the excitation light source can cause the fluorophore to lose its ability to fluoresce.
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Solution: Minimize the sample's exposure to light. When possible, use antifade reagents in your mounting media for microscopy applications.
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Incorrect Imaging Settings: The scanner or microscope settings may not be optimal for detecting the signal.
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Solution: For imagers like the Odyssey system, ensure you are scanning in the 800 nm channel. Adjust the scan intensity or gain settings; start with a mid-range setting and adjust as needed to maximize signal without saturating the detector.
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Data and Protocols
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing experiments with IRDye 800CW.
Table 1: Recommended Antibody Dilution Ranges for Western Blotting
| Antibody Type | Fluorophore | Recommended Starting Dilution |
|---|---|---|
| Secondary Antibody | IRDye® 800CW | 1:5,000 to 1:25,000 |
| Subclass-Specific Secondary | IRDye® 800CW | 1:20,000 |
Table 2: Factors Influencing Panitumumab-IRDye800CW Signal In Vivo
| Clinical Variable | Correlation with Mean Fluorescence Intensity (MFI) | Finding |
|---|---|---|
| Fixed Dose (mg) | Moderate-Strong (R² = 0.42) | Optimal MFI observed around a 50 mg fixed dose. |
| Dose/Weight (mg/kg) | Moderate-Strong (R² = 0.54) | Optimal MFI observed around 0.75 mg/kg. |
| Infusion-to-Surgery Time | Significant (p < 0.05) | MFIs increased when the window was reduced to within 2 days. |
Experimental Protocols
Protocol 1: General Antibody Labeling with IRDye this compound
This protocol provides a general guideline for conjugating IRDye this compound to a primary antibody.
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Caption: Workflow for IRDye this compound antibody conjugation.
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Prepare Antibody: Dissolve the antibody in an azide-free and amine-free buffer (e.g., phosphate-buffered saline) at a pH of 8.5. Buffers containing primary amines like Tris will compete with the labeling reaction.
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Prepare Dye: Reconstitute the lyophilized IRDye this compound in anhydrous DMSO to a concentration of 10-20 mg/mL.
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Labeling Reaction: Add the appropriate amount of dissolved dye to the antibody solution. A general guideline for an IgG antibody (~160 kDa) is to use approximately 0.03 mg of dye for every 1 mg of protein to achieve a 1:1 to 2:1 dye-to-protein ratio. Incubate the reaction for 2 hours at room temperature, protected from light.
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Purification: Remove unreacted dye by purifying the conjugate. Size exclusion chromatography, desalting spin columns, or extensive dialysis are effective methods.
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Characterization (Optional): Estimate the degree of labeling by measuring the absorbance of the dye at 778 nm and the protein at 280 nm.
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Storage: Store the purified, labeled antibody at 4°C, protected from light.
Protocol 2: Near-Infrared (NIR) Western Blotting
This protocol outlines the key steps for performing a Western blot using IRDye 800CW conjugated secondary antibodies.
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Caption: Key steps for a near-infrared Western blot protocol.
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Electrophoresis and Transfer: Separate proteins via SDS-PAGE and transfer them to a low-fluorescence PVDF or nitrocellulose membrane.
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Blocking: Block the membrane for 1 hour at room temperature in an appropriate blocking buffer (e.g., Odyssey Blocking Buffer, 5% BSA). Do not add detergent to the blocking step.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer containing 0.1-0.2% Tween 20. Incubation times may vary from 1 hour at room temperature to overnight at 4°C.
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Washing I: Wash the membrane multiple times (e.g., 3-4 times for 5 minutes each) with a wash buffer like PBS containing 0.1% Tween 20 (PBST).
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Secondary Antibody Incubation: Incubate the membrane with the IRDye 800CW-conjugated secondary antibody, diluted in blocking buffer with 0.1-0.2% Tween 20, for 1 hour at room temperature. This step must be performed protected from light.
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Washing II: Repeat the wash steps from step 4, ensuring the membrane is protected from light to prevent photobleaching.
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Imaging: Scan the wet membrane on a compatible imaging system, such as a LI-COR Odyssey, using the 800 nm channel.
References
Technical Support Center: IRDye 800CW NHS Ester Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing IRDye 800CW NHS Ester for labeling biomolecules. The information focuses on the critical role of pH in achieving optimal labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with IRDye this compound?
The optimal pH for reacting IRDye this compound with primary amines on proteins and other biomolecules is between pH 8.3 and 8.5 [1][2][3][4].
Q2: Why is pH so critical for the labeling reaction?
The pH of the reaction buffer is a crucial factor that governs a delicate balance between two competing reactions:
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Amine Reactivity: The labeling reaction occurs when the deprotonated primary amine (-NH2) on the biomolecule acts as a nucleophile and attacks the NHS ester. At acidic or neutral pH, this amine group is predominantly protonated (-NH3+), rendering it non-nucleophilic and thus, unreactive with the NHS ester[2]. As the pH increases into the alkaline range, more amine groups become deprotonated and available for conjugation.
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NHS Ester Hydrolysis: N-hydroxysuccinimide (NHS) esters are susceptible to hydrolysis, a reaction with water that cleaves the ester and renders the dye inactive. The rate of this hydrolysis reaction increases significantly with increasing pH.
Therefore, the optimal pH range of 8.3-8.5 is a compromise that maximizes the availability of reactive amines while minimizing the rate of dye hydrolysis, leading to the highest labeling efficiency.
Q3: What are the recommended buffers for the labeling reaction?
It is essential to use a buffer that does not contain primary amines, as these will compete with your biomolecule for reaction with the IRDye this compound. Recommended buffers include:
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0.1 M Sodium bicarbonate buffer (pH 8.3-8.5)
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0.1 M Phosphate buffer (pH 8.3-8.5)
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Phosphate-buffered saline (PBS) adjusted to the optimal pH range.
Q4: Are there any buffers I should avoid?
Yes. Buffers containing primary amines are incompatible with NHS ester reactions and will significantly reduce your labeling efficiency. Buffers to avoid include:
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Tris (tris(hydroxymethyl)aminomethane)
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Glycine
These buffers will react with the IRDye this compound, consuming the dye and preventing it from labeling your target molecule.
Troubleshooting Guide
Issue: Low or no labeling with IRDye this compound.
This is a common issue that can often be resolved by systematically evaluating the reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Incorrect Reaction pH | - Verify the pH of your reaction buffer using a calibrated pH meter. Ensure it is within the optimal range of 8.3-8.5. - If the pH is too low (e.g., below 7.5), the primary amines on your protein are likely protonated and unavailable for reaction. - If the pH is too high (e.g., above 9.0), the IRDye this compound may be rapidly hydrolyzing before it can react with your protein. |
| Incompatible Buffer | - Confirm that your reaction buffer does not contain primary amines such as Tris or glycine. - If you are unsure, perform a buffer exchange of your protein into a recommended buffer like 0.1 M sodium bicarbonate or phosphate buffer at pH 8.3-8.5. |
| Hydrolyzed Dye | - IRDye this compound is moisture-sensitive. Ensure the lyophilized dye has been stored properly at -20°C and protected from light and moisture. - Prepare the dye solution in anhydrous DMSO or DMF immediately before use. Aqueous solutions of the dye should be used immediately and not stored. |
| Insufficient Dye Concentration | - The optimal molar ratio of dye to protein can vary. Consider performing a titration experiment with different molar excess of the dye to determine the optimal ratio for your specific protein. |
| Low Protein Concentration | - Low protein concentrations can favor the competing hydrolysis reaction. For efficient labeling, it is recommended to use a protein concentration of 1-10 mg/mL. |
Data Presentation
| pH Range | Amine Reactivity | NHS Ester Hydrolysis Rate | Expected Labeling Efficiency |
| < 7.0 | Very Low (amines are protonated) | Low | Very Low |
| 7.0 - 8.0 | Increasing | Moderate | Moderate |
| 8.0 - 8.5 | High (optimal amine deprotonation) | Increasing but manageable | Optimal |
| > 8.5 | High | Very High (rapid hydrolysis) | Decreasing |
Experimental Protocols
General Protocol for Labeling a Protein with IRDye this compound
This protocol provides a general guideline. Optimization may be required for your specific protein and application.
1. Preparation of Protein Solution:
- Ensure your protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).
- If necessary, perform a buffer exchange using a desalting column or dialysis.
- The recommended protein concentration is 1-10 mg/mL.
2. Preparation of IRDye this compound Solution:
- Allow the vial of lyophilized IRDye this compound to warm to room temperature before opening to prevent moisture condensation.
- Immediately before use, dissolve the dye in high-quality, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10-20 mg/mL.
3. Labeling Reaction:
- Add the calculated amount of the dissolved IRDye this compound solution to your protein solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.
- Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. The optimal time and temperature may vary.
4. Quenching the Reaction (Optional):
- To stop the labeling reaction, you can add a quenching buffer containing a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
- Incubate for 15-30 minutes at room temperature.
5. Purification of the Labeled Protein:
- Remove the unreacted dye and byproducts using a desalting column, gel filtration chromatography, or extensive dialysis against a suitable storage buffer (e.g., PBS).
Visualizations
The following diagrams illustrate the key chemical reaction and the experimental workflow for IRDye this compound labeling.
Caption: Chemical reaction of IRDye this compound with a primary amine.
Caption: Experimental workflow for protein labeling with IRDye this compound.
References
Technical Support Center: IRDye® 800CW NHS Ester Conjugation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding the removal of unconjugated IRDye® 800CW NHS ester dye post-conjugation.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of IRDye® 800CW-labeled biomolecules.
| Problem | Possible Cause | Recommended Solution |
| High background fluorescence in downstream applications. | Incomplete removal of unconjugated 800CW dye. | 1. Repeat Purification: Perform a second round of purification using a fresh desalting spin column.[1] 2. Optimize Method: For persistent issues, consider switching to a more stringent purification method like dialysis or HPLC. 3. Quantify Free Dye: Use SDS-PAGE or HPLC to quantify the amount of free dye remaining and assess the efficiency of your purification method.[2] |
| Low recovery of the labeled protein/antibody. | Protein Aggregation: The conjugation process can sometimes lead to the formation of protein aggregates that are lost during purification. | 1. Optimize Labeling Ratio: Reduce the molar excess of the this compound in the conjugation reaction to minimize protein modification and potential aggregation. 2. Buffer Optimization: Ensure the purification buffer is optimal for the stability of your specific protein. 3. Gentle Handling: Avoid vigorous vortexing or harsh conditions during purification. |
| Non-specific binding to the purification matrix. | 1. Column Choice: Select a size-exclusion chromatography resin with a molecular weight cutoff appropriate for your biomolecule to ensure it does not interact with the resin pores. 2. Alternative Method: If protein loss persists with spin columns, dialysis may be a gentler alternative that can lead to higher recovery, although it is a slower process.[1] | |
| Inconsistent labeling efficiency. | Hydrolysis of this compound: The NHS ester is moisture-sensitive and can hydrolyze, rendering it non-reactive. | 1. Fresh Reagents: Prepare the this compound solution immediately before use. Do not store the dye in aqueous solutions.[3] 2. Anhydrous Solvent: If dissolving the dye in an organic solvent like DMSO, ensure the solvent is anhydrous.[3] 3. Proper Storage: Store the lyophilized dye at -20°C, protected from light and moisture. |
| Presence of primary amines in the buffer. | Buffer Selection: Use amine-free buffers such as PBS, HEPES, or borate buffers for the conjugation reaction. Buffers containing primary amines, like Tris, will compete with the target molecule for the NHS ester. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unconjugated this compound dye?
A1: The most common methods for removing unconjugated this compound dye are size-exclusion chromatography (SEC), which includes desalting spin columns and gel filtration, and dialysis. SEC separates molecules based on size, allowing the larger labeled biomolecule to be separated from the smaller, unconjugated dye. Dialysis involves the diffusion of the small, unconjugated dye molecules across a semi-permeable membrane while retaining the larger, labeled biomolecule.
Q2: How can I determine if all the unconjugated dye has been removed?
A2: The presence of free dye can be assessed both qualitatively and quantitatively. A simple visual inspection of the desalting column can be informative; if the resin retains a significant blue color after the labeled protein has been eluted, it suggests the presence of a large amount of free dye. For a more quantitative assessment, techniques like SDS-PAGE and High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the amount of free dye relative to the conjugated dye. UV-Vis spectroscopy can also be used to estimate the degree of labeling, which can indirectly indicate the presence of excess dye if the calculated dye-to-protein ratio is unexpectedly high.
Q3: Can I use the same desalting column multiple times?
A3: It is generally not recommended to reuse desalting columns for the purification of different biomolecules to avoid cross-contamination. For the same biomolecule, if a significant amount of free dye remains after the first pass, a second purification step using a fresh column is advisable to ensure complete removal.
Q4: What is the expected protein recovery after dye removal?
A4: Protein recovery can vary depending on the method used and the specific protein being purified. Desalting spin columns are designed for high protein recovery, often exceeding 90%. However, factors such as protein aggregation or non-specific binding to the column matrix can reduce recovery. Dialysis generally offers high protein recovery but can be a much slower process. It is always recommended to quantify the protein concentration before and after the purification step to determine the recovery rate for your specific experiment.
Experimental Protocols
Protocol 1: Removal of Unconjugated 800CW Dye using a Desalting Spin Column
This protocol is suitable for rapid purification of labeled proteins and antibodies.
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Column Equilibration:
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Remove the bottom closure of the desalting spin column and place it in a collection tube.
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Centrifuge the column at 1,500 x g for 2 minutes to remove the storage buffer.
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Place the column in a new collection tube and add 500 µL of the desired exchange buffer (e.g., PBS).
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Centrifuge at 1,500 x g for 2 minutes. Repeat this washing step 2-3 times, discarding the flow-through each time.
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Sample Application:
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Place the equilibrated column into a new collection tube.
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Slowly apply the conjugation reaction mixture to the center of the resin bed.
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Elution:
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Centrifuge the column at 1,500 x g for 2 minutes to collect the purified, labeled biomolecule.
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The eluate contains the purified conjugate, while the unconjugated 800CW dye remains in the column resin.
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Confirmation of Dye Removal:
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Visually inspect the column. The resin should be blue, indicating the capture of the free dye.
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Measure the absorbance of the eluate at 280 nm (for protein) and 778 nm (for 800CW dye) to determine the protein concentration and degree of labeling.
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Protocol 2: Removal of Unconjugated 800CW Dye using Dialysis
This protocol is a gentler method suitable for larger sample volumes and can result in higher protein recovery.
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Hydrate the Dialysis Tubing:
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Cut the dialysis tubing to the desired length, leaving extra room for sample volume and headspace.
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Hydrate the tubing in the dialysis buffer (e.g., PBS) according to the manufacturer's instructions.
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Sample Loading:
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Secure one end of the dialysis tubing with a clip.
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Load the conjugation reaction mixture into the tubing using a pipette.
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Squeeze out any excess air and seal the other end of the tubing with a second clip.
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Dialysis:
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Place the sealed dialysis bag into a beaker containing a large volume of cold (4°C) dialysis buffer (e.g., 1000 times the sample volume).
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Stir the buffer gently on a magnetic stir plate.
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Allow dialysis to proceed for at least 4 hours, or overnight for optimal results.
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Buffer Exchange:
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Change the dialysis buffer 2-3 times to ensure complete removal of the unconjugated dye.
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Sample Recovery:
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Carefully remove the dialysis bag from the buffer.
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Cut open one end of the bag and transfer the purified, labeled biomolecule to a clean tube.
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Quantitative Data Summary
The following table summarizes the typical performance of common methods for removing unconjugated 800CW dye. The exact values can vary depending on the specific biomolecule, initial dye concentration, and experimental conditions.
| Purification Method | Typical Protein Recovery | Typical Free Dye Removal | Time Required |
| Desalting Spin Column | > 90% | > 95% | < 10 minutes |
| Dialysis | > 95% | > 99% | 4 hours to overnight |
| HPLC (Size-Exclusion) | > 85% | > 99.9% | 30-60 minutes per sample |
Visualizations
References
Technical Support Center: IRDye® 800CW NHS Ester Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IRDye® 800CW NHS ester for near-infrared fluorescent labeling of proteins and other biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is IRDye® this compound and what is it used for?
A1: IRDye® this compound is a near-infrared fluorescent dye functionalized with an N-hydroxysuccinimide (NHS) ester reactive group.[1][2] This reactive group readily forms a stable, covalent amide bond with primary and secondary amines, such as the lysine residues found in proteins and antibodies.[1] This makes it a widely used reagent for labeling biomolecules for various applications, including Western blots, immunocytochemical assays, flow cytometry, microscopy, and in vivo imaging.[3][4] The near-infrared properties of the 800CW dye offer a high signal-to-noise ratio due to low background autofluorescence in biological samples.
Q2: What are the optimal storage and handling conditions for IRDye® this compound?
A2: Proper storage and handling are critical to maintain the reactivity of the NHS ester.
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Lyophilized Dye: Store at -20°C, protected from light and moisture. Undissolved dye can be stored under these conditions for up to one year.
-
Dye Dissolved in DMSO: Prepare a stock solution (e.g., 10-20 mg/mL) in anhydrous (dry) DMSO. This solution is stable for up to two weeks when stored at -20°C and protected from light and moisture.
-
Dye Dissolved in Water: Dye solubilized in water or aqueous buffers should be used immediately and any remaining solution should be discarded. The NHS ester group is susceptible to rapid hydrolysis in aqueous environments.
Q3: What is the optimal pH for the labeling reaction?
A3: The optimal pH for labeling with NHS esters is in the slightly alkaline range of 8.2 to 8.5. A commonly used buffer is 0.1 M sodium bicarbonate at pH 8.3-8.5. In this pH range, the primary amino groups on the protein are sufficiently deprotonated and reactive towards the NHS ester. A pH significantly higher than 8.5 can lead to rapid hydrolysis of the NHS ester, reducing labeling efficiency.
Q4: How do I remove unconjugated IRDye® 800CW dye after the labeling reaction?
A4: Removal of free, unconjugated dye is crucial for accurate downstream applications and determination of the degree of labeling. Common purification methods include:
-
Size Exclusion Chromatography (SEC): Using desalting spin columns (e.g., Zeba™ Desalt Spin Columns) or PD-10 columns is a quick and effective method.
-
Dialysis: Extensive dialysis against a suitable buffer (e.g., PBS) can also be used.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for purification and characterization of the labeled conjugate.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency / Low Degree of Labeling (DOL) | Inactive Dye: The NHS ester has hydrolyzed due to moisture. | Ensure the dye was stored properly (desiccated at -20°C). Use anhydrous DMSO to prepare a fresh dye stock solution. |
| Suboptimal pH: The reaction buffer pH is too low (below 7.2) or too high (above 9.0). | Verify the pH of your reaction buffer is between 8.2 and 8.5. Prepare fresh buffer if necessary. | |
| Presence of Primary Amines in Buffer: Buffers like Tris or glycine contain primary amines that compete with the target protein for the dye. | Use an amine-free buffer such as phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffer. | |
| Insufficient Dye: The molar ratio of dye to protein is too low. | Increase the molar excess of the dye in the reaction. A starting point of a 10:1 to 20:1 molar ratio of dye to protein is often recommended, but this may require optimization. | |
| Insufficient Reaction Time/Temperature: The reaction has not gone to completion. | The standard reaction time is 2 hours at room temperature. If you suspect dye instability, you can try reacting for a longer duration (e.g., overnight) at 4°C. | |
| Inaccessible Amines on Protein: The primary amines on the protein surface may be sterically hindered. | This is an inherent property of the protein. While difficult to address directly, increasing the dye-to-protein ratio or reaction time may help to label the more accessible sites. | |
| Precipitation of Protein During Labeling | High Concentration of Organic Solvent: For smaller proteins, a larger proportional volume of dye in DMSO may be required, potentially leading to protein denaturation. | If your protein is sensitive to DMSO, consider dissolving the dye in water immediately before use, though this requires using the entire vial at once. Alternatively, perform the reaction with a lower final concentration of DMSO. |
| Over-labeling: Too many dye molecules attached to the protein can lead to aggregation and precipitation. | Reduce the molar ratio of dye to protein in the labeling reaction. | |
| Unexpected Results in Downstream Applications (e.g., Western Blot, In Vivo Imaging) | High Background Signal | Incomplete Removal of Free Dye: Unconjugated dye can cause high background. |
| Altered Biological Activity of the Labeled Protein | Labeling of Critical Residues: The dye may have attached to amino acids essential for the protein's function. | |
| Damaged Protein: The labeling or purification process may have damaged the protein. |
Experimental Protocols
General Protocol for Labeling an IgG Antibody with IRDye® this compound
This protocol is a general guideline and may require optimization for specific antibodies or proteins.
Materials:
-
IRDye® this compound
-
Anhydrous DMSO
-
Antibody of interest in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Purification column (e.g., Zeba™ Desalt Spin Column, PD-10 column)
-
Storage Buffer (e.g., PBS)
Procedure:
-
Prepare the Antibody: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange into the reaction buffer.
-
Prepare the Dye Solution:
-
Allow the vial of IRDye® this compound to warm to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to create a 10-20 mg/mL stock solution. Mix well by vortexing.
-
-
Calculate Molar Ratios:
-
Determine the moles of antibody to be labeled. (Molecular weight of IgG is ~150 kDa).
-
Determine the desired molar excess of the dye. A starting point of a 10:1 to 20:1 dye-to-protein molar ratio is recommended.
-
-
Labeling Reaction:
-
Add the calculated volume of the IRDye® this compound stock solution to the antibody solution.
-
Mix gently and incubate for 2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the unconjugated dye by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.
-
Collect the faster-eluting, colored fraction, which contains the labeled antibody.
-
-
Characterization (Optional but Recommended):
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 774 nm (for the dye).
-
The formula to calculate DOL is: DOL = (A_774 / ε_dye) / ((A_280 - (A_774 * CF)) / ε_protein) Where:
-
A_774 is the absorbance at 774 nm.
-
A_280 is the absorbance at 280 nm.
-
ε_dye is the molar extinction coefficient of IRDye® 800CW in PBS (~240,000 M⁻¹cm⁻¹).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
CF is the correction factor for the dye's absorbance at 280 nm (0.03 for IRDye® 800CW).
-
-
-
Storage: Store the labeled antibody at 4°C or -20°C, protected from light.
Visualizations
Caption: Experimental workflow for IRDye® this compound protein labeling.
Caption: Troubleshooting decision tree for low labeling efficiency.
References
Technical Support Center: Stability of 800CW NHS Ester Conjugates in Serum
This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 800CW NHS ester conjugates. This resource addresses common issues related to the stability of these conjugates in serum, offering troubleshooting advice and detailed experimental protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound conjugates, focusing on factors that can impact their stability and performance in serum.
Question: Why is the fluorescence intensity of my 800CW conjugate significantly lower than expected after incubation in serum?
Answer: A decrease in fluorescence intensity after serum incubation can be attributed to several factors, including conjugate instability, aggregation, or interactions with serum components.
-
Potential Cause 1: Hydrolysis of the NHS Ester Linkage. The amide bond formed between the this compound and the primary amine of the target molecule can be susceptible to hydrolysis, leading to the release of the free dye.
-
Solution: Ensure that the initial conjugation reaction is performed at an optimal pH (typically 7.2-8.5) to maximize the formation of stable amide bonds.[1][2] Hydrolysis of the NHS ester itself is a competing reaction during conjugation, with the half-life of NHS esters decreasing significantly at higher pH.[3][4][5]
-
-
Potential Cause 2: Protein Aggregation. The conjugation process or subsequent incubation in serum can sometimes induce aggregation of the labeled protein, which can lead to quenching of the fluorescent signal.
-
Solution: Optimize the dye-to-protein ratio during conjugation; a high degree of labeling can sometimes promote aggregation. Analyze the conjugate for aggregation using techniques like size-exclusion chromatography (SEC) before and after serum incubation.
-
-
Potential Cause 3: Non-specific Binding to Serum Proteins. The 800CW conjugate may non-specifically bind to abundant serum proteins like albumin, which can alter its fluorescent properties or lead to its clearance.
-
Solution: Evaluate the extent of non-specific binding by incubating the conjugate with serum and analyzing the mixture by SDS-PAGE or SEC to see if the fluorescent signal co-localizes with serum protein bands.
-
Question: I'm observing a high background signal in my in vivo imaging experiments after injecting my 800CW conjugate. What could be the cause?
Answer: High background signal often points to the presence of free, unconjugated 800CW dye or instability of the conjugate in the bloodstream.
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Potential Cause 1: Incomplete Removal of Free Dye. Residual unconjugated this compound or its hydrolyzed form will circulate non-specifically and contribute to background fluorescence.
-
Solution: Ensure thorough purification of the conjugate after the labeling reaction. Methods like dialysis, gel filtration, or size-exclusion chromatography are effective in removing unbound dye.
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-
Potential Cause 2: In Vivo Instability. The conjugate may be unstable in the bloodstream, leading to the release of the 800CW dye over time.
-
Solution: Perform an in vitro serum stability assay to assess the conjugate's stability before in vivo studies. This will help determine the rate of dye release and inform the optimal imaging window.
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Question: My conjugation yield is consistently low. What factors should I investigate?
Answer: Low conjugation yield is a common issue that can often be resolved by optimizing the reaction conditions.
-
Potential Cause 1: Hydrolyzed NHS Ester Reagent. NHS esters are moisture-sensitive and can hydrolyze over time if not stored properly.
-
Solution: Store the this compound desiccated at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.
-
-
Potential Cause 2: Suboptimal pH. The pH of the reaction buffer is critical for efficient conjugation.
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Solution: The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5. A pH below 7.2 can lead to protonation of the amines, making them less reactive, while a pH above 8.5 significantly increases the rate of NHS ester hydrolysis.
-
-
Potential Cause 3: Incompatible Buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester.
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Solution: Use amine-free buffers like phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer. If your protein is in an incompatible buffer, perform a buffer exchange prior to conjugation.
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Frequently Asked Questions (FAQs)
Q1: What is the typical stability of this compound conjugates in serum?
A1: The stability of this compound conjugates in serum can vary depending on the specific protein or molecule it is conjugated to and the nature of the linkage. However, studies have shown good stability for many conjugates. For example, a panitumumab-IRDye800CW conjugate was found to be stable for over 4.5 years, with the dye-to-protein ratio only decreasing from 2.0:1 to 1.4:1 over 54 months when stored appropriately. Another study demonstrated that a 323/A3-800CW conjugate remained stable in human serum, with over 60% of the conjugate still able to bind its target after 96 hours of incubation.
Q2: How does the dye-to-protein ratio affect the stability and function of the conjugate?
A2: The dye-to-protein ratio, or degree of labeling (DOL), is a critical parameter. A higher DOL can increase the fluorescent signal but may also lead to decreased antibody avidity, protein aggregation, and altered pharmacokinetic properties. It is important to determine the optimal DOL for each specific conjugate to balance signal intensity with biological function and stability.
Q3: What methods can be used to assess the stability of 800CW conjugates in serum?
A3: Several methods can be used to evaluate serum stability:
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Size-Exclusion Chromatography (SEC-HPLC): This technique separates molecules based on size and can be used to monitor for conjugate aggregation or fragmentation over time.
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SDS-PAGE with Fluorescence Imaging: This method can detect the release of free dye from the conjugate. The conjugate is incubated in serum, and samples are run on an SDS-PAGE gel. The gel is then imaged for fluorescence to see if there is any signal corresponding to the molecular weight of the free dye.
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Functional Assays: For antibody conjugates, a binding assay (e.g., ELISA or flow cytometry) can be performed after serum incubation to determine if the conjugate retains its ability to bind to its target.
Q4: How should I store my this compound conjugate?
A4: For long-term storage, it is recommended to store the purified conjugate in a suitable buffer (e.g., PBS) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Adding a cryoprotectant like glycerol may also be beneficial. For short-term storage, 4°C is often sufficient. Always protect the conjugate from light.
Quantitative Data Summary
The following table summarizes stability data for NHS esters and their conjugates from various studies.
| Parameter | Condition | Value | Reference |
| NHS Ester Half-life | pH 7.0, 0°C | 4-5 hours | |
| pH 8.0, Room Temp | 1 hour | ||
| pH 8.6, 4°C | 10 minutes | ||
| Panitumumab-IRDye800CW | Dye:Protein Ratio (initial) | 2.0:1 | |
| Dye:Protein Ratio (54 months) | 1.4:1 | ||
| 323/A3-800CW in human serum | % Active Conjugate (96 hours) | >60% | |
| Nanocolloidal albumin-IRDye 800CW | Free IRDye 800CW after purification | <2% | |
| Stability during storage (120 hours) | No change in free dye percentage |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
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Protein Preparation:
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Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-10 mg/mL.
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If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the labeling buffer using dialysis or a desalting column.
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-
This compound Solution Preparation:
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Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
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Calculate the required volume of the this compound solution to achieve the desired molar excess (a starting point of 10-20 fold molar excess of dye to protein is common).
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Add the this compound solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.
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Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching reagent such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted dye and byproducts by gel filtration, size-exclusion chromatography, or dialysis.
-
Protocol 2: Serum Stability Assay of 800CW Conjugate
-
Sample Preparation:
-
Prepare aliquots of the purified 800CW conjugate at a known concentration.
-
Obtain fresh serum (e.g., human or mouse serum). Centrifuge the serum to remove any precipitates.
-
-
Incubation:
-
Mix the 800CW conjugate with the serum at a defined ratio (e.g., 1:1 or 1:9 conjugate to serum).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48, 96 hours), take an aliquot of the mixture and immediately freeze it at -80°C to stop any further degradation.
-
-
Analysis by SDS-PAGE:
-
Thaw the samples on ice.
-
Mix the samples with a non-reducing Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel. Include controls of the free 800CW dye and the conjugate in buffer alone.
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After electrophoresis, image the gel using a near-infrared imaging system capable of detecting the 800 nm fluorescence.
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Analyze the gel for the appearance of a fluorescent band at the molecular weight of the free dye, which would indicate conjugate instability.
-
-
Analysis by SEC-HPLC:
-
Thaw the samples on ice.
-
Inject the samples onto a size-exclusion column.
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Monitor the eluate using both a UV detector (e.g., at 280 nm) and a fluorescence detector (excitation ~774 nm, emission ~789 nm).
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Analyze the chromatograms for the appearance of new peaks or a decrease in the area of the main conjugate peak over time, which would indicate aggregation, fragmentation, or dye release.
-
Visualizations
References
Technical Support Center: Minimizing Non-Specific Binding of 800CW Conjugates
Welcome to the technical support center for troubleshooting experiments involving IRDye 800CW and other near-infrared (NIR) conjugates. Non-specific binding is a common challenge that can lead to high background signals, obscuring specific results and complicating data interpretation. This guide provides detailed answers to frequently asked questions and step-by-step troubleshooting protocols to help you achieve a high signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high non-specific binding with 800CW conjugates?
High background fluorescence is typically a result of several factors acting individually or in combination. The primary causes include:
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Hydrophobic Interactions : IRDye 800CW, like many fluorescent dyes, is hydrophobic. This property can cause the conjugate to non-specifically adhere to hydrophobic surfaces on membranes, cells, and plasticware.[1][2][3] Studies have shown a strong correlation between the hydrophobicity of a fluorescent probe and its tendency for non-specific binding.[1][2]
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Ionic and Electrostatic Interactions : Antibodies and other proteins can bind non-specifically to tissues or substrates due to attractions between opposite charges.
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Inadequate Blocking : The most critical step to prevent non-specific binding is blocking all reactive sites on the sample that are not the intended target. If blocking is insufficient or the wrong blocking agent is used, the conjugate will bind to these open sites.
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Suboptimal Antibody Concentration : Using too high a concentration of the primary or secondary 800CW-conjugated antibody is a frequent cause of high background. It increases the chances of low-affinity, non-specific interactions.
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Insufficient Washing : Inadequate washing steps fail to remove unbound or weakly bound antibodies, leaving behind a high background signal.
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Fc Receptor Binding : Immune cells, such as macrophages and B cells, possess Fc receptors that can bind the Fc region of antibodies, leading to a strong, non-specific signal in certain tissues.
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Quality of the Conjugate : The presence of unconjugated dye or a high dye-to-protein ratio can increase the overall hydrophobicity of the conjugate, contributing to background issues.
Troubleshooting Guides
Guide 1: High Background Across the Entire Sample
If you are observing a uniform high background on your western blot membrane, tissue section, or microplate wells, follow this systematic approach to identify and resolve the issue.
References
- 1. Hydrophobic fluorescent probes introduce artifacts into single molecule tracking experiments due to non-specific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 3. Using Surface Hydrophobicity Together with Empirical Potentials to Identify Protein-Protein Binding Sites. Application to the Interactions of E-cadherins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: IRDye 800CW vs. Alexa Fluor 790 for Near-Infrared Fluorescence Applications
In the rapidly advancing fields of biomedical research and drug development, the selection of appropriate fluorescent probes is a critical determinant of experimental success. For applications in the near-infrared (NIR) spectrum, IRDye 800CW and Alexa Fluor 790 have emerged as two of the most prominent fluorescent dyes. Their utility stems from their emission in the NIR window (700-900 nm), a region where biological tissues exhibit minimal autofluorescence, allowing for deeper tissue penetration and higher signal-to-noise ratios.[1]
This guide provides an objective, data-driven comparison of IRDye 800CW and Alexa Fluor 790, tailored for researchers, scientists, and drug development professionals. We will delve into their spectral properties, performance characteristics, and suitability for various applications, supported by experimental data and detailed protocols.
At a Glance: Key Performance Characteristics
| Feature | IRDye 800CW | Alexa Fluor 790 |
| Excitation Maximum (nm) | ~774 | ~782 |
| Emission Maximum (nm) | ~789 | ~805 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~240,000 | ~260,000 |
| Relative Photostability | High | Higher |
| Tendency for Aggregation | Lower | Lower |
Note: The exact spectral characteristics can vary depending on the conjugation partner and the solvent environment.[2]
Spectral Properties: A Closer Look
The spectral characteristics of a fluorophore are fundamental to its performance. The excitation and emission maxima dictate the appropriate laser and filter sets for imaging, while the molar extinction coefficient and quantum yield are intrinsic measures of a dye's brightness.
| Parameter | IRDye 800CW | Alexa Fluor 790 |
| Excitation Maximum (nm) | 774 (in PBS) | 782 |
| Emission Maximum (nm) | 789 (in PBS) | 805 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 240,000 (in PBS) | 260,000 |
| Quantum Yield (Φf) | ~0.09 - 0.12 (in PBS, Water)[3] | No direct comparative data available |
Data compiled from multiple sources.[2][3]
dot
Caption: Spectral Properties of IRDye 800CW and Alexa Fluor 790.
Performance in Key Applications
The choice between IRDye 800CW and Alexa Fluor 790 often depends on the specific experimental requirements. Here, we compare their performance in common applications based on available data.
Brightness and Photostability
A study comparing the single-molecule brightness and photostability of several NIR dyes found that IRDye 800CW exhibited a marginally longer 'on-time' and a greater duty cycle than Alexa Fluor 790. However, the same study reported that both dyes displayed similar photobleaching kinetics. Generally, Alexa Fluor dyes are reputed for their high photostability.
Western Blotting
Both IRDye 800CW and Alexa Fluor 790 are extensively used for fluorescent Western blotting, offering a quantitative alternative to traditional chemiluminescence. Due to the low autofluorescence of membranes in the NIR range, both dyes provide high sensitivity and a wide dynamic range. The choice between them may depend on the specific imaging system and filter sets available.
In Vivo Imaging
For small animal in vivo imaging, both dyes are excellent choices due to their emission in the NIR window, which allows for deep tissue penetration. Studies have shown that IRDye 800CW provides a high signal-to-noise ratio for in vivo imaging applications. While direct comparative studies on in vivo performance are limited, the slightly longer emission wavelength of Alexa Fluor 790 could theoretically offer a marginal advantage in tissue penetration.
Experimental Protocols
To facilitate a direct comparison in your own laboratory, we provide detailed experimental protocols for antibody conjugation and a generalized workflow for a comparative fluorescent Western blot.
Antibody Conjugation Protocol (NHS Ester)
This protocol describes the conjugation of amine-reactive NHS esters of IRDye 800CW or Alexa Fluor 790 to antibodies.
dot
Caption: Antibody Conjugation Workflow.
Materials:
-
Antibody (1 mg/mL in amine-free buffer, e.g., PBS)
-
IRDye 800CW NHS Ester or Alexa Fluor 790 NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
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Purification column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Antibody Preparation: Dialyze the antibody against PBS overnight to remove any amine-containing buffers or stabilizers. Adjust the antibody concentration to 1 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the NHS ester dye in DMSO to a concentration of 10 mg/mL.
-
Reaction Setup: Add the reaction buffer to the antibody solution at a 1:10 (v/v) ratio.
-
Conjugation: While vortexing, add the dissolved dye to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically but a starting point of 10:1 is recommended.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Remove unconjugated dye by passing the reaction mixture through a purification column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye (~774 nm for IRDye 800CW or ~782 nm for Alexa Fluor 790).
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Dye Concentration (M) = A_max / ε_dye
-
DOL = Dye Concentration / Protein Concentration
Where CF is the correction factor for the dye's absorbance at 280 nm, and ε is the molar extinction coefficient.
-
Comparative Fluorescent Western Blot Protocol
This protocol provides a framework for comparing the performance of IRDye 800CW and Alexa Fluor 790 conjugated secondary antibodies.
dot
Caption: Fluorescent Western Blot Workflow.
Procedure:
-
Protein Separation and Transfer: Separate protein lysates via SDS-PAGE and transfer to a low-fluorescence PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5 minutes each.
-
Secondary Antibody Incubation: Divide the membrane and incubate one half with IRDye 800CW-conjugated secondary antibody and the other half with Alexa Fluor 790-conjugated secondary antibody at the same concentration for 1 hour at room temperature, protected from light.
-
Washing: Wash the membrane three times with TBST for 5 minutes each.
-
Imaging: Image the membrane on a fluorescence imager equipped with appropriate lasers and filters for both dyes.
-
Analysis: Quantify the band intensities for both dyes and compare the signal-to-noise ratios.
Conclusion
Both IRDye 800CW and Alexa Fluor 790 are high-performance near-infrared dyes that enable sensitive detection in a variety of applications. The choice between them is nuanced and may depend on the specific instrumentation available and the experimental priorities.
-
IRDye 800CW is a well-established dye with a proven track record, particularly in Western blotting and in vivo imaging, and demonstrates excellent brightness.
-
Alexa Fluor 790 is part of the widely recognized Alexa Fluor family, known for exceptional photostability, and its slightly longer emission wavelength may offer a subtle advantage for deep-tissue imaging.
For critical applications, it is recommended to perform a direct comparison using the protocols outlined in this guide to determine the optimal dye for your specific research needs.
References
800CW NHS ester versus Cy7 and Cy7.5 dyes
A Comprehensive Comparison of 800CW NHS Ester, Cy7, and Cy7.5 Dyes for Research Applications
For researchers, scientists, and drug development professionals working in fields that rely on fluorescence detection, the choice of the right near-infrared (NIR) dye is critical for achieving high-quality, reproducible results. This guide provides an objective comparison of three widely used amine-reactive NIR dyes: this compound, Cy7 NHS ester, and Cy7.5 NHS ester. We will delve into their photophysical properties, performance in key applications, and provide detailed experimental protocols to assist you in making an informed decision for your specific research needs.
Introduction to Near-Infrared (NIR) Dyes
The near-infrared spectrum (700-900 nm) offers a distinct advantage for biological imaging.[1] Light in this region can penetrate deeper into tissues with less scattering and absorption by endogenous molecules like hemoglobin and water. This results in significantly lower autofluorescence from biological samples, leading to a higher signal-to-noise ratio compared to imaging in the visible spectrum.[2] 800CW, Cy7, and Cy7.5 are all cyanine-based dyes that have been developed to leverage this "NIR window," making them popular choices for applications such as in vivo imaging, Western blotting, and immunofluorescence microscopy.[2][3]
The N-hydroxysuccinimide (NHS) ester functional group on these dyes allows for the covalent labeling of primary amines (-NH2) on proteins, such as the lysine residues of antibodies, forming a stable amide bond.[] This straightforward conjugation chemistry makes them versatile tools for creating fluorescently labeled probes.
Photophysical and Chemical Properties
The performance of a fluorescent dye is fundamentally determined by its photophysical and chemical properties. Key parameters include the maximum excitation and emission wavelengths (λex and λem), the molar extinction coefficient (ε), and the fluorescence quantum yield (Φ). The molar extinction coefficient is a measure of how strongly the dye absorbs light at a specific wavelength, while the quantum yield represents the efficiency of converting absorbed light into emitted fluorescence. The product of these two values is proportional to the dye's intrinsic brightness.
| Property | IRDye® this compound | Cy7 NHS Ester | Cy7.5 NHS Ester |
| Excitation Maximum (λex) | ~774 nm (in PBS) | ~750 nm | ~788 nm |
| Emission Maximum (λem) | ~789 nm (in PBS) | ~773 nm | ~808 nm |
| Molar Extinction Coefficient (ε) | ~240,000 M⁻¹cm⁻¹ (in PBS) | ~199,000 M⁻¹cm⁻¹ | ~223,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.08-0.12 | ~0.3 | ~0.1 |
| Molecular Weight | ~1166 g/mol | ~780 g/mol | ~833.8 g/mol |
| Reactive Group | NHS Ester | NHS Ester | NHS Ester |
| Reactivity | Primary amines | Primary amines | Primary amines |
| Solubility | High water solubility | Lower water solubility (organic co-solvent may be needed) | Water soluble |
Performance Comparison
While the photophysical properties provide a theoretical basis for comparison, the performance of these dyes in real-world applications is the ultimate measure of their utility.
Brightness
Based on the product of the molar extinction coefficient and quantum yield, Cy7 appears to be the brightest of the three dyes. However, it's important to note that the brightness of a dye conjugate can be influenced by factors such as the degree of labeling and the local environment. While having a high intrinsic brightness is advantageous, other factors like photostability and signal-to-noise ratio are equally important for overall performance.
Photostability
Photostability, or the resistance to photobleaching (light-induced signal loss), is a critical parameter for applications requiring long or repeated exposure to excitation light, such as fluorescence microscopy and longitudinal in vivo studies. IRDye® 800CW is widely recognized for its exceptional photostability, often outperforming traditional cyanine dyes like Cy7. Cy7 is known to be more susceptible to photobleaching, which can limit its use in demanding imaging applications. The photostability of Cy7.5 is generally considered to be good.
In Vivo Imaging and Signal-to-Noise Ratio
For in vivo imaging, a high signal-to-noise ratio is paramount for clear visualization of target tissues. IRDye® 800CW is often favored for in vivo applications due to its high sensitivity and low background fluorescence, which contribute to an excellent signal-to-noise ratio. While Cy7 and Cy7.5 are also effective for in vivo imaging, the superior photostability and lower background of 800CW can provide an advantage, especially for detecting low-abundance targets.
Experimental Protocols
Antibody Labeling with NHS Ester Dyes
This protocol provides a general procedure for labeling 1 mg of an IgG antibody with an NHS ester dye. The molar ratio of dye to antibody may need to be optimized for different proteins and applications.
Materials:
-
Purified antibody (1 mg) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
800CW, Cy7, or Cy7.5 NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25 spin column)
-
Storage buffer: PBS, pH 7.4, with 0.1% BSA and 0.05% sodium azide (optional)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS.
-
Adjust the antibody concentration to 2 mg/mL in the reaction buffer.
-
-
Dye Preparation:
-
Allow the vial of NHS ester dye to warm to room temperature before opening to prevent moisture condensation.
-
Dissolve the dye in fresh, anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.
-
-
Conjugation Reaction:
-
A starting molar dye-to-antibody ratio of 10:1 to 20:1 is recommended.
-
Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted dye using a desalting spin column equilibrated with PBS according to the manufacturer's instructions.
-
Apply the reaction mixture to the column and centrifuge to collect the purified antibody conjugate.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.
-
Store the labeled antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light.
-
In Vivo Fluorescence Imaging Workflow
This outlines a general workflow for an in vivo imaging experiment using a fluorescently labeled antibody.
Procedure:
-
Animal Model Preparation: Prepare the animal model according to the study design (e.g., tumor implantation).
-
Probe Administration: Inject the dye-labeled antibody into the animals (e.g., intravenously).
-
Imaging: At predetermined time points, anesthetize the animals and acquire fluorescence images using an in vivo imaging system equipped with the appropriate excitation and emission filters for the specific dye.
-
Data Analysis: Quantify the fluorescence signal in the regions of interest (e.g., tumor, organs) to assess the biodistribution and targeting of the probe.
References
A Comparative Guide to Validating the Binding Affinity of 800CW NHS Ester Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of molecular interactions is fundamental. Near-infrared (NIR) fluorescent dyes, such as IRDye 800CW, are invaluable tools for in vitro and in vivo imaging. When conjugated to targeting moieties like antibodies or small molecules, it is crucial to validate that the labeling process does not adversely affect their binding affinity. This guide provides a comparative overview of the binding affinity of 800CW NHS ester conjugates, supported by experimental data and detailed protocols for validation.
Quantitative Comparison of Binding Affinity
The conjugation of a fluorescent dye to a protein can potentially alter its binding characteristics. The following table summarizes a selection of studies that have quantified the impact of IRDye 800CW conjugation on the binding affinity of various antibodies.
| Antibody | Conjugate | Unconjugated Kd (nM) | Conjugated Kd (nM) | % Change in Affinity | Reference |
| Trastuzumab | 89Zr-trastuzumab-IRDye800 | 18.25 | 26.4 | -44.6% | [1] |
| Pertuzumab | 89Zr-pertuzumab-IRDye800 | 27.69 | 43.55 | -57.3% | [1] |
| Nimotuzumab | IRDye800CW-nimotuzumab | 10.5 ± 0.7 | 10.8 ± 2.2 | No significant change | [2] |
| Panitumumab | FITC-panitumumab-IRDye800 | Not specified | ~20% reduction in binding | [3] |
Note: A negative percentage change indicates a decrease in binding affinity (higher Kd). Data for nimotuzumab is presented as mean ± standard deviation. The data for panitumumab is a semi-quantitative assessment based on fluorescence intensity.
Experimental Protocols for Binding Affinity Validation
ELISA is a plate-based assay widely used to quantify the binding of an antibody to its target antigen.
Protocol for Determining Binding Affinity of an 800CW-Antibody Conjugate:
-
Antigen Coating:
-
Coat the wells of a 96-well microplate with the target antigen at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4).
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).
-
-
Blocking:
-
Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Antibody Incubation:
-
Prepare serial dilutions of both the unconjugated antibody (as a control) and the 800CW-conjugated antibody in blocking buffer.
-
Add 100 µL of each dilution to the respective wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
For the unconjugated antibody, add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG) and incubate for 1 hour at room temperature. Wash the plate, then add the enzyme substrate (e.g., TMB) and stop the reaction with a stop solution.
-
For the 800CW-conjugated antibody, the fluorescence can be read directly using a plate reader with appropriate excitation and emission filters (e.g., excitation ~774 nm, emission ~789 nm).
-
-
Data Analysis:
-
Measure the absorbance (for HRP) or fluorescence (for 800CW).
-
Plot the signal versus the antibody concentration and fit the data to a saturation binding curve to determine the dissociation constant (Kd).
-
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.
Protocol for SPR Analysis of an 800CW-Conjugate:
-
Chip Preparation and Ligand Immobilization:
-
Activate the surface of a sensor chip (e.g., CM5) using a mixture of EDC and NHS.
-
Immobilize the target antigen (ligand) onto the chip surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the 800CW-conjugated molecule (analyte) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to measure association.
-
-
Dissociation:
-
After the association phase, flow running buffer over the chip to measure the dissociation of the analyte from the ligand.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the chip for the next cycle.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
MST measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and solvation shell upon binding.
Protocol for MST Analysis of an 800CW-Conjugate:
-
Sample Preparation:
-
Prepare a constant concentration of the 800CW-conjugated molecule (the fluorescent partner).
-
Prepare a serial dilution of the unlabeled binding partner (ligand).
-
Mix the fluorescent partner and the ligand dilutions in equal volumes and incubate to allow binding to reach equilibrium.
-
-
Capillary Loading:
-
Load the samples into MST capillaries.
-
-
MST Measurement:
-
Place the capillaries into the MST instrument.
-
An infrared laser creates a temperature gradient, and the movement of the fluorescent molecules is monitored.
-
-
Data Analysis:
-
The change in thermophoresis is plotted against the ligand concentration.
-
The data is fitted to a binding curve to determine the Kd.
-
Mandatory Visualizations
Caption: Experimental workflow for validating the binding affinity of an this compound conjugate.
Caption: Example of a signaling pathway where an 800CW-antibody conjugate might be used for visualization.
References
- 1. Comparison of HER2-Targeted Antibodies for Fluorescence-Guided Surgery in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-clinical study of IRDye800CW-nimotuzumab formulation, stability, pharmacokinetics, and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of panitumumab-IRDye800 conjugate as a fluorescence imaging probe for EGFR-expressing cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quality Control of 800CW NHS Ester Labeled Proteins
For researchers, scientists, and drug development professionals, the use of near-infrared (NIR) fluorescently labeled proteins is a cornerstone of modern molecular imaging and quantitative assays. IRDye® 800CW, a bright and photostable NIR dye, is frequently conjugated to proteins via an N-hydroxysuccinimide (NHS) ester. This guide provides an objective comparison of 800CW NHS ester labeling with alternative dyes and conjugation chemistries, supported by experimental data and detailed quality control protocols.
Performance Comparison of NIR Dyes
The selection of a NIR dye is critical for achieving high sensitivity and quantitative accuracy. Key performance indicators include molar extinction coefficient, quantum yield, and photostability.
| Feature | IRDye® 800CW | Alexa Fluor™ 790 | Cy®7 |
| Excitation Max (nm) | ~774 | ~782 | ~750 |
| Emission Max (nm) | ~789 | ~805 | ~776 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~240,000 | ~260,000 | ~250,000 |
| Quantum Yield | 0.08 - 0.12[] | Not explicitly stated | ~0.3[] |
| Relative Photostability | High | Higher | Lower |
| Tendency for Aggregation | Lower | Lower | Higher |
Note: Spectral characteristics can vary depending on the conjugation partner and the solvent environment. Studies have indicated that Alexa Fluor dyes are notably resistant to photobleaching compared to Cy dyes.[2] Furthermore, protein conjugates of Cy dyes often show blue-shifted shoulder peaks in their absorption spectra, which is indicative of dye aggregation and can lead to fluorescence quenching.[2]
Comparison of Protein Labeling Chemistries
The choice of conjugation chemistry impacts the specificity, efficiency, and stability of the labeled protein. While NHS esters are widely used for their reactivity with primary amines, alternative methods offer greater site-specificity.
| Feature | NHS Ester Chemistry | Maleimide Chemistry | Click Chemistry |
| Target Functional Group | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) | Azide and Alkyne |
| Specificity | Non-specific | Site-specific (engineered Cys) | Highly site-specific (requires incorporation of unnatural amino acids or enzymatic modification) |
| Reaction pH | 7.2 - 8.5 | 6.5 - 7.5 | 4 - 11 |
| Bond Stability | Stable amide bond | Stable thioether bond (can undergo retro-Michael addition) | Stable triazole ring |
| Advantages | Simple, widely used | Good for site-specific labeling | Bioorthogonal, highly efficient, can be performed in living cells |
| Disadvantages | Heterogeneous labeling, potential for loss of function if lysines are in the active site | Requires available or engineered cysteine residues, potential for disulfide bond formation | Requires introduction of azide or alkyne handles into the protein |
Experimental Protocols for Quality Control
Rigorous quality control is essential to ensure the reliability and reproducibility of experiments using labeled proteins. The following are key analytical techniques and their protocols.
Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry
The DOL, or the average number of dye molecules per protein molecule, is a critical quality control parameter.
Protocol:
-
Purification: Ensure all unconjugated dye is removed from the labeled protein solution using size-exclusion chromatography (e.g., a PD-10 desalting column) or extensive dialysis.
-
Absorbance Measurement:
-
Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (Aₘₐₓ), which is approximately 774 nm for IRDye® 800CW.
-
-
Calculations:
-
Protein Concentration (M): Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
-
CF (Correction Factor): The ratio of the dye's absorbance at 280 nm to its absorbance at its maximum wavelength. For IRDye® 800CW, this is approximately 0.03.
-
ε_protein: The molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).
-
-
Degree of Labeling (DOL): DOL = Aₘₐₓ / (ε_dye × Protein Conc. (M))
-
ε_dye: The molar extinction coefficient of the dye at its Aₘₐₓ (for IRDye® 800CW, ~240,000 M⁻¹cm⁻¹).
-
-
Caption: Workflow for determining the Degree of Labeling (DOL).
Purity Assessment by Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
SEC-HPLC separates molecules based on their size and is used to assess the purity of the labeled protein and detect the presence of aggregates or free dye.
Protocol:
-
System: An HPLC system with a UV-Vis or fluorescence detector.
-
Column: A size-exclusion column suitable for the molecular weight of the protein.
-
Mobile Phase: A buffer compatible with the protein, such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4.
-
Sample Preparation: Dilute the labeled protein in the mobile phase. Inject a known amount of the sample.
-
Analysis:
-
The conjugated protein should elute as a single, sharp peak.
-
The presence of earlier eluting peaks indicates aggregation.
-
Later eluting peaks may correspond to free dye.
-
Monitor the chromatogram at both 280 nm (for protein) and ~774 nm (for IRDye® 800CW).
-
Caption: Workflow for purity assessment using SEC-HPLC.
Integrity and Labeling Confirmation by SDS-PAGE
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to verify the molecular weight of the protein after labeling and to confirm that the dye is covalently attached.
Protocol:
-
Sample Preparation: Mix the labeled protein with a loading buffer. For fluorescent visualization, avoid boiling the sample as this can quench the fluorescence of some dyes. Heating at 50-60°C for 5-10 minutes is often sufficient.
-
Electrophoresis: Run the samples on a polyacrylamide gel appropriate for the protein's molecular weight.
-
Visualization:
-
In-gel Fluorescence: Visualize the gel directly using a fluorescence imaging system with the appropriate excitation and emission filters for IRDye® 800CW. A fluorescent band should appear at the expected molecular weight of the protein.
-
Coomassie Staining: After fluorescence imaging, the gel can be stained with Coomassie Brilliant Blue to visualize all proteins and confirm the protein's integrity.
-
Caption: Workflow for SDS-PAGE analysis of labeled proteins.
Stability of this compound Labeled Proteins
The stability of the dye-protein conjugate is crucial for its application.
-
Storage: IRDye® this compound, when undissolved, can be stored at -20°C for up to one year, protected from light and moisture.[3] Solutions of the dye in DMSO are stable for up to two weeks at -20°C.
-
Conjugate Stability: IRDye® 800CW conjugated to antibodies has been shown to be stable for at least 96 hours in PBS and human serum at 37°C with minimal dye release. However, long-term stability should be assessed for each specific conjugate and storage condition.
-
Photostability: IRDye® 800CW exhibits high photostability, which is advantageous for applications requiring repeated imaging or long exposure times. However, prolonged exposure to light can lead to exponential signal loss.
Conclusion
The quality control of this compound labeled proteins is a multi-faceted process that ensures the integrity, purity, and functionality of the conjugate. While 800CW offers excellent performance characteristics, researchers should consider alternative NIR dyes and labeling chemistries based on the specific requirements of their application. By implementing the rigorous quality control protocols outlined in this guide, researchers can ensure the generation of reliable and reproducible data in their studies.
References
A Head-to-Head Comparison of 800CW and ICG for In Vivo Imaging: A Guide for Researchers
For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorescent dyes for in vivo imaging, the choice between the well-established Indocyanine Green (ICG) and the newer generation IRDye 800CW is a critical decision. This guide provides an objective, data-driven comparative analysis of these two leading fluorophores to inform experimental design and probe selection.
This comprehensive guide delves into the key performance characteristics of 800CW and ICG, presenting a summary of their photophysical properties, in vivo stability, and clearance kinetics. Detailed experimental protocols for a comparative in vivo study are provided, alongside visualizations of key concepts to aid in understanding the underlying principles of fluorescence imaging.
At a Glance: Key Performance Metrics
To facilitate a direct comparison, the following table summarizes the essential quantitative data for IRDye 800CW and Indocyanine Green.
| Property | IRDye 800CW | Indocyanine Green (ICG) | Key Considerations |
| Excitation Maximum (λex) | ~774 nm | ~780 nm | Both dyes are efficiently excited by commonly available NIR laser sources. |
| Emission Maximum (λem) | ~789 nm | ~810 nm | The emission profiles of both dyes fall within the NIR window, which is optimal for deep tissue imaging due to reduced autofluorescence and light scattering. |
| Molar Extinction Coefficient (ε) | ~240,000 M⁻¹cm⁻¹ | ~228,000 M⁻¹cm⁻¹ | Both dyes have high molar extinction coefficients, indicating efficient light absorption. |
| Quantum Yield (Φf) | ~0.09 - 0.12 (in PBS, Water) | Highly variable (~0.01 - 0.13), solvent and binding-dependent | 800CW exhibits a more consistent and generally higher quantum yield in aqueous environments compared to ICG. The quantum yield of ICG is known to be highly sensitive to its environment and binding to plasma proteins. |
| In Vivo Stability | High | Moderate | 800CW is a more stable molecule, less prone to photobleaching and degradation in aqueous solutions compared to ICG. |
| Plasma Protein Binding | Low (unconjugated) | High (binds strongly to albumin) | The lower non-specific binding of unconjugated 800CW can lead to lower background signals. ICG's strong binding to albumin influences its pharmacokinetics and biodistribution. |
| In Vivo Half-Life | Longer | Shorter | 800CW generally exhibits a longer circulation half-life, which can be advantageous for longitudinal imaging studies. ICG is rapidly cleared from circulation. |
| Chemical Reactivity | Available with reactive groups (e.g., NHS ester, Maleimide) for conjugation | Lacks a reactive group for direct conjugation | 800CW is readily available in chemically reactive forms, allowing for straightforward covalent labeling of targeting molecules such as antibodies and peptides. ICG requires chemical modification to be conjugated. |
| FDA Approval | Not yet approved for clinical use (used in clinical trials) | Approved for clinical use | ICG is an FDA-approved diagnostic agent, which facilitates its use in clinical applications. 800CW is currently used in numerous clinical trials. |
| Brightness | Generally high and stable | Can be very bright, but variable | While ICG can exhibit high fluorescence intensity, its brightness is more variable due to its environmental sensitivity. 800CW offers more consistent and stable brightness. In the shortwave infrared (SWIR) range, the absolute intensity of ICG has been reported to be at least three times higher than that of IRDye800CW.[1] |
| Signal-to-Background Ratio (SBR) | Generally higher | Can be lower due to non-specific binding | Studies have shown that tracers conjugated with IRDye 800CW can achieve high tumor-to-background ratios, for example, a mean ratio of 3.1 ± 0.3 at 24 hours post-injection.[2] In some instances, ICG has demonstrated a tumor-to-background ratio of approximately 1.4 at all time points. However, it's important to note that ICG's performance can be significantly influenced by the specific application and formulation. |
Visualizing the Fundamentals
To better understand the principles behind fluorescence imaging and the characteristics of these dyes, the following diagrams are provided.
Experimental Protocols: A Guide to Comparative In Vivo Imaging
To perform a rigorous comparative analysis of 800CW and ICG for in vivo imaging, a well-controlled experimental protocol is essential. The following protocol outlines the key steps for a head-to-head comparison in a tumor-bearing mouse model.
Objective: To quantitatively compare the in vivo imaging performance of IRDye 800CW and Indocyanine Green (ICG) in a subcutaneous tumor model, focusing on signal brightness and tumor-to-background ratio (TBR).
Materials:
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID) bearing subcutaneous tumors (e.g., human xenograft). Tumors should be allowed to reach a palpable size (e.g., 100-200 mm³) before imaging.
-
Fluorescent Dyes:
-
IRDye 800CW NHS ester (for conjugation to a targeting ligand, if applicable) or IRDye 800CW carboxylate (as a non-targeting control).
-
Indocyanine Green (ICG) for injection.
-
-
Reagents: Sterile phosphate-buffered saline (PBS), Dimethyl sulfoxide (DMSO, if required for dye dissolution), anesthetic (e.g., isoflurane).
-
Equipment:
-
In vivo fluorescence imaging system equipped with appropriate excitation and emission filters for the 800 nm spectral region.
-
Anesthesia system.
-
Animal scale.
-
Calibrated syringes for injection.
-
Experimental Procedure:
-
Animal Preparation:
-
Anesthetize the mice using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
Carefully remove the fur from the tumor area and the surrounding region to minimize light scattering and absorption.
-
Acquire a baseline (pre-injection) fluorescence image of each mouse to determine the level of autofluorescence.
-
-
Dye Preparation and Administration:
-
Prepare sterile solutions of 800CW and ICG at equivalent molar concentrations in a suitable vehicle (e.g., PBS with a minimal amount of a solubilizing agent like DMSO if necessary). The final injection volume should be consistent across all animals (e.g., 100 µL).
-
Divide the animals into two groups: Group 1 will receive 800CW, and Group 2 will receive ICG.
-
Administer the dye solution via intravenous (tail vein) injection. Record the exact time of injection for each animal.
-
-
In Vivo Fluorescence Imaging:
-
Acquire whole-body fluorescence images at multiple time points post-injection (e.g., 1, 4, 8, 24, and 48 hours).
-
Use consistent imaging parameters (e.g., exposure time, binning, f-stop, field of view) for all animals and at all time points to ensure data comparability.
-
Ensure the animal is positioned in the same orientation for each imaging session.
-
-
Data Analysis:
-
Using the imaging system's software, draw regions of interest (ROIs) of the same size over the tumor and an adjacent, non-tumorous area (e.g., muscle) to serve as the background.
-
Quantify the average fluorescence intensity (e.g., in photons/second/cm²/steradian) for each ROI at each time point.
-
Calculate the Tumor-to-Background Ratio (TBR) for each animal at each time point using the following formula: TBR = (Average Fluorescence Intensity of Tumor ROI) / (Average Fluorescence Intensity of Background ROI)
-
Statistically compare the TBR values between the 800CW and ICG groups at each time point.
-
Expected Outcomes:
This protocol will yield quantitative data on the fluorescence signal intensity and TBR for both 800CW and ICG over time. This will allow for a direct comparison of their in vivo performance in terms of brightness, tumor accumulation, and clearance from background tissues.
Concluding Remarks
The choice between IRDye 800CW and Indocyanine Green for in vivo imaging is application-dependent. ICG, with its long history of clinical use and FDA approval, remains a valuable tool, particularly for applications where clinical translation is an immediate goal. Its primary drawbacks are its lower stability, variability in fluorescence properties, and lack of a reactive group for straightforward conjugation.
IRDye 800CW, on the other hand, offers significant advantages in terms of photostability, consistent quantum yield in aqueous environments, and the availability of reactive forms for easy conjugation to targeting molecules. These properties often translate to higher signal-to-background ratios and a longer imaging window, making it an excellent choice for preclinical research and the development of targeted imaging agents. As 800CW continues to be evaluated in clinical trials, its potential for translation into clinical practice is also growing.
Researchers should carefully consider the specific requirements of their in vivo imaging studies, including the need for targeting, the desired imaging timeframe, and the potential for clinical translation, when selecting between these two powerful near-infrared fluorescent dyes.
References
The Superiority of 800CW NHS Ester for In Vivo Imaging: A Comparative Guide
For researchers, scientists, and drug development professionals venturing into the realm of in vivo near-infrared (NIR) fluorescence imaging, the choice of a suitable fluorophore is paramount. This decision profoundly influences experimental success, impacting signal strength, clarity, and the biological relevance of the obtained data. This guide provides an in-depth comparison of IRDye® 800CW NHS ester with other common NIR dyes, highlighting its advantages for in vivo applications through supporting experimental data and detailed protocols.
IRDye® this compound has emerged as a leading choice for labeling proteins, antibodies, and other biomolecules for in vivo imaging, a reputation solidified by its use in numerous clinical trials.[1] Its unique properties result in a high signal-to-noise ratio, excellent stability, and consistent performance, making it a robust tool for sensitive and quantitative in vivo analysis.
Quantitative Comparison of NIR Fluorophores
The effectiveness of a fluorescent dye for in vivo imaging is determined by several key photophysical parameters. A high molar extinction coefficient and quantum yield contribute to a brighter signal, while high photostability ensures that the dye can withstand prolonged exposure to excitation light without significant degradation. The following table summarizes the key characteristics of 800CW and its main competitors, Alexa Fluor 790 and Cy7.
| Feature | IRDye® 800CW | Alexa Fluor 790 | Cy7 |
| Excitation Maximum (nm) | ~774[2] | ~782[2] | ~750[2] |
| Emission Maximum (nm) | ~789[2] | ~805 | ~776 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~240,000 | ~260,000 | ~250,000 |
| Relative Photostability | High | Higher | Lower |
| Tendency for Aggregation | Lower | Lower | Higher |
| Water Solubility | High | Moderate | Lower |
Studies have indicated that Alexa Fluor dyes are notably more resistant to photobleaching than their Cy dye counterparts. Furthermore, protein conjugates of Cy dyes often display blue-shifted shoulder peaks in their absorption spectra, which is indicative of dye aggregation that can lead to fluorescence quenching. In contrast, IRDye 800CW and Alexa Fluor dyes show a reduced tendency to form aggregates, resulting in more reliable and robust fluorescence signals, particularly at higher labeling densities.
Experimental Protocols
To provide a practical framework for utilizing this compound, this section details the experimental protocols for antibody labeling and subsequent in vivo imaging in a tumor xenograft model.
Antibody Labeling with this compound
This protocol outlines the conjugation of this compound to an antibody, such as Panitumumab, for targeted tumor imaging.
Materials:
-
Antibody (e.g., Panitumumab) at 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
IRDye® this compound
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., spin columns)
Procedure:
-
Antibody Preparation: Prepare the antibody solution in an amine-free buffer. If the antibody solution contains amines (e.g., Tris buffer) or stabilizers (e.g., BSA), it must be purified prior to labeling.
-
Dye Preparation: Dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mg/mL. This solution should be prepared fresh.
-
Conjugation Reaction: Add the dissolved this compound to the antibody solution. A typical molar ratio for labeling IgG antibodies (~160 kDa) to achieve a final dye-to-protein ratio of 1:1 to 2:1 is approximately 0.03 mg of dye for every 1 mg of protein. The reaction is typically carried out for 2 hours at room temperature in the dark.
-
Reaction Quenching (Optional): The reaction can be stopped by adding a quenching buffer to react with any remaining NHS ester.
-
Purification: Purify the labeled antibody conjugate using a desalting column to remove unconjugated dye.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the dye at its maximum absorption wavelength and the protein at 280 nm.
In Vivo Imaging of a Tumor Xenograft Model
This protocol describes the use of an 800CW-labeled antibody for in vivo imaging in a mouse model.
Materials:
-
Tumor-bearing mice (e.g., athymic nude mice with subcutaneous tumors)
-
800CW-labeled antibody conjugate
-
Sterile PBS
-
In vivo fluorescence imaging system
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse according to approved institutional protocols.
-
Probe Administration: Inject the 800CW-labeled antibody conjugate intravenously via the tail vein. The optimal dose should be determined empirically, but a starting point for antibodies is often in the range of 10-100 µg per mouse.
-
Imaging: Acquire fluorescence images at various time points post-injection (e.g., 24, 48, 72 hours) using an in vivo imaging system equipped with the appropriate excitation and emission filters for 800CW.
-
Data Analysis: Quantify the fluorescence intensity in the tumor and a background region (e.g., muscle) to determine the tumor-to-background ratio.
Mandatory Visualizations
To further elucidate the experimental processes and biological context, the following diagrams are provided.
Alternatives to NHS Ester Chemistry
While NHS ester chemistry is a robust and widely used method for labeling primary amines on proteins, alternative bioconjugation strategies exist that can be advantageous in specific contexts.
-
Maleimide Chemistry: This method targets free thiol groups (cysteines) on proteins. It offers higher specificity than NHS ester chemistry as cysteine residues are generally less abundant than lysines.
-
Click Chemistry: This refers to a class of reactions that are highly specific, efficient, and biocompatible. Strain-promoted azide-alkyne cycloaddition (SPAAC) is a "copper-free" click chemistry method that is particularly well-suited for in vivo applications due to the absence of a toxic copper catalyst. NHS esters can be used to introduce one of the reactive partners (e.g., a cyclooctyne) onto a biomolecule for subsequent reaction with an azide-modified partner.
The choice of conjugation chemistry should be guided by the specific biomolecule being labeled and the experimental goals. For general antibody labeling, NHS ester chemistry provides a reliable and straightforward approach.
Conclusion
In the landscape of near-infrared fluorophores for in vivo imaging, IRDye® this compound stands out due to its excellent photophysical properties, high water solubility, and proven performance in preclinical and clinical settings. Its superior brightness and stability, coupled with a reduced tendency for aggregation compared to older cyanine dyes, translate to higher quality and more reliable in vivo imaging data. By providing a clear signal against a low background, this compound empowers researchers to visualize and quantify biological processes with high sensitivity and precision, ultimately accelerating the pace of discovery in life sciences and drug development.
References
Assessing the Stability of 800CW NHS Ester Conjugates Over Time: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of near-infrared (NIR) fluorescence imaging, the stability of dye-protein conjugates is a critical parameter that dictates the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive assessment of the stability of 800CW NHS ester conjugates, offering a comparative analysis with other NIR dye alternatives and detailing experimental protocols for stability evaluation.
Understanding the Stability of NHS Ester Conjugates
N-hydroxysuccinimide (NHS) esters are widely used for labeling proteins and other biomolecules due to their reactivity towards primary amines, forming stable amide bonds.[1] However, the NHS ester itself is susceptible to hydrolysis, a competing reaction that can reduce conjugation efficiency. The stability of the NHS ester is influenced by factors such as pH, temperature, and the presence of moisture. For optimal conjugation, it is recommended to use a pH range of 7.2 to 8.5 and to prepare the NHS ester solution in an anhydrous solvent like DMSO or DMF immediately before use.[1][2]
IRDye® 800CW: A Profile of Stability
IRDye® 800CW is a popular NIR fluorescent dye valued for its brightness and favorable spectral properties for in vivo imaging.[3] When considering its use in conjugation, both the stability of the unconjugated NHS ester and the resulting conjugate are paramount.
Storage and Handling of this compound:
-
Undissolved Dye: Stable for up to one year when stored at -20°C, protected from light and moisture.[4]
-
In DMSO: A solution of this compound in anhydrous DMSO is stable for up to two weeks when stored at -20°C, protected from light and moisture.
-
In Aqueous Solution: Aqueous solutions of the NHS ester are prone to rapid hydrolysis and should be used immediately.
Long-Term Stability of 800CW Conjugates: Experimental Evidence
A key advantage of 800CW is the demonstrated long-term stability of its protein conjugates. A notable study on panitumumab-IRDye800CW provides extensive data on its stability over a 4.5-year period. The conjugate was found to be largely stable, though an increase in protein aggregation was observed at later time points.
Another study involving cetuximab-IRDye800CW and bevacizumab-IRDye800CW demonstrated that the conjugates were over 95% stable in both storage buffer and human serum for at least 96 hours. This high level of stability in biologically relevant conditions is crucial for applications such as targeted drug delivery and in vivo imaging.
Comparative Analysis: 800CW vs. Alternative NIR Dyes
While direct, long-term comparative stability studies are not extensively published, we can compare the known properties of 800CW with other common NIR dyes.
| Feature | IRDye® 800CW | Indocyanine Green (ICG) | Other Cyanine Dyes (e.g., Cy7) | Zwitterionic Dyes (e.g., ZW800-1) |
| Conjugation Chemistry | NHS ester for covalent amide bond formation. | Primarily non-covalent binding to proteins, though covalent conjugation is possible, it can be challenging. | Available with various reactive groups, including NHS esters. | Available with NHS esters for covalent conjugation. |
| Photostability | High | Moderate, prone to photobleaching. | Variable, generally good but can be susceptible to photobleaching. | Generally high. |
| In Vivo Stability | High, with demonstrated long-term stability of antibody conjugates. | Lower in vivo stability and rapid clearance. | Generally good, but can be influenced by the specific dye structure and conjugation. | Designed for low non-specific tissue accumulation, suggesting good in vivo stability. |
| Water Solubility | Good | Moderate | Variable | High |
Experimental Protocols for Stability Assessment
To ensure the quality and performance of this compound conjugates, a thorough stability assessment is crucial. The following are key experimental protocols that should be employed.
Determination of Free Dye using Size-Exclusion Chromatography (SEC)
Objective: To quantify the amount of unconjugated dye remaining in the conjugate solution.
Methodology:
-
Column Selection: Choose a size-exclusion chromatography column with a fractionation range appropriate for separating the protein conjugate from the free dye.
-
Mobile Phase: Use a buffer that is compatible with the protein and dye, typically a phosphate-buffered saline (PBS) solution.
-
Sample Preparation: Dilute the conjugate sample in the mobile phase.
-
Chromatography: Inject the sample onto the SEC column and monitor the elution profile using UV-Vis and fluorescence detectors. The protein conjugate will elute first, followed by the smaller, unconjugated dye.
-
Quantification: Integrate the peak areas of the conjugate and the free dye to determine the percentage of free dye in the sample.
Assessment of Conjugate Stability Over Time
Objective: To evaluate the long-term stability of the conjugate under defined storage conditions.
Methodology:
-
Storage Conditions: Aliquot the purified conjugate into multiple vials and store them under various conditions (e.g., 4°C, -20°C, -80°C) protected from light.
-
Time Points: Establish a series of time points for analysis (e.g., 0, 1, 3, 6, 12 months).
-
Analysis at Each Time Point: At each designated time point, analyze a vial of the stored conjugate for the following parameters:
-
Visual Inspection: Check for any precipitation or color change.
-
UV-Vis Spectroscopy: Measure the absorbance spectrum to assess the integrity of both the protein (at 280 nm) and the dye (at ~780 nm). Changes in the spectral shape can indicate degradation.
-
Fluorescence Spectroscopy: Measure the fluorescence emission spectrum to monitor for any changes in fluorescence intensity or spectral shifts.
-
Size-Exclusion Chromatography: Perform SEC analysis as described above to check for the appearance of free dye (indicating cleavage of the dye-protein bond) or the formation of protein aggregates.
-
Functional Assay: If applicable, perform a functional assay (e.g., ELISA, cell binding assay) to ensure that the biological activity of the protein is retained.
-
Logical Workflow for Stability Assessment
The following diagram illustrates a logical workflow for assessing the stability of this compound conjugates.
Caption: Workflow for assessing the stability of this compound conjugates.
Conclusion
The stability of fluorescently labeled proteins is a cornerstone of reliable and reproducible research. IRDye® this compound conjugates have demonstrated excellent long-term stability, making them a robust choice for a wide range of applications in biological imaging and drug development. By following rigorous experimental protocols for stability assessment, researchers can ensure the quality and performance of their 800CW conjugates, leading to more accurate and impactful scientific discoveries.
References
- 1. Safety and Stability of Antibody-Dye Conjugate in Optical Molecular Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanocolloidal albumin-IRDye 800CW: a near-infrared fluorescent tracer with optimal retention in the sentinel lymph node - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjugation of Fab’ Fragments with Fluorescent Dyes for Single-Molecule Tracking On Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. licorbio.com [licorbio.com]
A Researcher's Guide to Selecting 800CW NHS Ester: A Comparative Analysis
For researchers and professionals in drug development, the selection of high-quality reagents is paramount to generating reliable and reproducible data. The near-infrared (NIR) fluorescent dye, 800CW NHS ester, is a critical tool for labeling proteins, antibodies, and other biomolecules for applications ranging from Western blotting and immunofluorescence to in vivo imaging.[1][2] This guide provides a comparative overview of commercially available this compound from various suppliers, offering insights into key performance parameters and detailed experimental protocols to empower researchers in making informed purchasing decisions.
Supplier and Product Specification Overview
Several companies supply this compound, each with its own product specifications. While direct comparative studies are limited in publicly available literature, a summary of key information from various suppliers is presented below. It is important to note that stated purity levels can vary, and it is recommended to consult the certificate of analysis for batch-specific data.[3]
| Supplier | Reported Purity | Molecular Weight ( g/mol ) | Excitation Max (nm) | Emission Max (nm) |
| LI-COR Biosciences | Not explicitly stated for NHS ester, but >98% for carboxylate form in a study[4] | 1166 | 774-778 | 789-794 |
| Tocris Bioscience (Bio-Techne) | ≥80% (HPLC) | 1166.2 | 773 | 792 |
| R&D Systems (Bio-Techne) | ≥80% | 1166.2 | 773 | 792 |
| AxisPharm | ≥90% | 1166.2 | 774 | 789 |
| MedchemExpress | 95.0% | Not specified | 776 | Not specified |
| BroadPharm | Not specified | Not specified | Not specified | Not specified |
Note: Fisher Scientific and Neta Scientific are distributors for LI-COR Biosciences.
Experimental Protocols for Comparative Evaluation
To facilitate a direct comparison of this compound from different suppliers, the following experimental protocols are provided. These protocols are designed to assess the critical performance attributes of purity, reactivity, and stability.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound from different suppliers by separating the active NHS ester from potential impurities and hydrolyzed forms.
Methodology:
A reverse-phase HPLC method is recommended for analyzing the purity of this compound.
-
Column: A C18 column (e.g., 3 µm particle size, 3 x 100 mm) is suitable.
-
Mobile Phase A: 50 mM triethylammonium acetate (TEAA) buffer, pH 5.8–6.2, with 4% acetonitrile.
-
Mobile Phase B: 50 mM TEAA buffer, pH 5.8–6.2, with 80% acetonitrile.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.5 mL/min.
-
Detection: Absorbance at 780 nm.
-
Sample Preparation: Dissolve a small, accurately weighed amount of this compound from each supplier in anhydrous DMSO to a final concentration of 1 mg/mL immediately before analysis.
Data Analysis: The purity is calculated by dividing the peak area of the this compound by the total peak area of all detected components and multiplying by 100.
Reactivity Assessment by Hydrolysis Assay
Objective: To indirectly assess the reactivity of the NHS ester by quantifying the amount of N-hydroxysuccinimide (NHS) released upon complete hydrolysis. A higher amount of released NHS corresponds to a greater amount of active NHS ester in the starting material.
Methodology:
This method relies on the strong absorbance of the NHS leaving group at 260-280 nm upon its release.
-
Reagents:
-
Amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5).
-
0.5-1.0 N NaOH.
-
Anhydrous DMSO or DMF.
-
-
Procedure:
-
Weigh 1-2 mg of the this compound into a microcentrifuge tube.
-
Dissolve the dye in 0.25 mL of anhydrous DMSO or DMF.
-
Add 2 mL of the amine-free buffer to the dissolved dye. Prepare a control tube with 0.25 mL of the same solvent and 2 mL of buffer.
-
Measure the initial absorbance of the dye solution at 260 nm, using the control solution as a blank. If the absorbance is above 1.0, dilute the solution with the buffer and record the dilution factor.
-
To 1 mL of the dye solution, add 100 µL of 0.5-1.0 N NaOH to induce rapid hydrolysis of the NHS ester.
-
Immediately (within 1 minute) measure the absorbance at 260 nm.
-
-
Data Analysis: A significant increase in absorbance at 260 nm after the addition of NaOH indicates the presence of reactive NHS ester. The magnitude of this increase can be used to compare the relative reactivity of the products from different suppliers.
Stability Assessment of the Dye-Protein Conjugate
Objective: To evaluate the stability of the fluorescent signal from a labeled protein over time, which reflects the stability of the dye and the covalent bond.
Methodology:
-
Protein Labeling:
-
Prepare a solution of a standard protein (e.g., Bovine Serum Albumin - BSA) at 1-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).
-
Prepare a stock solution of this compound from each supplier in anhydrous DMSO (e.g., 10 mg/mL).
-
Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Purify the labeled protein using a desalting column to remove unreacted dye.
-
-
Stability Study:
-
Measure the initial fluorescence of the purified, labeled protein using a spectrophotometer or plate reader with appropriate excitation and emission wavelengths.
-
Store the labeled protein solution at 4°C, protected from light.
-
Measure the fluorescence at regular intervals (e.g., 1, 3, 7, and 14 days).
-
-
Data Analysis: Plot the fluorescence intensity over time for the conjugates prepared with the dye from each supplier. A slower rate of fluorescence decay indicates greater stability.
Visualizing the Chemistry and Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the NHS ester reaction mechanism and a typical experimental workflow for protein labeling.
NHS ester reaction with a primary amine.
References
A Comparative Guide to 800CW NHS Ester: Unveiling its Performance in Diverse Research Applications
For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorescent probes, the selection of an optimal dye is paramount for achieving sensitive, reproducible, and quantifiable results. This guide provides an objective comparison of 800CW NHS ester, a widely utilized NIR fluorophore, against its common alternatives, supported by experimental data to inform your selection process.
This compound is a reactive fluorescent dye that covalently labels primary and secondary amines on proteins, antibodies, and other biomolecules. Its utility spans a wide range of applications, from in vitro assays to in vivo imaging, where the low autofluorescence of biological tissues in the NIR spectrum (700-900 nm) allows for high signal-to-noise ratios.[1][2]
Performance Comparison: this compound vs. Alternative NIR Dyes
The performance of a fluorescent dye is dictated by several key photophysical properties. Here, we compare this compound with other commonly used NIR dyes: Cy7, Alexa Fluor 790, and Indocyanine Green (ICG).
| Property | IRDye 800CW | Cy7 | Alexa Fluor 790 | Indocyanine Green (ICG) |
| Excitation Maximum (λex) | ~774-783 nm[1] | ~750 nm[1] | ~782 nm[3] | ~780 nm |
| Emission Maximum (λem) | ~792-802 nm | ~764-773 nm | ~805 nm | ~820 nm |
| **Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ** | ~240,000 | ~199,000 - 250,000 | ~260,000 | ~200,000 |
| Quantum Yield (Φ) | ~0.08-0.12 | ~0.3 | High | Low (0.009 in water) |
| Photostability | High | Lower | Higher | Low |
| Water Solubility | High | Lower | High | Moderate |
| Reactive Group | NHS Ester | NHS Ester | NHS Ester | Not available for direct conjugation (derivatives exist) |
Key Takeaways:
-
IRDye 800CW stands out for its exceptional photostability , making it a preferred choice for applications requiring long or repeated light exposure, such as in vivo imaging and quantitative Western blotting. Its high molar extinction coefficient contributes to its brightness, and its high water solubility simplifies conjugation reactions.
-
Cy7 , while exhibiting a high quantum yield, suffers from lower photostability, which can be a limitation for quantitative applications.
-
Alexa Fluor 790 is another highly photostable dye with a high molar extinction coefficient, making it a strong competitor to IRDye 800CW.
-
Indocyanine Green (ICG) is the only FDA-approved NIR dye for clinical use. However, it has a low quantum yield and poor photostability, and it cannot be directly conjugated to proteins without chemical modification.
Applications and Experimental Data
In Vivo Imaging
The superior photostability and favorable pharmacokinetic properties of this compound make it an excellent choice for in vivo imaging. When conjugated to targeting molecules like antibodies, it allows for high-contrast visualization of specific tissues or cell populations.
A study comparing IRDye 800CW-labeled nimotuzumab (an anti-EGFR antibody) to IRDye 800CW-labeled cetuximab in mouse xenograft models of human cancer demonstrated the superior performance of the nimotuzumab conjugate. It showed more than a 2-fold higher uptake in tumors and a 2-fold lower uptake in the liver compared to the cetuximab conjugate, resulting in a better tumor-to-background ratio.
Another study comparing a gastrin-releasing peptide receptor-targeting peptide labeled with IRDye 800CW (IRDye800-RM26) to ICG in a brain malignancy model found that IRDye800-RM26 exhibited higher brightness and better photostability in PBS than ICG.
| Application | Targeting Molecule | Model | Key Finding |
| Cancer Imaging | Nimotuzumab (anti-EGFR) | DLD-1 Xenografts | >2x higher tumor uptake and 2x lower liver uptake compared to Cetuximab-IRDye800CW. |
| Brain Malignancy Imaging | RM26 (GRPR-targeting peptide) | Brain Tumor Model | Higher brightness and better photostability in PBS compared to ICG. |
| Sentinel Lymph Node Mapping | Nanocolloidal Albumin | Rabbit Model | Similar quantum yield to ICG but significantly better retention in the sentinel lymph node after 24 hours. |
Western Blotting
In quantitative Western blotting, the high sensitivity, low background, and wide linear dynamic range of IRDye 800CW are highly advantageous. A head-to-head comparison with Cy7 highlighted that IRDye 800CW's exceptional photostability allows for archiving and re-imaging of blots with minimal signal loss. While Cy7 has a higher quantum yield, its lower photostability can impact the reliability of quantitative measurements, especially with long exposure times.
| Feature | IRDye 800CW | Cy7 |
| Sensitivity | High | Moderate |
| Background | Low | Low |
| Photostability | High | Lower |
| Linear Dynamic Range | Wide | More limited |
Immunofluorescence
In immunofluorescence applications, the brightness and photostability of the fluorophore are critical. A study comparing a secondary antibody labeled with a novel NIR fluorophore (s775z) to the same antibody labeled with IRDye 800CW and DyLight 800 found that the s775z conjugate was 3-8 times brighter and 3-6 times more photostable. While this suggests the potential for even brighter and more stable dyes, IRDye 800CW remains a widely used and reliable choice for NIR immunofluorescence.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are generalized protocols for common applications of this compound.
Antibody Labeling Protocol
This protocol outlines the general steps for conjugating this compound to an antibody.
-
Antibody Preparation:
-
Purify the antibody to remove any amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), as these will compete with the antibody for reaction with the NHS ester.
-
Buffer exchange the antibody into an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 8.5.
-
Adjust the antibody concentration to 1-2 mg/mL.
-
-
Dye Preparation:
-
Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Dissolve the dye in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Determine the desired dye-to-antibody molar ratio. For IgG antibodies (~150 kDa), a molar ratio of 3:1 to 15:1 (dye:antibody) is a common starting point.
-
Add the calculated volume of the dye solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove unconjugated dye using a size-exclusion chromatography column (e.g., a desalting column) or dialysis.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~780 nm (for the dye).
-
Fluorescent Western Blotting Protocol
This protocol provides a general workflow for using an IRDye 800CW-conjugated secondary antibody.
-
SDS-PAGE and Transfer:
-
Separate protein samples by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., Odyssey Blocking Buffer or 5% non-fat dry milk in TBST).
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the IRDye 800CW-conjugated secondary antibody, diluted in blocking buffer (typically 1:10,000 to 1:20,000), for 1 hour at room temperature, protected from light.
-
-
Final Washes:
-
Wash the membrane three times for 5-10 minutes each with TBST, followed by a final rinse with TBS.
-
-
Imaging:
-
Image the blot using a digital imaging system equipped with a laser and filter set appropriate for the 800 nm channel (e.g., ~785 nm excitation and ~820 nm emission).
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are powerful tools for illustrating complex processes. Below are Graphviz diagrams representing a typical antibody labeling workflow and the role of this compound in visualizing the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
The EGFR signaling pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer. IRDye 800CW-labeled antibodies targeting EGFR or its downstream components can be used to visualize and quantify these proteins in various applications.
References
A Comparative Guide to 800CW NHS Ester in Preclinical Research
In the rapidly advancing field of preclinical optical imaging, the selection of an appropriate near-infrared (NIR) fluorescent dye is paramount for achieving high-quality, reproducible data. Among the plethora of available options, 800CW NHS ester has emerged as a widely utilized tool for the covalent labeling of proteins, antibodies, and other biomolecules.[1][2] This guide provides an objective comparison of this compound with its common alternatives, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their preclinical studies.
Performance Comparison of NIR Dyes
The effectiveness of a fluorescent dye in preclinical imaging is determined by a combination of its photophysical properties and its performance in biological systems. Key metrics include the molar extinction coefficient (a measure of light absorption), quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and the resulting signal-to-background or tumor-to-background ratios in in vivo applications. The following table summarizes these key performance indicators for this compound and its main competitors.
| Property | IRDye 800CW | IRDye 680RD | Alexa Fluor 790 | Cy7 |
| Excitation Max (nm) | ~774[2][3] | ~676-680[4] | ~784 | ~750-756 |
| Emission Max (nm) | ~789-794 | ~694 | ~814 | ~775-779 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~240,000 | Not specified | ~260,000 | ~200,000-223,000 |
| Quantum Yield | Not specified | Not specified | Not specified | ~0.1 |
| Reactive Group | NHS Ester | NHS Ester | NHS Ester | NHS Ester |
| Reactivity Target | Primary Amines | Primary Amines | Primary Amines | Primary Amines |
Case Studies and In Vivo Performance
IRDye 800CW has been extensively used in preclinical research, particularly in the development of targeted imaging agents for oncology. Studies have demonstrated its utility in labeling monoclonal antibodies for the sensitive and specific detection of tumors in vivo. For example, trastuzumab conjugated to IRDye 800CW has been successfully used to image HER2-positive breast cancer xenografts, showing a high tumor-to-muscle ratio. A key advantage of IRDye 800CW is its hydrophilic nature, which contributes to reduced non-specific binding and favorable pharmacokinetics, primarily clearing through the kidneys.
In a comparative study, Trastuzumab-800CW demonstrated a higher tumor-to-muscle ratio (5.35 ± 0.39) compared to Trastuzumab-ICG (4.42 ± 0.10), along with lower hepatic uptake and faster metabolism. It is important to note that the degree of labeling can impact the biodistribution of the conjugate, with higher dye-to-protein ratios potentially leading to increased clearance by the liver.
Experimental Protocols
Detailed and reproducible protocols are crucial for the success of any preclinical imaging study. Below are generalized methodologies for the conjugation of this compound to an antibody and a subsequent in vivo imaging workflow.
Antibody Conjugation with this compound
This protocol is a general guideline for labeling an IgG antibody. The optimal dye-to-protein ratio should be empirically determined for each specific antibody and application.
Materials:
-
Antibody (in azide-free buffer, e.g., PBS)
-
IRDye this compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1 M Potassium Phosphate buffer, pH 9.0
-
Desalting spin columns or dialysis cassettes for purification
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an azide-free buffer like PBS. The pH of the buffer should be adjusted to 8.5-9.0 for optimal NHS ester reactivity.
-
Dye Preparation: Immediately before use, dissolve the IRDye this compound in DMSO to a concentration of 10-20 mg/mL.
-
Conjugation Reaction: Add the dissolved dye to the antibody solution while gently vortexing. The molar ratio of dye to antibody will need to be optimized, but a starting point of 2:1 to 4:1 (dye:antibody) is common.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Remove unconjugated dye using a desalting spin column or by dialysis against PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~774 nm (for the dye).
In Vivo Imaging Workflow
This workflow outlines the key steps for a typical preclinical imaging study using an 800CW-labeled antibody in a tumor xenograft mouse model.
Procedure:
-
Animal Model: Establish tumor xenografts in immunocompromised mice.
-
Agent Administration: Inject the 800CW-labeled antibody intravenously (e.g., via the tail vein) at a predetermined dose.
-
Imaging: At various time points post-injection (e.g., 24, 48, 72 hours), anesthetize the mice and perform whole-body NIR fluorescence imaging using an appropriate imaging system with excitation and emission filters for the 800 nm channel.
-
Data Analysis: Quantify the fluorescence intensity in the tumor and in a contralateral, non-tumor bearing region to calculate the tumor-to-background ratio (TBR).
-
Ex Vivo Analysis: After the final imaging session, euthanize the animals and excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings and assess biodistribution.
Visualizing Key Concepts
To further clarify the processes and decision-making involved in preclinical research using this compound, the following diagrams are provided.
Caption: A typical experimental workflow for in vivo imaging.
Caption: Simplified EGFR signaling pathway targeted by a labeled antibody.
Caption: A decision tree for selecting an appropriate NIR dye.
Conclusion
IRDye this compound is a robust and reliable tool for preclinical in vivo imaging, offering excellent brightness and favorable pharmacokinetic properties. While alternatives like Alexa Fluor 790 and Cy7 present viable options with their own distinct advantages, the extensive validation and successful application of IRDye 800CW in numerous preclinical studies make it a strong candidate for researchers developing targeted imaging agents. The choice of dye should ultimately be guided by the specific requirements of the study, including the imaging instrumentation available, the biological target, and the desired photophysical characteristics. This guide provides a foundational comparison to aid in this critical decision-making process.
References
Safety Operating Guide
Personal protective equipment for handling 800CW NHS ester
Essential Safety and Handling Guide for 800CW NHS Ester
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 800CW N-hydroxysuccinimide (NHS) ester. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of the product.
Product Identification and Properties
This compound is a near-infrared, water-soluble fluorescent dye that is reactive toward primary amines. It is widely used for labeling proteins, antibodies, and other biomolecules. While a Safety Data Sheet (SDS) for a similar product indicates it is not classified as a hazardous substance, standard laboratory precautions should always be observed.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅₀H₅₄N₃Na₃O₁₇S₄ | [2][3] |
| Molecular Weight | ~1166.20 g/mol | [2][4] |
| Excitation Maximum (λex) | 773-774 nm (in PBS) | |
| Emission Maximum (λem) | 789-792 nm (in PBS) | |
| Appearance | Lyophilized solid | |
| Solubility | Water, DMSO, DMF |
Personal Protective Equipment (PPE)
Although not formally classified as hazardous, direct contact with this compound and its solutions should be avoided. The following PPE is mandatory when handling this compound:
-
Gloves: Nitrile or neoprene gloves are required to prevent skin contact. Given the use of organic solvents like DMSO or DMF for reconstitution, ensure the chosen gloves are resistant to these chemicals.
-
Eye Protection: Chemical splash goggles or safety glasses that meet the ANSI Z87.1 standard are essential to protect the eyes from splashes of the powder or its solutions.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
Handling and Storage
This compound is highly sensitive to moisture and light. Proper handling and storage are critical to prevent its degradation.
-
Storage of Lyophilized Powder: Store the vial at -20°C in a desiccated, dark environment. The undissolved dye can be stored for up to one year under these conditions.
-
Reconstitution:
-
Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.
-
Reconstitute the dye in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Do not use aqueous buffers for reconstitution as the NHS ester will rapidly hydrolyze.
-
Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
-
-
Storage of Solutions: Dye prepared in DMSO can be stored at -20°C for up to two weeks, protected from light and moisture. Any dye solubilized in water or aqueous buffer must be used immediately and the remainder discarded.
Experimental Protocol: Antibody Labeling
This protocol provides a general procedure for labeling an IgG antibody with this compound. Optimization may be required for different proteins.
Materials:
-
This compound
-
Antibody (in an amine-free buffer, e.g., PBS)
-
Anhydrous DMSO
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Antibody: Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer. Ensure the buffer is free of primary amines like Tris.
-
Prepare the Dye Solution: Immediately before use, dissolve a small amount of this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Add the calculated amount of the dye solution to the antibody solution while gently vortexing. A common starting point is a 5-10 fold molar excess of dye to antibody.
-
Incubate the reaction for 1-2 hours at room temperature in the dark.
-
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column or dialysis.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~774 nm (for the dye).
Disposal Plan
-
Unused Reagent: Unwanted this compound in its solid form or dissolved in an organic solvent should be disposed of as chemical waste through your institution's Environmental Health and Safety (EHS) office.
-
Aqueous Waste: While some dilute, non-mutagenic fluorescent dye solutions may be eligible for drain disposal, it is best practice to collect all aqueous waste containing the dye and unreacted NHS ester for EHS pickup.
-
Contaminated Materials: Gloves, pipette tips, and other disposable materials contaminated with the dye should be placed in a designated solid chemical waste container.
Visual Guides
The following diagrams illustrate the key workflows and chemical principles for handling this compound.
Caption: Safe handling workflow for this compound from receipt to disposal.
Caption: Reaction of this compound with a primary amine on a protein.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
